3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
3-bromo-1-(4-methylphenyl)sulfonylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2S/c1-9-4-6-10(7-5-9)20(18,19)17-13-11(12(14)16-17)3-2-8-15-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNVMTSUQQQPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC=N3)C(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine: A Technical Guide
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine bases has led to the development of numerous derivatives with a wide range of biological activities, including kinase inhibition.[1] The title compound, 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine, serves as a crucial and versatile intermediate in the synthesis of these complex bioactive molecules. The bromo-substituent at the 3-position provides a handle for further functionalization through various cross-coupling reactions, while the tosyl group on the pyrazole nitrogen acts as both a protecting group and a means to modulate the electronic properties of the heterocyclic system.
This in-depth technical guide provides a comprehensive overview of a reliable and commonly employed synthetic pathway to this compound. We will delve into the strategic considerations behind the chosen route, provide detailed experimental protocols for each step, and elucidate the underlying reaction mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize this key intermediate and leverage its potential in their research endeavors.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule suggests a three-step sequence starting from a readily available pyridine precursor. The final tosylation step and the preceding bromination point towards a key intermediate, 3-amino-1H-pyrazolo[3,4-b]pyridine. This intermediate can be accessed through the cyclization of a substituted pyridine with hydrazine.
Caption: Retrosynthetic analysis of this compound.
This chosen pathway offers several advantages:
-
Convergent Synthesis: The strategy allows for the construction of the core heterocyclic system early in the sequence.
-
Robust and Well-Established Reactions: The key transformations, including pyrazole formation, Sandmeyer reaction, and N-tosylation, are well-documented and reliable chemical reactions.
-
Availability of Starting Materials: 2-Halonicotinonitriles are commercially available or can be readily synthesized.
An alternative approach involving the direct bromination of the 1H-pyrazolo[3,4-b]pyridine core is also plausible. However, this method can sometimes suffer from a lack of regioselectivity, potentially leading to a mixture of brominated isomers and requiring challenging purification steps. The Sandmeyer route, starting from the 3-amino precursor, offers superior control over the position of bromination.
Synthetic Pathway and Experimental Protocols
The overall synthetic pathway is depicted below:
References
An In-depth Technical Guide to 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine: A Keystone Scaffold for Kinase Inhibitor Discovery
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Core in Medicinal Chemistry
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in modern drug discovery, largely due to its structural resemblance to the native purine core of ATP. This mimicry allows molecules built upon this framework to effectively compete for the ATP-binding sites of a vast array of protein kinases, a class of enzymes frequently implicated in oncogenesis and inflammatory diseases.[1][2][3] The strategic introduction of a bromine atom at the 3-position, coupled with the installation of a tosyl protecting group on the pyrazole nitrogen, yields 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine. This molecule is not merely an intermediate but a highly versatile and strategically activated building block, primed for diversification through modern cross-coupling methodologies. The tosyl group serves a dual purpose: it directs substitution and, in many cases, enhances the reactivity of the scaffold in subsequent chemical transformations. This guide provides an in-depth exploration of the chemical properties, synthesis, and synthetic applications of this pivotal compound for researchers and scientists engaged in the development of novel therapeutics.
Physicochemical Properties and Structural Characterization
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis. The key properties are summarized in the table below.
| Property | Value | Source/Reference |
| CAS Number | 889451-24-5 | --INVALID-LINK-- |
| Molecular Formula | C₁₃H₁₀BrN₃O₂S | --INVALID-LINK-- |
| Molecular Weight | 352.21 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| Melting Point | Not explicitly reported; expected to be a high-melting solid | Inferred from related structures |
| Solubility | Soluble in common organic solvents such as DMSO and DMF.[4] | --INVALID-LINK-- |
Note: Some physical properties are inferred from closely related analogs due to a lack of publicly available experimental data for this specific compound.
Structural Elucidation:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tosyl group (a singlet for the methyl group around 2.4 ppm and two doublets in the aromatic region between 7.3 and 8.0 ppm). The protons on the pyridine ring will appear as a set of coupled multiplets in the downfield region (typically between 7.0 and 9.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the pyrazolopyridine core and the tosyl group. The carbon bearing the bromine atom (C3) is expected to be shifted to a characteristic range.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak [M]+ and/or a protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is logically approached via a two-step sequence starting from the commercially available 1H-pyrazolo[3,4-b]pyridine. This involves an initial bromination followed by N-tosylation.
Step 1: Bromination of 1H-pyrazolo[3,4-b]pyridine
The regioselective bromination at the C3 position of the pyrazolo[3,4-b]pyridine core is a critical first step.
Protocol:
-
Dissolve 1H-pyrazolo[3,4-b]pyridine in a suitable solvent such as dichloromethane or acetonitrile.[1]
-
Slowly add a brominating agent. Common reagents for this transformation include liquid bromine or phosphorus tribromide.[1]
-
When using liquid bromine, the reaction is typically performed at a controlled temperature (e.g., 40°C) followed by a period of reflux to drive the reaction to completion.[1]
-
If phosphorus tribromide is used, the reaction mixture is generally heated under reflux for an extended period (e.g., 15 hours).[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, typically under cooling in an ice bath.[1]
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-1H-pyrazolo[3,4-b]pyridine.[1]
Step 2: N-Tosylation of 3-bromo-1H-pyrazolo[3,4-b]pyridine
The introduction of the tosyl group at the N1 position serves to protect the pyrazole nitrogen and modulate the electronic properties of the heterocyclic system.
Generalized Protocol (based on similar N-protections):
-
Dissolve 3-bromo-1H-pyrazolo[3,4-b]pyridine in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath (0°C).
-
Add a strong base, such as sodium hydride (NaH), portion-wise to deprotonate the pyrazole nitrogen. Exercise caution as hydrogen gas is evolved.
-
Stir the mixture at 0°C for a period (e.g., 30-60 minutes) to ensure complete deprotonation.
-
Add a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Diagram of the Synthetic Pathway:
References
In-Depth Technical Guide: 3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine (CAS 889451-24-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, and the broader biological significance of the pyrazolo[3,4-b]pyridine scaffold, offering insights grounded in established scientific principles and experimental evidence.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyrazolopyridine derivative. The presence of the tosyl group serves as a robust protecting group for the pyrazole nitrogen, enhancing stability and allowing for selective functionalization at other positions of the heterocyclic core.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 889451-24-5 | N/A |
| IUPAC Name | 3-bromo-1-(4-methylbenzenesulfonyl)-1H-pyrazolo[3,4-b]pyridine | N/A |
| Synonyms | This compound | N/A |
| Molecular Formula | C₁₃H₁₀BrN₃O₂S | N/A |
| Molecular Weight | 352.21 g/mol | N/A |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Synthesis and Mechanistic Considerations
The synthesis of this compound typically involves a two-step process starting from the parent heterocycle, 1H-pyrazolo[3,4-b]pyridine. This approach leverages the differential reactivity of the pyrazole and pyridine rings.
Conceptual Synthesis Workflow
The synthesis strategy hinges on the initial protection of the pyrazole nitrogen with a tosyl group, followed by regioselective bromination.
Caption: General synthesis workflow for this compound.
Step-by-Step Synthesis Protocol (Proposed)
While a specific protocol for this exact molecule is not published, a reliable synthesis can be extrapolated from established methods for similar compounds. The following is a proposed, robust protocol.
Step 1: Tosylation of 1H-pyrazolo[3,4-b]pyridine
-
Rationale: The tosylation of the pyrazole nitrogen is a critical step to prevent side reactions during the subsequent bromination. The choice of a suitable base is crucial to deprotonate the pyrazole NH effectively without promoting unwanted side reactions.
-
Protocol:
-
To a stirred solution of 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine (1.2 eq) or sodium hydride (1.1 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-Tosyl-1H-pyrazolo[3,4-b]pyridine.
-
Step 2: Bromination of 1-Tosyl-1H-pyrazolo[3,4-b]pyridine
-
Rationale: The pyrazolo[3,4-b]pyridine core is susceptible to electrophilic substitution. The bromination is anticipated to occur regioselectively at the C3 position of the pyrazole ring, which is activated for electrophilic attack. N-Bromosuccinimide (NBS) is a common and effective brominating agent for such systems.
-
Protocol:
-
Dissolve the 1-Tosyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or chloroform.
-
Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) to the solution.
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Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the final product, this compound.
-
The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. This structural motif is a bioisostere of purine, allowing it to mimic endogenous ligands and interact with ATP-binding sites of various enzymes, particularly kinases.
Known Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives
Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated a broad spectrum of pharmacological activities, including:
-
Kinase Inhibition: Many compounds based on this scaffold are potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
-
Anticancer Activity: By targeting key kinases involved in cell proliferation, survival, and angiogenesis, pyrazolo[3,4-b]pyridine derivatives have shown significant potential as anticancer agents.
-
Antimicrobial and Antiviral Properties: This class of compounds has also been explored for its efficacy against various pathogens.
-
Anti-inflammatory Effects: Inhibition of inflammatory signaling pathways is another area where pyrazolo[3,4-b]pyridine derivatives have shown promise.
Caption: Diverse biological activities of the pyrazolo[3,4-b]pyridine scaffold.
Potential Signaling Pathways for Investigation
Given the known activities of this scaffold, researchers working with this compound for drug development could logically investigate its effects on key signaling pathways implicated in cancer and other diseases.
Caption: Potential signaling pathways for investigation with pyrazolo[3,4-b]pyridine derivatives.
Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized this compound.
Caption: A standard workflow for the analytical characterization of the synthesized compound.
Expected Spectral Data
While experimental spectra for CAS 889451-24-5 are not publicly available, the following are predictions based on its structure and data from analogous compounds:
-
¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the pyrazolopyridine core and the tosyl group. Key signals would include doublets and triplets in the aromatic region (approx. 7.0-9.0 ppm) and a singlet for the methyl group of the tosyl moiety (approx. 2.4 ppm).
-
¹³C NMR: The spectrum would display distinct signals for each of the 13 carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (352.21 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.
-
FT-IR Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the sulfonyl group (S=O stretching), C-N, and C=C bonds within the aromatic rings.
Conclusion and Future Directions
This compound is a valuable synthetic intermediate with considerable potential for the development of novel therapeutic agents. Its utility stems from the privileged pyrazolo[3,4-b]pyridine scaffold, which is known to interact with a multitude of biological targets. While specific experimental data for this compound is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and the known pharmacology of its structural class.
Future research should focus on the experimental determination of its physicochemical properties, the optimization of its synthesis, and the exploration of its biological activity profile. As a versatile building block, it holds promise for the generation of libraries of novel compounds for high-throughput screening and lead optimization in various drug discovery programs.
An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Pyrazolo[3,4-b]pyridines
This guide provides a comprehensive overview of the systematic IUPAC nomenclature for the pyrazolo[3,4-b]pyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry and materials science.[1][2][3][4] Adherence to systematic naming conventions is critical for unambiguous communication in research and development. This document is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of these naming principles.
Part 1: The Pyrazolo[3,4-b]pyridine Core Structure and Numbering
The foundation of naming any substituted compound is a precise understanding of the parent heterocycle. Pyrazolo[3,4-b]pyridine is a fused bicyclic system, created by the fusion of a pyrazole ring and a pyridine ring.
Understanding Fusion Nomenclature
The name "pyrazolo[3,4-b]pyridine" itself is a product of IUPAC's fusion nomenclature rules.[5][6][7]
-
Base Component : In a fusion of two or more heterocyclic rings, the nitrogen-containing component is preferentially chosen as the base component.[5][7] In this case, 'pyridine' is the base.
-
Attached Component : 'Pyrazolo' is the attached component.
-
Fusion Locants [3,4-b] : This critical part of the name describes how the two rings are joined.
-
The numbers 3,4 indicate that the fusion occurs at the bond between atoms 3 and 4 of the pyrazole ring.
-
The letter b indicates that the pyrazole ring is fused to the 'b' side of the pyridine ring (the bond between atoms 2 and 3).
-
Numbering the Fused System
Once fused, the entire bicyclic system is renumbered as a single entity. The numbering convention is designed to give the heteroatoms the lowest possible locants. For pyrazolo[3,4-b]pyridine, the IUPAC-approved numbering is as follows:
Caption: IUPAC numbering of the pyrazolo[3,4-b]pyridine ring system.
Tautomerism and the Indicated Hydrogen (1H)
The pyrazole ring contains two nitrogen atoms. In the unsubstituted parent molecule, a hydrogen atom can be located on either N1 or N2. These two forms are tautomers. Computational studies have shown that the 1H-tautomer is significantly more stable.[8] Therefore, unless otherwise specified, the parent compound is named 1H-pyrazolo[3,4-b]pyridine .[8][9][10] The '1H' indicates that a hydrogen atom is attached at the N1 position, which is a mandatory descriptor for the unsubstituted ring or when substitution occurs on other atoms. If a substituent is present at the N1 position, the '1H' is omitted as the position of the substituent (e.g., 1-methyl) makes it redundant.
Part 2: A Systematic Workflow for Naming Substituted Derivatives
The naming of a substituted pyrazolo[3,4-b]pyridine follows a logical sequence of steps grounded in general IUPAC principles.[11][12] This workflow ensures consistency and accuracy.
Caption: Workflow for naming substituted pyrazolo[3,4-b]pyridines.
Step 1 & 2: Identify Parent Core and Principal Functional Group
First, identify the pyrazolo[3,4-b]pyridine scaffold within the molecule. Next, determine if any functional groups are present that must be cited as a suffix. IUPAC maintains a priority order for functional groups.[11][13][14] The group with the highest priority dictates the suffix of the name.
Table 1: Priority of Common Functional Groups for Nomenclature
| Class | Formula | Suffix (as Principal Group) | Prefix (as Substituent) |
| Carboxylic Acids | -COOH | -oic acid / -carboxylic acid | carboxy- |
| Esters | -COOR | -oate / -carboxylate | alkoxycarbonyl- |
| Amides | -CONH₂ | -amide / -carboxamide | carbamoyl- |
| Nitriles | -CN | -nitrile / -carbonitrile | cyano- |
| Aldehydes | -CHO | -al / -carbaldehyde | formyl- / oxo- |
| Ketones | >C=O | -one | oxo- |
| Alcohols | -OH | -ol | hydroxy- |
| Amines | -NH₂ | -amine | amino- |
| Alkenes | >C=C< | -ene | - |
| Alkynes | -C≡C- | -yne | - |
This table is adapted from IUPAC guidelines and shows a simplified hierarchy.[13][14]
Step 3 & 4: Apply Suffixes and Prefixes
-
Suffix : If a principal functional group is present (e.g., a carboxylic acid), the name of the parent hydride (1H-pyrazolo[3,4-b]pyridine) is modified by adding the appropriate suffix. For example, 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
-
Prefixes : All other groups, including those lower in priority than the principal group and simple alkyl or halo groups, are named using prefixes (e.g., methyl-, chloro-, hydroxy-).
Step 5, 6 & 7: Assign Locants, Alphabetize, and Assemble
-
Numbering : Number the parent ring to give the principal functional group the lowest possible locant. If there is still a choice, assign the lowest locants to the remaining substituents as a set.
-
Alphabetize : Arrange all the substituent prefixes in alphabetical order. Prefixes like 'di-', 'tri-', and 'tert-' are ignored for alphabetization, while 'iso-' and 'neo-' are included.
-
Assemble : Construct the final name by combining the components in the following order: (Locant)-(Prefix)-(Locant)-(Prefix)...(Parent Name)-(Locant)-(Suffix)
Part 3: Worked Examples
Application of the workflow is best understood through examples.
Example 1: Simple Substitution
Molecule: A pyrazolo[3,4-b]pyridine with a methyl group on N1 and a chlorine atom at C4.
Caption: 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine.
-
Step 1-2 : Parent core is pyrazolo[3,4-b]pyridine. No high-priority functional group for a suffix.
-
Step 3-4 : Substituents are chloro at C4 and methyl at N1.
-
Step 5-7 : Alphabetize (chloro before methyl). Assemble the name.
-
Final Name : 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (Note: The 1H is retained here to indicate the nature of the parent ring system, although some sources may omit it when N1 is substituted.)
Example 2: With a Principal Functional Group
Molecule: A pyrazolo[3,4-b]pyridine with an amino group at C3 and a carboxylic acid at C5.
Caption: 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
-
Step 1-2 : Parent core is 1H-pyrazolo[3,4-b]pyridine. The carboxylic acid group has higher priority than the amino group and will be the suffix.
-
Step 3 : The suffix is -carboxylic acid.
-
Step 4 : The amino group is named with the prefix amino-.
-
Step 5-7 : The locants are 3 for amino and 5 for the carboxylic acid. The prefix amino comes before the parent name.
-
Final Name : 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. old.iupac.org [old.iupac.org]
- 7. oc2.chemie.uni-tuebingen.de [oc2.chemie.uni-tuebingen.de]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1H-PYRAZOLO[3,4-B]PYRIDINE | 271-73-8 [chemicalbook.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. IUPAC Rules [chem.uiuc.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine: Properties, Synthesis, and Applications
Introduction
3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its unique structural architecture, featuring a fused pyrazolopyridine core, a strategically placed bromine atom, and a tosyl protecting group, offers a versatile platform for the synthesis of complex molecular entities. The pyrazolo[3,4-b]pyridine scaffold is a recognized "privileged structure," known for its ability to interact with a wide array of biological targets.[1] Consequently, derivatives of this core have demonstrated significant therapeutic potential, including roles as kinase inhibitors, anti-leukemic agents, and modulators of various signaling pathways.[1][2]
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and applications. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and synthetic organic chemistry.
Molecular Structure and Physicochemical Properties
The structural and physicochemical properties of this compound are fundamental to its utility in chemical synthesis. The tosyl group at the N1 position of the pyrazole ring serves as a robust protecting group, enhancing the compound's stability and modulating its reactivity. The bromine atom at the C3 position is a key functional handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C13H10BrN3O2S | |
| Molecular Weight | 352.21 g/mol | |
| CAS Number | 889451-24-9 | |
| Appearance | White to off-white solid | --- |
| Melting Point | Not explicitly available; related compounds suggest a crystalline solid at room temperature. | --- |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | General chemical knowledge |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyrazolopyridine core and the tosyl group. The protons on the pyridine ring would typically appear as a set of coupled multiplets in the downfield region (δ 7.0-9.0 ppm). The methyl protons of the tosyl group would present as a singlet around δ 2.4 ppm, and the aromatic protons of the tosyl group would appear as two doublets in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 13 carbon atoms in the molecule. The carbon atom bearing the bromine (C3) would be significantly influenced by the halogen's electronegativity and would likely appear in the range of δ 110-120 ppm.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the tosyl group and subsequent fragmentation of the pyrazolopyridine core.[3]
Synthesis and Purification
The synthesis of this compound typically involves a two-step process starting from the commercially available 3-bromo-1H-pyrazolo[3,4-b]pyridine. This precursor is first synthesized and then subjected to tosylation.
Synthesis of 3-bromo-1H-pyrazolo[3,4-b]pyridine
The precursor, 3-bromo-1H-pyrazolo[3,4-b]pyridine, can be prepared via the bromination of 1H-pyrazolo[3,4-b]pyridine.[4]
Experimental Protocol: Bromination of 1H-pyrazolo[3,4-b]pyridine
-
Dissolution: Dissolve 1H-pyrazolo[3,4-b]pyridine in a suitable organic solvent such as acetonitrile.
-
Reagent Addition: Add phosphorus tribromide (PBr₃) to the solution.
-
Reaction: Heat the reaction mixture under reflux for approximately 15 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a pre-cooled saturated sodium carbonate solution to neutralize the excess acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography to afford 3-bromo-1H-pyrazolo[3,4-b]pyridine as a solid.[4]
Tosylation of 3-bromo-1H-pyrazolo[3,4-b]pyridine
The subsequent tosylation of the pyrazole nitrogen is a standard procedure in heterocyclic chemistry.
Experimental Protocol: Tosylation
-
Dissolution: Dissolve 3-bromo-1H-pyrazolo[3,4-b]pyridine in a suitable aprotic solvent like dichloromethane or tetrahydrofuran.
-
Base Addition: Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Tosylation: Cool the mixture in an ice bath and slowly add a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to yield this compound.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is dominated by the presence of the C-Br bond, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions. The tosyl group, while primarily a protecting group, also influences the electronic properties of the heterocyclic system.
Key Reactions
-
Suzuki Coupling: This reaction allows for the formation of a carbon-carbon bond between the C3 position of the pyrazolopyridine core and a variety of aryl or vinyl boronic acids or esters. This is a powerful method for introducing diverse aromatic and unsaturated moieties.
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C3 position. This is a crucial transformation for the synthesis of many biologically active compounds.
-
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C3 position and a terminal alkyne, providing access to alkynyl-substituted pyrazolopyridines.
-
Heck Coupling: This reaction allows for the arylation or vinylation of the C3 position with alkenes.
-
Deprotection: The tosyl group can be removed under various conditions, typically involving strong bases or reducing agents, to yield the N-unsubstituted pyrazole.
Reactivity and Derivatization Workflow
Caption: Key derivatization pathways for this compound.
Applications in Medicinal Chemistry and Drug Development
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of novel therapeutics due to its structural similarity to purine bases, allowing it to interact with a multitude of enzymes and receptors.[5] The title compound serves as a crucial intermediate in the synthesis of a diverse range of biologically active molecules.
Role as a Kinase Inhibitor Scaffold
Numerous studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as potent kinase inhibitors.[2] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability to readily functionalize the C3 position of this compound allows for the systematic exploration of structure-activity relationships (SAR) to optimize kinase inhibitory activity and selectivity. For instance, novel derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1) and Monopolar spindle kinase 1 (Mps1).[2][6]
Anti-Leukemic and Anticancer Agents
Derivatives of pyrazolo[3,4-b]pyridine have demonstrated significant anti-leukemic and broad-spectrum anticancer activity.[1][7] Some of these compounds have been shown to act as Topoisomerase IIα inhibitors, inducing DNA damage and apoptosis in cancer cells.[1][7] The versatility of this compound as a synthetic intermediate is instrumental in generating libraries of compounds for screening and identifying novel anticancer drug candidates.
Other Therapeutic Areas
The therapeutic potential of pyrazolo[3,4-b]pyridine derivatives extends beyond oncology. They have been investigated for their activity as:
-
Glycogen synthase kinase-3 (GSK-3) inhibitors[4]
-
Cyclin-dependent kinase (CDK) inhibitors[4]
-
Antagonists of various receptors[4]
-
Antibacterial agents[8]
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.
-
Safety Precautions: this compound should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[9] Avoid inhalation of dust and contact with skin and eyes.[9]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[10]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the construction of complex molecular architectures. The demonstrated biological activities of its derivatives underscore the importance of the pyrazolo[3,4-b]pyridine scaffold in drug discovery. This guide has provided a comprehensive overview of the key properties, synthesis, and applications of this important compound, offering a foundation for its effective utilization in research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the ¹H NMR Spectral Interpretation of 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine
This guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of the molecule and elucidates how these features translate into a distinct NMR spectral signature.
Introduction: The Compound and the Technique
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of bioactive molecules.[1] The pyrazolo[3,4-b]pyridine core is a recognized scaffold in the development of kinase inhibitors and other therapeutic agents. Accurate structural confirmation is paramount in synthetic chemistry, and ¹H NMR spectroscopy stands as the most powerful and routine technique for the unambiguous characterization of such organic molecules in solution.
This guide will systematically deconstruct the molecule's structure, predict the expected ¹H NMR spectrum based on fundamental principles, and provide a logical workflow for its interpretation. We will explore the influence of the fused aromatic system, the electron-withdrawing substituents (bromo and tosyl groups), and the resulting spin-spin coupling phenomena that define the spectrum.
Molecular Structure and Proton Environments
To interpret the spectrum, we must first identify all chemically non-equivalent protons in the molecule. The structure is composed of three key fragments: the pyrazolo[3,4-b]pyridine bicyclic core, the bromine atom at position 3, and the p-toluenesulfonyl (tosyl) group at the N-1 position of the pyrazole ring.
References
The Biological Activity of Pyrazolo[3,4-b]pyridine Derivatives: A Guide for Drug Discovery Professionals
An In-depth Technical Guide
Abstract
The pyrazolo[3,4-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This versatility has led to the development of derivatives with diverse and potent pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of these biological activities, designed for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, structure-activity relationships (SAR), and provide field-proven experimental protocols to empower researchers in their quest for novel therapeutics.
The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazolo[3,4-b]pyridine system is a bicyclic heterocycle formed by the fusion of a pyrazole and a pyridine ring. This arrangement creates a unique electronic and steric environment, making it an effective bioisostere for purines and enabling it to interact with the ATP-binding sites of many enzymes, particularly kinases.[1]
1.1 Chemical Structure and Properties
The scaffold's core structure allows for substitution at multiple positions (N1, C3, C4, C5, and C6), providing a rich landscape for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[2][3] The nitrogen atom of the pyrazole ring often acts as a crucial hydrogen bond donor, anchoring the molecule within the active site of its target protein.[4] The stability of the 1H-tautomer over the 2H-tautomer is a key feature of the unsubstituted scaffold.[2]
1.2 Significance in Drug Discovery
The inherent versatility of the pyrazolo[3,4-b]pyridine scaffold has positioned it as a cornerstone for the development of inhibitors for a wide range of kinases, fibroblast growth factor receptors, and other therapeutic targets.[5][6] Its derivatives have shown promise in treating a multitude of diseases, from cancer to microbial infections, making this a highly active area of research.[5][7]
Anticancer Activity: Targeting Key Oncogenic Pathways
The most extensively studied biological activity of pyrazolo[3,4-b]pyridine derivatives is their potent anticancer effect, which is often mediated through the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and metastasis.[8][9]
2.1 Mechanism I: Protein Kinase Inhibition
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyrazolo[3,4-b]pyridine scaffold is particularly adept at targeting the ATP-binding pocket of these enzymes.
Expertise & Experience: CDKs are serine/threonine kinases that control the progression of the cell cycle.[1] Their overactivity in cancer cells leads to uncontrolled proliferation. Inhibiting CDKs, such as CDK1 and CDK2, can halt the cell cycle and induce apoptosis.[10][11] Pyrazolo[3,4-b]pyridines have been shown to be potent and selective inhibitors of CDK1/CDK2.[10][11] For instance, the compound SQ-67563 binds to the ATP purine binding site of CDK2, forming critical hydrogen bonds with the protein backbone.[10]
Trustworthiness: The development of dual CDK2/PIM1 inhibitors highlights a rational design approach to simultaneously target multiple oncogenic pathways, potentially overcoming resistance mechanisms.[8][12] The structure-activity relationship (SAR) for these inhibitors often reveals that an unsubstituted N(1)-H on the pyrazole ring is essential for potent activity, as it typically forms a key hydrogen bond in the kinase hinge region.[4]
Data Presentation:
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Target Cancer Cell Line | Reference |
| SQ-67563 | CDK1 / CDK2 | 10 / 7 | - | [10] |
| Compound 6b | CDK2 / PIM1 | 21.3 / 34.5 | HCT-116 (Colon) | [8][12] |
| Compound 7n | FGFR1 | 1.1 | H1581 (Lung) | [4] |
| Compound C03 | TRKA | 56 | Km-12 (Colon) | [13] |
| Compound 8c | Topoisomerase IIα | 1330 (GI₅₀) | NCI-60 Panel | [14] |
| Compound 9d | AMPK (Activation) | 3060 (GI₅₀) | A549 (Lung) | [15] |
IC₅₀: Half maximal inhibitory concentration. GI₅₀: Growth inhibition 50.
Mandatory Visualization:
Caption: Inhibition of the FGFR signaling cascade by pyrazolo[3,4-b]pyridine derivatives.
Beyond CDKs, this versatile scaffold has been optimized to inhibit other crucial cancer-related kinases:
-
Fibroblast Growth Factor Receptors (FGFRs): These are key drivers in various cancers. Potent and selective FGFR inhibitors have been developed from the pyrazolo[3,4-b]pyridine class, showing significant antitumor activity in xenograft models.[4]
-
Tropomyosin Receptor Kinases (TRKs): Overexpression or fusion of TRKs can lead to cancer. Scaffold hopping from known inhibitors led to the design of novel pyrazolo[3,4-b]pyridine-based TRK inhibitors with nanomolar potency.[13]
-
AMP-Activated Protein Kinase (AMPK): Interestingly, some derivatives act as AMPK activators.[15][16] In certain contexts, AMPK activation can suppress cancer cell growth by regulating metabolism and inducing cell cycle arrest, offering an alternative therapeutic strategy.[15]
Experimental Protocols:
Protocol 2.1.1: In Vitro Kinase Inhibition Assay (Generic Fluorometric) This protocol provides a framework for assessing the direct inhibitory effect of a compound on a purified kinase.
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a peptide), and ATP solutions. Serially dilute the test pyrazolo[3,4-b]pyridine derivative in DMSO, then in assay buffer.
-
Kinase Reaction: In a 96- or 384-well black plate, add the kinase solution to wells containing the test compound dilutions or controls (positive inhibitor control, no-enzyme control). Allow a pre-incubation period of 10-30 minutes at room temperature.
-
Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The duration should be within the linear range of the reaction.
-
Detection: Stop the reaction and measure the amount of ADP produced. This is often done using a coupled enzyme system where ADP is converted back to ATP, driving a reaction that produces a fluorescent signal (λEx = 530 nm/λEm = 590 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Mandatory Visualization:
Caption: A streamlined workflow for determining the IC₅₀ of a kinase inhibitor.
2.2 Mechanism II: Cell Viability, Apoptosis, and Cell Cycle Arrest
Expertise & Experience: Beyond direct enzyme inhibition, the ultimate goal of an anticancer agent is to reduce the viability of cancer cells. Pyrazolo[3,4-b]pyridine derivatives achieve this by inducing programmed cell death (apoptosis) and halting cell division (cell cycle arrest).[12][14] For example, compound 6b was shown to arrest the cell cycle at the G0-G1 phase and cause a more than 60-fold increase in apoptosis in cancer cells.[8][12] Another derivative, compound 8c, was found to induce DNA damage and arrest the cell cycle in the S-phase, ultimately leading to apoptosis.[14]
Trustworthiness: Evaluating a compound's effect on both cancerous and non-malignant cell lines is crucial to establish a therapeutic window. A selectivity index (SI), calculated by dividing the IC₅₀ in normal cells by the IC₅₀ in cancer cells, is a key metric. A higher SI indicates greater cancer-specific toxicity, a desirable trait for a drug candidate.[17][18] Compound 6b, for instance, showed a superior selectivity index for colon (15.05) and liver (9.88) cancer cells compared to the non-selective kinase inhibitor staurosporine.[8]
Experimental Protocols:
Protocol 2.2.1: Cell Viability Assessment (MTT Assay) This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[19][20][21]
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[21]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazolo[3,4-b]pyridine derivative for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).[21]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[21]
-
Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀/GI₅₀ value.[17]
Protocol 2.2.2: Apoptosis Detection by Annexin V/PI Staining This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed and treat cells with the test compound in 6-well plates for a designated time (e.g., 24-48 hours).[21]
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.[21]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.[21]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[21]
-
Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early/late apoptotic, necrotic) can be quantified based on their fluorescence signals.
Antimicrobial Activity: A Scaffold for Combating Infectious Diseases
Pyrazolo[3,4-b]pyridine derivatives have also emerged as promising agents against various microbial pathogens, including drug-resistant bacteria.[22][23]
Expertise & Experience: The antibacterial activity has been demonstrated against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[24] Some compounds have shown moderate to good activity, with their efficacy influenced by the nature and position of substituents on the core scaffold.[23][24] Molecular hybridization, such as combining the pyrazolo[3,4-b]pyridine core with a triazole moiety, is a strategy employed to enhance antibacterial potency, particularly against resistant strains like MRSA.[22]
Trustworthiness: The standard for quantifying antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.[25] This quantitative measure allows for direct comparison between different compounds and with standard antibiotics.[26]
Data Presentation:
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Compound 2c | ESBL E. coli | 16 | [23] |
| Compound 2f | MRSA | 8 | [23] |
| Compound 2g | MRSA | 2 | [23] |
| Compound 2j | MRSA | 4 | [23] |
| Compound 27 | S. aureus | 125 | [22] |
| Ciprofloxacin | ESBL E. coli | 8 | [23] |
MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant S. aureus. ESBL: Extended-spectrum beta-lactamase.
Experimental Protocols:
Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution This is a gold-standard method for determining the quantitative antimicrobial susceptibility of a compound.[26][27]
-
Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[26]
-
Inoculation: Add the bacterial inoculum to all wells containing the test compound, as well as to a positive control (no compound) and a negative control (no bacteria) well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[26]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[25]
Mandatory Visualization:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Certain pyrazolo[3,4-b]pyridine derivatives have also been investigated for their anti-inflammatory properties.[28][29] This activity is often linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes or kinases like p38 MAP kinase.[28][30]
Expertise & Experience: The anti-inflammatory potential is typically evaluated in vivo using models like the carrageenan-induced rat paw edema assay.[28] This classic model allows for the assessment of a compound's ability to reduce acute inflammation. SAR studies have shown that specific substitutions can confer potent anti-inflammatory activity, in some cases comparable to reference drugs like indomethacin.[28]
Conclusion and Future Perspectives
The pyrazolo[3,4-b]pyridine scaffold has unequivocally demonstrated its value in medicinal chemistry. Its structural versatility and ability to interact with a diverse range of biological targets, particularly protein kinases, have established it as a highly privileged core for drug development. The extensive research into its anticancer, antimicrobial, and anti-inflammatory activities provides a solid foundation for future work.
Future efforts will likely focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and enhance safety profiles.
-
Multi-Targeting Agents: Rational design of compounds that can simultaneously modulate multiple disease-relevant pathways, a promising strategy for complex diseases like cancer.
-
Optimizing ADME Properties: Further chemical modifications to improve absorption, distribution, metabolism, and excretion (ADME) profiles, translating potent in vitro activity into in vivo efficacy.
The continued exploration of the vast chemical space surrounding the pyrazolo[3,4-b]pyridine nucleus holds immense promise for the discovery of next-generation therapeutics.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 14. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. japsonline.com [japsonline.com]
- 25. apec.org [apec.org]
- 26. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models | springermedicine.com [springermedicine.com]
- 28. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
The Tosyl Group: A Linchpin in the Regioselective Synthesis of Pyrazolo[3,4-b]pyridines
A Technical Guide for Researchers in Medicinal Chemistry and Drug Development
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors for anticancer therapies and agents targeting neurodegenerative diseases.[1][2] The construction of this bicyclic framework, however, presents a significant synthetic challenge: controlling the regioselectivity of reactions on the pyrazole moiety. This guide provides an in-depth analysis of the strategic use of the p-toluenesulfonyl (tosyl) protecting group to overcome this hurdle, ensuring the desired isomeric products are obtained with high fidelity.
The Regioselectivity Conundrum in Pyrazole Chemistry
The synthesis of 1H-pyrazolo[3,4-b]pyridines often involves the annulation of a pyridine ring onto a pre-existing pyrazole.[3] A critical step in many such synthetic routes is the substitution at one of the pyrazole's nitrogen atoms. In an unprotected pyrazole, the two nitrogen atoms (N1 and N2) exhibit similar nucleophilicity, leading to the formation of a mixture of regioisomers upon reaction with electrophiles. This lack of selectivity complicates purification, reduces the overall yield of the desired product, and can be a significant bottleneck in a drug development campaign.[3] The challenge is particularly pronounced when dealing with unsymmetrical pyrazole precursors, where the electronic and steric environments of the two nitrogens are subtly different but often not distinct enough to achieve high regioselectivity.[3]
The Tosyl Group: More Than Just a Placeholder
The tosyl group (Ts), derived from p-toluenesulfonyl chloride, is a widely used protecting group for amines.[4] In the context of pyrazolo[3,4-b]pyridine synthesis, its function extends beyond simple protection. It acts as a powerful regiochemical director by modulating the electronic properties of the pyrazole ring.
Mechanism of Tosyl Protection
The introduction of the tosyl group onto the pyrazole nitrogen is typically achieved by reacting the N-H pyrazole with tosyl chloride (TsCl) in the presence of a base, such as triethylamine or sodium carbonate. The lone pair of electrons on one of the pyrazole nitrogens acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride and displacing the chloride ion.[5][6]
References
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 4. Tosyl group - Wikipedia [en.wikipedia.org]
- 5. Khan Academy [khanacademy.org]
- 6. m.youtube.com [m.youtube.com]
Starting materials for the synthesis of 3-bromo-1H-pyrazolo[3,4-b]pyridine.
An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-bromo-1H-pyrazolo[3,4-b]pyridine
Authored by: Gemini, Senior Application Scientist
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant pharmacological activities, including potent kinase inhibitors for cancer therapy and treatments for neurological diseases.[1][2][3] The targeted introduction of a bromine atom at the 3-position of this scaffold yields 3-bromo-1H-pyrazolo[3,4-b]pyridine, a crucial and versatile intermediate for further functionalization through cross-coupling reactions. This guide provides an in-depth analysis of the primary synthetic strategies to access this key building block, focusing on the requisite starting materials and the chemical logic underpinning each approach. We will explore methodologies beginning from pre-formed pyrazolo[3,4-b]pyridines, substituted pyrazoles, and functionalized pyridines, offering detailed protocols and mechanistic insights for researchers in medicinal chemistry and drug development.
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Core
Pyrazolo[3,4-b]pyridines are bicyclic heteroaromatic compounds that can be considered isomers of purines, the fundamental components of DNA and RNA.[2] This structural similarity has made them a focal point of medicinal chemistry, leading to the development of drugs targeting a wide array of biological targets.[1][3] The 3-bromo derivative, in particular, serves as a linchpin for introducing molecular diversity. The carbon-bromine bond is readily manipulated via modern organometallic catalysis (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the construction of complex molecular architectures and the fine-tuning of structure-activity relationships (SAR).
The choice of a synthetic route is dictated by factors such as the availability and cost of starting materials, desired substitution patterns on the final molecule, and scalability. This guide will dissect the three predominant retrosynthetic approaches to 3-bromo-1H-pyrazolo[3,4-b]pyridine.
Approach 1: Direct Bromination of the 1H-Pyrazolo[3,4-b]pyridine Scaffold
The most straightforward conceptual approach to 3-bromo-1H-pyrazolo[3,4-b]pyridine is the direct electrophilic bromination of the parent heterocycle. The pyrazole ring is electron-rich and generally reactive towards electrophiles. The C3-position is often the most nucleophilic and sterically accessible site for substitution.
Causality and Mechanistic Insight
Electrophilic aromatic substitution on the pyrazolo[3,4-b]pyridine system is governed by the electron-donating character of the pyrazole ring's nitrogen atoms, which activates the ring towards electrophiles. The reaction proceeds via a standard arenium ion intermediate, where the electrophile (Br+) adds to the C3 position, followed by deprotonation to restore aromaticity.
Key Starting Materials and Reagents
-
Core Substrate: 1H-Pyrazolo[3,4-b]pyridine
-
Brominating Agents:
-
Liquid Bromine (Br₂) in a suitable solvent.
-
Phosphorus Tribromide (PBr₃).
-
N-Bromosuccinimide (NBS) is also a common and milder alternative for brominating electron-rich heterocycles.
-
Caption: General workflow for direct bromination of the heterocyclic core.
Experimental Protocol Example[1]
-
Dissolution: Dissolve 1H-pyrazolo[3,4-b]pyridine in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Slowly add the brominating agent (e.g., phosphorus tribromide) to the solution. For reactions with liquid bromine, addition is typically performed at a controlled temperature (e.g., 40°C).
-
Reaction: Heat the mixture under reflux for a specified period (e.g., 6-15 hours), monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction by pouring it into a pre-cooled saturated solution of sodium bicarbonate or sodium carbonate to neutralize excess acid and reagent.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure 3-bromo-1H-pyrazolo[3,4-b]pyridine.
| Starting Material | Brominating Agent | Solvent | Conditions | Typical Yield | Reference |
| 1H-Pyrazolo[3,4-b]pyridine | Liquid Bromine | Dichloromethane | Reflux, 6h | Not specified | [1] |
| 1H-Pyrazolo[3,4-b]pyridine | Phosphorus Tribromide | Acetonitrile | Reflux, 15h | Not specified | [1] |
Approach 2: Pyridine Ring Annulation onto a Pyrazole Precursor
This is arguably the most versatile and widely employed strategy, allowing for significant diversity in the final product. The core concept involves constructing the pyridine ring onto a pre-existing, appropriately substituted pyrazole. To obtain the 3-bromo derivative directly, the logical starting material is a 3-bromo-5-aminopyrazole.
Causality and Mechanistic Insight
The synthesis relies on the nucleophilicity of the 5-amino group and the C4 carbon of the aminopyrazole. These act as a 1,3-N,C-dinucleophile system that reacts with a 1,3-C,C-dielectrophile. The reaction typically proceeds via a Michael addition of the amino group, followed by an intramolecular cyclization and subsequent dehydration/oxidation to form the aromatic pyridine ring.[2]
Key Starting Materials and Reagents
-
Core Substrate: 3-substituted-5-aminopyrazoles (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine). For direct synthesis, 3-bromo-5-aminopyrazole would be ideal.
-
1,3-Dielectrophilic Partners:
-
α,β-Unsaturated Ketones/Aldehydes: React with aminopyrazoles to form dihydropyrazolopyridines, which are then oxidized.[4]
-
1,3-Diketones: A classic route leading to 4,6-disubstituted pyrazolo[3,4-b]pyridines.[2]
-
Alkynyl Aldehydes: Undergo a cascade 6-endo-dig cyclization.[5]
-
Three-Component Reactions: An aldehyde, an active methylene compound (e.g., malononitrile, Meldrum's acid), and the aminopyrazole condense in one pot.[6]
-
Caption: General mechanism for forming the pyridine ring onto a pyrazole.
Experimental Protocol Example (from α,β-Unsaturated Ketone)[4]
-
Mixing Reagents: To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of the 5-aminopyrazole (0.5 mmol) in EtOH (0.5 mL) at room temperature.
-
Catalyst Addition: Degas the reaction mixture and add a Lewis acid catalyst, such as Zirconium(IV) chloride (ZrCl₄, 0.15 mmol).
-
Reaction: Stir the mixture vigorously at an elevated temperature (e.g., 95°C) for 16 hours.
-
Work-up: After completion, concentrate the mixture in vacuo. Add chloroform and water, separate the phases, and wash the aqueous phase with chloroform.
-
Purification: Combine the organic extracts, dry, and concentrate. Purify the residue by column chromatography to obtain the desired pyrazolo[3,4-b]pyridine.
Note: If a non-brominated 5-aminopyrazole is used, the resulting 1H-pyrazolo[3,4-b]pyridine product must then be brominated as described in Approach 1 .
Approach 3: Pyrazole Ring Annulation onto a Pyridine Precursor
This strategy involves building the pyrazole ring onto a pre-functionalized pyridine scaffold. This is particularly useful when the desired substitution pattern on the pyridine portion of the molecule is complex and best installed early.
Causality and Mechanistic Insight
The synthesis typically starts with a 2-halopyridine bearing an electrophilic group (like a nitrile or formyl group) at the 3-position. The reaction with hydrazine proceeds in two stages: an initial nucleophilic aromatic substitution (SₙAr) where hydrazine displaces the halide at the 2-position. This is followed by an intramolecular cyclization, where the terminal nitrogen of the attached hydrazine attacks the electrophilic carbon of the nitrile or formyl group, leading to the formation of the pyrazole ring.[7][8] This route most commonly produces a 3-amino-1H-pyrazolo[3,4-b]pyridine (from a 3-cyano precursor).
To obtain the 3-bromo derivative, the 3-amino group serves as a synthetic handle for a Sandmeyer-type reaction. The amine is converted to a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst.
Key Starting Materials and Reagents
-
Pyridine Substrates: 2-Chloro-3-cyanopyridine or 2-chloro-3-formylpyridine.
-
Pyrazole Formation: Hydrazine (N₂H₄) or a substituted hydrazine.
-
Sandmeyer Reaction:
-
Sodium Nitrite (NaNO₂) and a strong acid (e.g., HBr) for diazotization.
-
Copper(I) Bromide (CuBr) for the bromo-de-diazoniation step.
-
Caption: Two-stage synthesis via pyrazole formation and subsequent functional group interconversion.
Experimental Protocol Example
Part A: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridine [8]
-
Reaction Setup: A mixture of 2-chloro-3-cyanopyridine, hydrazine hydrate, and a solvent like ethanol/DMF is heated to reflux.
-
Reaction Time: The reaction is maintained at reflux for 24-48 hours.
-
Isolation: Upon completion, the product often precipitates from the reaction mixture upon cooling or addition of water and can be isolated by filtration.
Part B: Sandmeyer Reaction to 3-Bromo-1H-pyrazolo[3,4-b]pyridine
-
Diazotization: The 3-amino-1H-pyrazolo[3,4-b]pyridine is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled in an ice bath (0-5°C). A solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the low temperature, to form the diazonium salt.
-
Bromination: The cold diazonium salt solution is then added portion-wise to a solution of copper(I) bromide (CuBr) in HBr.
-
Work-up: The mixture is allowed to warm to room temperature and then heated to ensure complete decomposition of the diazonium salt. The product is then extracted with an organic solvent, and purified by standard methods.
Conclusion
The synthesis of 3-bromo-1H-pyrazolo[3,4-b]pyridine is a critical step for the development of novel therapeutics. Researchers have three robust strategies at their disposal, each with distinct advantages.
-
Direct Bromination is ideal for its simplicity when the unsubstituted parent scaffold is readily available.
-
Pyridine Annulation onto a 5-aminopyrazole offers maximum flexibility for introducing substituents onto both rings, making it a preferred method in discovery chemistry.
-
Pyrazole Annulation onto a pyridine is advantageous when the pyridine core requires pre-functionalization and provides access to the target via the versatile 3-amino intermediate.
The selection of a specific pathway will ultimately depend on the overall synthetic plan, the availability of precursors, and the desired complexity of the final molecule.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Guide to the Pyrazolo[3,4-b]pyridine Scaffold
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of successful therapeutic agents. These "privileged scaffolds" possess an inherent ability to interact with diverse biological targets in a specific and high-affinity manner. The 1H-pyrazolo[3,4-b]pyridine core is a quintessential example of such a scaffold. Its rigid, bicyclic structure, combined with strategically positioned hydrogen bond donors and acceptors, provides an ideal foundation for crafting potent and selective modulators of key cellular pathways.
This guide moves beyond a simple cataloging of activities. It aims to provide a deep, mechanistic understanding of why this scaffold is so effective and how its potential can be systematically explored. We will delve into the primary target classes, dissect the causality behind experimental designs for hit validation, and provide actionable protocols to empower your own discovery programs. The versatility of this scaffold is evidenced by its application in developing agents for a wide array of diseases, including cancer, inflammation, and neurological disorders.[1][2][3] The synthesis of this heterocyclic system is adaptable, often involving the construction of a pyridine ring onto a pre-existing pyrazole or vice-versa, allowing for extensive derivatization.[4][5]
Part 1: The Kinase Family - A Premier Target for Pyrazolo[3,4-b]pyridines
Protein kinases, which regulate the vast majority of cellular processes, represent one of the most critical target families in modern drug discovery, particularly in oncology.[6] The pyrazolo[3,4-b]pyridine scaffold has proven exceptionally adept at targeting the ATP-binding pocket of numerous kinases, leading to the development of highly potent inhibitors.
Key Kinase Targets and Rationale
The scaffold's success stems from its ability to mimic the purine ring of ATP, forming crucial hydrogen bonds within the kinase hinge region. The N(1)-H and one of the pyrazole's nitrogen atoms often act as a hydrogen bond donor/acceptor pair, anchoring the molecule for further interactions.
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, aberrant CDK activity is a hallmark of cancer. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of CDK1 and CDK2, demonstrating the ability to block cell cycle progression and induce apoptosis in tumor cells.[7][8][9] The structure of these inhibitors bound to CDK2 confirms their position in the ATP purine binding site, where they form essential hydrogen bonds.[9]
-
Tropomyosin Receptor Kinases (TRKs): The TRK family (TRKA, TRKB, TRKC) is implicated in the proliferation and differentiation of cells, and their overexpression or fusion is oncogenic. The pyrazolo[3,4-b]pyridine core has been successfully used as a scaffold for pan-TRK inhibitors.[10][11][12] Computational studies and structure-activity relationship (SAR) analyses reveal that the pyrazolo portion serves as a hydrogen bond center, while the pyridine ring can engage in π-π stacking interactions with key phenylalanine residues in the active site.[12][13]
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is a known driver in various cancers. Researchers have designed potent and selective FGFR inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold.[14] SAR studies have highlighted the critical importance of the N(1)-H of the pyrazole ring for maintaining hydrogen-bonding interactions within the FGFR1 kinase domain; methylation of this position completely abolishes activity.[14]
-
AMP-Activated Protein Kinase (AMPK): Functioning as a central energy sensor, AMPK activation can suppress cell proliferation, making it an attractive target in oncology and metabolic diseases. Pyrazolo[3,4-b]pyridine derivatives have been identified as potent AMPK activators.[15][16] These compounds have been shown to elevate phosphorylation of AMPK and its substrates, leading to G2/M cell cycle arrest in cancer cells.[16]
-
Other Notable Kinase Targets: The scaffold's utility extends to other important kinases, including Monopolar spindle kinase 1 (Mps1), a key element in the mitotic checkpoint, and TANK-binding kinase 1 (TBK1), which plays a vital role in innate immunity and oncogenesis.[17][18]
Data Snapshot: Kinase Inhibitory Activity
| Compound Class/Example | Target Kinase | IC₅₀ / EC₅₀ | Reference |
| Pyrazolo[3,4-b]pyridine C03 | TRKA | 56 nM | [10][11][12] |
| Pyrazolo[3,4-b]pyridine 7n | FGFR1 | < 1 nM | [14] |
| Pyrazolo[3,4-b]pyridine 31 | Mps1 | 2.6 nM | [17] |
| Pyrazolo[3,4-b]pyridine 15y | TBK1 | 0.2 nM | [18] |
| Pyrazolo[3,4-b]pyridine 17f | AMPK (α1γ1β1) | 0.42 µM (EC₅₀) | [15] |
| Pyrazolo[3,4-b]pyridine SQ-67563 | CDK1/CDK2 | Potent (nM range) | [9] |
Visualizing the Mechanism: Kinase Signaling and Inhibition
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling cascade and point of inhibition.
Protocol: In Vitro Kinase Activity/Inhibitor Screening (ADP-Glo™ Assay)
This protocol outlines a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced. It is a gold-standard method for high-throughput screening (HTS) due to its sensitivity and robustness.[19]
Rationale: The assay couples ADP production to a luciferase-based reaction. The amount of light generated is directly proportional to the ADP concentration, and therefore to the kinase activity. This allows for precise measurement of inhibition. Using ATP concentrations that mimic physiological levels (e.g., 1mM) is crucial for accurately determining a compound's specificity and avoiding misleading results from assays run at low ATP.[20]
Methodology:
-
Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the pyrazolo[3,4-b]pyridine compound at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM). Include wells for a positive control (no inhibitor) and negative control (no kinase).
-
Add 2.5 µL of a solution containing the target kinase and its specific substrate in reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be optimized for the specific kinase, often near its Km value or at physiological concentrations (1 mM) for selectivity screening.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to all wells. This reagent contains luciferase and its substrate, which converts the newly generated ADP into ATP, fueling the light-producing reaction.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the ADP-Glo™ Kinase Inhibitor Assay.
Part 2: Phosphodiesterases (PDEs) - Modulating Second Messengers
Phosphodiesterases are critical enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP).[21] Inhibiting specific PDE isoforms can restore cellular homeostasis, making them valuable targets, especially for inflammatory and cardiovascular diseases. The pyrazolo[3,4-b]pyridine scaffold has been effectively utilized to create potent inhibitors of PDE4.[22][23]
Rationale for Targeting PDE4
PDE4 is the predominant cAMP-metabolizing enzyme in inflammatory and immune cells. By inhibiting PDE4, intracellular cAMP levels rise, leading to a cascade of anti-inflammatory effects, including the suppression of pro-inflammatory cytokines like TNF-α. This makes PDE4 inhibitors attractive for treating diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[21][22] Several pyrazolo[3,4-b]pyridine series have been optimized for potent and selective PDE4B inhibition.[22]
Data Snapshot: PDE4 Inhibitory Activity
| Compound Class/Example | Target PDE | IC₅₀ | Therapeutic Area | Reference |
| Pyrazolopyridine 16 | PDE4B | Sub-nM (Cellular) | Anti-inflammatory | [22] |
| Tofimilast | PDE4 | Potent (nM range) | Anti-inflammatory | [24] |
Visualizing the Mechanism: PDE4 Signaling
Caption: Mechanism of PDE4 inhibition leading to anti-inflammatory effects.
Protocol: In Vitro PDE Activity/Inhibitor Screening (Luminescent Assay)
This protocol describes a homogeneous, luminescent assay (e.g., PDE-Glo™) for measuring the activity of any cAMP or cGMP-dependent phosphodiesterase.[25]
Rationale: This is a coupled-enzyme assay. In the first step, PDE hydrolyzes its cyclic nucleotide substrate (cAMP) to the linear monophosphate (5'-AMP). In subsequent steps, the 5'-AMP is converted to ATP, which is then detected using a standard luciferase/luciferin reaction. The "glow" of luminescence is proportional to the PDE activity. The method is highly sensitive and ideal for HTS.[21][25]
Methodology:
-
PDE Reaction:
-
In a 384-well plate, add test compounds (pyrazolo[3,4-b]pyridines) and controls.
-
Add the PDE enzyme of interest (e.g., purified human PDE4B).
-
Initiate the reaction by adding the cyclic nucleotide substrate (e.g., cAMP) in reaction buffer.
-
Incubate at room temperature for an optimized time (e.g., 30-60 minutes).
-
-
Termination and Signal Generation (Step 1):
-
Add the Termination/Detection Reagent (containing a stop buffer and the first set of detection enzymes). This stops the PDE reaction.
-
Incubate for 20 minutes at room temperature.
-
-
Signal Generation (Step 2):
-
Add the final Kinase-Glo® Reagent, which contains the luciferase enzyme.
-
Incubate for 10 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Measure luminescence with a plate reader.
-
Calculate IC₅₀ values as described in the kinase assay protocol.
-
Part 3: G-Protein Coupled Receptors (GPCRs) - An Emerging Frontier
GPCRs are the largest family of cell-surface receptors and are the targets for 30-50% of all approved drugs.[26] While kinases and PDEs are the most explored targets for pyrazolo[3,4-b]pyridines, the scaffold's inherent drug-like properties make it a candidate for interacting with GPCRs. Early compounds in this class were noted for their CNS depressant activities, which are often mediated by GPCRs.[27]
Rationale for Targeting GPCRs
The exploration of pyrazolo[3,4-b]pyridines against GPCRs is less mature, but the scaffold's rigid structure and capacity for diverse substitutions provide a strong basis for designing ligands that can fit into the well-defined binding pockets of GPCRs.
Protocol: GPCR Target Engagement (Radioligand Binding Assay)
Radioligand binding is the gold-standard method for directly quantifying the interaction between a compound and a GPCR.[26][28] It provides unambiguous data on binding affinity (Ki).
Rationale: This assay measures the ability of a test compound (the "competitor") to displace a known radioactive ligand ("radioligand") from the receptor. The amount of radioactivity bound to the receptor at equilibrium is inversely proportional to the affinity of the test compound. This is a direct measure of target binding, unlike functional assays which measure downstream effects.[29][30]
Methodology:
-
Assay Setup:
-
The assay is typically performed in 96-well filter plates.
-
To each well, add:
-
Cell membranes prepared from cells overexpressing the target GPCR.
-
A fixed, low concentration of the appropriate radioligand (e.g., ³H-labeled antagonist).
-
The pyrazolo[3,4-b]pyridine test compound across a range of concentrations.
-
-
Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Separation:
-
Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through the filter plate.
-
Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the logarithm of the competitor concentration.
-
Fit the data to a competitive binding equation to determine the IC₅₀, which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive GPCR radioligand binding assay.
Conclusion and Future Outlook
The pyrazolo[3,4-b]pyridine scaffold is a proven and powerful platform for the discovery of novel therapeutics. Its architectural features make it particularly well-suited for the inhibition of protein kinases and phosphodiesterases, with numerous potent and selective agents developed against these target classes. The key to its success lies in its ability to engage in specific, high-affinity interactions within the active sites of these enzymes.
The future of this scaffold remains bright. Emerging research points to its potential in targeting novel kinases involved in immunity and cancer, as well as its utility in developing agents for neurodegenerative diseases like Alzheimer's by targeting amyloid plaques.[18][31] Furthermore, its potential against GPCRs and other target classes is an area ripe for exploration. As our understanding of disease biology deepens, the rational design of new pyrazolo[3,4-b]pyridine derivatives, guided by the principles and methodologies outlined in this guide, will undoubtedly lead to the next generation of innovative medicines.
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 5. dau.url.edu [dau.url.edu]
- 6. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 13. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 20. reactionbiology.com [reactionbiology.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 24. pubs.acs.org [pubs.acs.org]
- 25. PDE-Glo™ Phosphodiesterase Assay [worldwide.promega.com]
- 26. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 27. Pyrazolo[3,4-B] Pyridine Compounds and Their Use as Pde4 Inhibitors | Patent Publication Number 20080275078 | Patexia [patexia.com]
- 28. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 29. multispaninc.com [multispaninc.com]
- 30. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
Methodological & Application
Suzuki coupling protocol for 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine.
An Application Guide for the Suzuki Cross-Coupling of 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine
Introduction: The Strategic Importance of Pyrazolo[3,4-b]pyridines
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry and drug development.[1][2] Its structural resemblance to purine bases allows it to function as a versatile hinge-binding motif for various protein kinases, leading to the discovery of potent inhibitors for conditions ranging from cancer to viral infections.[2][3] The ability to strategically functionalize this core at the C3-position is critical for modulating potency, selectivity, and pharmacokinetic properties.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for forming carbon-carbon bonds, owing to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[4][5][6] This guide provides a detailed protocol and technical insights for the Suzuki coupling of this compound, a key intermediate for the synthesis of diverse compound libraries.
The Substrate: Understanding this compound
The starting material, this compound, is a well-designed electrophile for cross-coupling reactions. The tosyl (p-toluenesulfonyl) group serves two primary functions:
-
Nitrogen Protection: It protects the pyrazole N-H, preventing potential side reactions such as N-arylation during the coupling process.
-
Electronic Activation: As an electron-withdrawing group, the tosyl moiety modulates the electron density of the heterocyclic ring system, which can influence the kinetics of the catalytic cycle, particularly the initial oxidative addition step.
The bromine atom at the C3-position is the reactive site for the palladium-catalyzed coupling. The reactivity of such heteroaryl bromides is generally high, making them excellent substrates for Suzuki coupling.[7][8]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[9][10] The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in the formation of a Pd(II) complex.[10]
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[11][12]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[7][11]
Experimental Workflow: From Setup to Purified Product
A successful Suzuki coupling experiment relies on a systematic and meticulous workflow. The following diagram outlines the key stages of the process.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a pre-catalyst/ligand system (e.g., Pd₂(dba)₃, 2.5 mol% with XPhos, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv)
-
Anhydrous solvents (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio)
-
Round-bottom flask or microwave vial equipped with a magnetic stir bar and reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial containing a magnetic stir bar, add this compound (e.g., 352 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 58 mg, 0.05 mmol, 0.05 equiv), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv).[11]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxygen from deactivating the catalyst and promoting homocoupling side reactions.[7]
-
Solvent Addition: Via syringe, add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water). The solution should be sparged with the inert gas for an additional 5-10 minutes.[11]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.[11]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2–24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (e.g., 20 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[11]
Reaction Optimization and Scope
The success of a Suzuki coupling can be highly dependent on the specific substrates and reaction conditions. For challenging couplings, particularly with electron-rich or sterically hindered partners, screening of catalysts, ligands, bases, and solvents is often necessary. Modern Buchwald-type ligands are often superior for coupling heteroaryl halides.[13]
| Parameter | Condition 1 (Standard) | Condition 2 (For Electron-Rich Boronic Acids) | Condition 3 (Anhydrous) | Rationale & Reference |
| Substrate | This compound | This compound | This compound | The electrophilic partner remains constant. |
| Nucleophile | Phenylboronic Acid | 2,6-Dimethylphenylboronic Acid | 2-Thienylboronic Acid Pinacol Ester | Varying electronic and steric demands. Boronic esters can prevent protodeboronation of sensitive heteroaryl substrates.[14] |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) | XPhos Pd G3 (2 mol%) | Pd(PPh₃)₄ is a classic choice.[11] Buchwald systems excel with challenging substrates.[13] G3 pre-catalysts are air-stable and highly active.[15] |
| Ligand | - | XPhos (5 mol%) | - | Bulky, electron-rich phosphine ligands like XPhos accelerate oxidative addition and reductive elimination.[13] |
| Base | K₂CO₃ (2 equiv) | K₃PO₄ (3 equiv) | Cs₂CO₃ (3 equiv) | K₃PO₄ is a stronger base often used for less reactive partners. Cs₂CO₃ is highly effective but more expensive.[11] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | THF | Anhydrous conditions can be crucial for boronic esters or substrates prone to hydrolysis.[16] |
| Temperature | 100 °C | 110 °C | 65 °C | Higher temperatures may be needed for difficult couplings. |
| Expected Outcome | High yield | Moderate to high yield | High yield | Conditions are tailored to overcome specific challenges posed by the nucleophile. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficient temperature.3. Poor choice of catalyst/ligand for the substrate. | 1. Ensure thorough degassing of solvents and reaction vessel. Use freshly opened reagents.2. Increase reaction temperature.3. Switch to a more active catalyst system, such as a Buchwald pre-catalyst (e.g., XPhos Pd G3).[15][17] |
| Protodeboronation | The boronic acid is unstable under the reaction conditions and is replaced by a proton from the solvent (water). This is common with heteroarylboronic acids.[7][14] | 1. Use the corresponding boronic ester (pinacol or MIDA) or trifluoroborate salt.[8][13]2. Use anhydrous conditions with a suitable base (e.g., Cs₂CO₃ in THF).[16]3. Add the boronic acid portion-wise over the course of the reaction.[17] |
| Homocoupling of Boronic Acid | Caused by the presence of oxygen, leading to the formation of a biaryl byproduct from the boronic acid.[7] | 1. Improve degassing procedures for the solvent and reaction headspace.2. Use a high-purity palladium catalyst. |
| Debromination of Starting Material | The bromo-substituent is replaced by hydrogen. Can be caused by certain catalyst/ligand combinations or impurities.[7] | 1. Change the ligand or catalyst system. A different phosphine ligand can sometimes suppress this pathway.2. Ensure the base is free of hydroxide impurities. |
| Poor Solubility of Reagents | Heterocyclic compounds can have limited solubility in common solvents, leading to a sluggish reaction.[16][18] | 1. Switch to a solvent with higher solubilizing power, such as DMF or DMA, but be mindful of higher boiling points and potential side reactions.2. Increase the reaction temperature if the reagents are stable. |
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
Mastering the Functionalization of a Privileged Scaffold: Standard Reaction Conditions for Cross-Coupling with 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry and drug development.[1][2] Its structural resemblance to purine has rendered it a "privileged" heterocyclic core, frequently found in compounds exhibiting a wide spectrum of biological activities, including but not limited to kinase inhibitors for oncology, antienteroviral, and antimalarial agents.[1] The ability to strategically functionalize this core is paramount for the exploration of new chemical space and the optimization of lead compounds.
This comprehensive guide provides a detailed exploration of standard palladium-catalyzed cross-coupling reaction conditions for a key intermediate: 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine. The tosyl group serves as a robust protecting group for the pyrazole nitrogen, ensuring regiochemical control and stability during subsequent transformations.[3] We will delve into the nuances of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, offering field-proven protocols, mechanistic insights, and troubleshooting guidance for researchers, scientists, and drug development professionals.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[4][5][6][7][8][9][10] In the context of this compound, this reaction enables the introduction of a diverse range of aryl and heteroaryl moieties at the C3 position, a critical vector for modulating biological activity.
Causality Behind Experimental Choices
The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling. For electron-deficient heterocyclic halides like our substrate, bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition step and promote efficient reductive elimination. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle.[2] A mixed solvent system, typically an organic solvent with water, is often used to ensure the solubility of both the organic and inorganic reagents.
Standard Protocol for Suzuki-Miyaura Coupling
The following protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4-10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the corresponding boronic acid, cesium carbonate, palladium(II) acetate, and dppf.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / dppf | A robust and versatile catalytic system for a wide range of substrates.[4][6] |
| Ligand | dppf | A bidentate phosphine ligand that stabilizes the palladium center and promotes efficient coupling.[4][6] |
| Base | Cs₂CO₃ | A strong inorganic base that effectively activates the boronic acid.[4][6] |
| Solvent | 1,4-Dioxane / Water | A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable time. |
Diagram 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction provides a direct route to introduce alkynyl groups onto the pyrazolo[3,4-b]pyridine core, a valuable transformation for generating compounds with applications in materials science and as synthetic handles for further diversification.[11][12][13][14] Both copper-cocatalyzed and copper-free conditions have been successfully employed for the Sonogashira coupling of heteroaryl halides.[11][12]
Causality Behind Experimental Choices
The traditional Sonogashira coupling employs a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11] An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. Copper-free conditions have been developed to avoid potential issues associated with copper, such as homocoupling of the alkyne.
Standard Protocol for Sonogashira Coupling
The following protocol describes a copper-cocatalyzed Sonogashira coupling. For sensitive substrates, a copper-free protocol may be advantageous.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 2.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 4.0 equiv)
-
Anhydrous solvent (e.g., DMF, THF, or toluene), degassed
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the residue by column chromatography.
Table 2: Representative Conditions for Sonogashira Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | A classic and effective catalytic system for Sonogashira couplings.[15] |
| Base | Triethylamine (Et₃N) | Acts as both a base to deprotonate the alkyne and a solvent in some cases. |
| Solvent | DMF or THF | Polar aprotic solvents that facilitate the reaction. |
| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient, but heating can accelerate the reaction. |
Diagram 2: Simplified Catalytic Cycles for Sonogashira Coupling
Caption: The Sonogashira reaction involves interconnected palladium and copper catalytic cycles.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with a broad substrate scope and excellent functional group tolerance.[16][17][18][19][20] This reaction is particularly valuable for the synthesis of arylamines and related compounds, which are prevalent in pharmaceuticals. For this compound, this methodology allows for the introduction of various amine and amide functionalities at the C3 position.
Causality Behind Experimental Choices
The success of the Buchwald-Hartwig amination hinges on the selection of a suitable palladium catalyst and a sterically hindered, electron-rich phosphine ligand.[17] These ligands facilitate the oxidative addition of the aryl bromide to the palladium(0) center and promote the subsequent reductive elimination to form the C-N bond.[16][18] A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine and generate the active palladium-amido intermediate.
Standard Protocol for Buchwald-Hartwig Amination
The following protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Amine or amide (1.1 - 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP) or other bulky phosphine ligand (e.g., XPhos, SPhos) (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv)
-
Anhydrous toluene or THF, degassed
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox or under a stream of inert gas, add sodium tert-butoxide to an oven-dried Schlenk flask.
-
In a separate vial, dissolve Pd₂(dba)₃ and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask.
-
Add a solution of this compound in the reaction solvent.
-
Finally, add the amine or amide to the reaction mixture.
-
Seal the flask and heat to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | A common and effective Pd(0) precatalyst. |
| Ligand | rac-BINAP, XPhos, SPhos | Bulky, electron-rich phosphine ligands that promote efficient catalysis.[21] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base essential for amine deprotonation.[21] |
| Solvent | Toluene or THF | Anhydrous, non-protic solvents are required. |
| Temperature | 80-110 °C | Elevated temperatures are typically needed to drive the reaction. |
Diagram 3: Core Steps of the Buchwald-Hartwig Amination Catalytic Cycle
Br-Pyrazolo[3,4-b]pyridine-Ts + H₂C=CHR --[Pd catalyst, Base, Solvent, Heat]--> R-CH=CH-Pyrazolo[3,4-b]pyridine-Ts
Caption: A general workflow for performing palladium-catalyzed cross-coupling reactions.
Troubleshooting and Optimization
Low yields or the formation of side products are common challenges in cross-coupling reactions. Here are some general troubleshooting tips:
-
Low Conversion:
-
Catalyst Deactivation: Ensure rigorous exclusion of oxygen and moisture. Use freshly distilled and degassed solvents. Consider using a more robust pre-catalyst.
-
Insufficiently Active Catalyst: Screen different ligands, particularly bulkier and more electron-rich ones. Increase the catalyst loading.
-
Low Reaction Temperature: Incrementally increase the reaction temperature.
-
-
Side Product Formation:
-
Homocoupling: Thoroughly degas all solvents and reagents.
-
Protodeboronation (Suzuki): Use anhydrous conditions and fresh boronic acids.
-
Dehalogenation: This can be a competing pathway. Screening different bases and solvents may mitigate this issue.
-
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound are indispensable tools for the synthesis of novel derivatives of this medicinally important scaffold. A judicious choice of reaction conditions, including the catalyst, ligand, base, and solvent, is critical for achieving high yields and purity. The protocols and insights provided in this guide serve as a comprehensive resource for researchers to confidently and efficiently functionalize this versatile building block, thereby accelerating the discovery of new therapeutic agents and functional materials.
References
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tosyl group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3,6-diaryl-1 H-pyrazolo[3,4- b]pyridines via one-pot sequential Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07104G [pubs.rsc.org]
- 7. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. kbfi.ee [kbfi.ee]
- 15. scirp.org [scirp.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 20. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine as a Versatile Precursor for Kinase Inhibitor Synthesis
Introduction: The Privileged Scaffold in Kinase Inhibitor Design
The 1H-pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1][2] Its structure mimics the purine core of ATP, allowing it to effectively compete for the kinase hinge region, a critical component of the enzyme's active site.[3] The strategic functionalization of this scaffold at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] Kinase inhibitors based on this framework have shown promise in targeting a wide array of kinases implicated in oncology and other diseases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Tropomyosin Receptor Kinases (TRKs).[4][5][6]
3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine serves as a key strategic intermediate in the synthesis of these complex molecules. The bromine atom at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents.[7] The tosyl group at the N1 position of the pyrazole ring serves a dual purpose: it protects the ring nitrogen from undesired side reactions and modulates the electronic properties of the heterocyclic system, often facilitating the crucial cross-coupling step.[8] This protecting group can be reliably removed in the final stages of the synthesis to yield the desired N-H bond, which is often crucial for hydrogen bonding interactions with the kinase hinge region.[4]
This guide provides detailed protocols for the application of this compound in the synthesis of kinase inhibitor precursors via Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, followed by a protocol for the final deprotection step.
Core Structure and Synthetic Strategy
The overall synthetic approach leverages the versatility of the this compound precursor for diversification through palladium-catalyzed cross-coupling, followed by deprotection to yield the final kinase inhibitor scaffold.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Synthesis of Novel TRK Inhibitors via Suzuki Coupling of 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine
Abstract: The Tropomyosin Receptor Kinase (TRK) family is a clinically validated target for cancer therapy, particularly for tumors harboring NTRK gene fusions. The development of potent and selective TRK inhibitors is a key focus in precision oncology. The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design, offering a robust framework for engaging with the ATP-binding pocket. This guide provides a detailed protocol for the synthesis of novel TRK inhibitors using 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine as a versatile intermediate. We will explore the underlying rationale for this synthetic strategy, focusing on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a final deprotection step. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation targeted therapies.
The TRK Signaling Pathway: A Driver of Oncogenesis
The TRK family consists of three transmembrane receptor tyrosine kinases—TRKA, TRKB, and TRKC—encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1][2] In normal physiology, these receptors are crucial for the development and function of the nervous system.[3][4] They are activated by neurotrophins, such as Nerve Growth Factor (NGF) for TRKA, Brain-Derived Neurotrophic Factor (BDNF) for TRKB, and Neurotrophin-3 (NT-3) for TRKC.[2][5]
Ligand binding induces receptor dimerization and autophosphorylation of the intracellular kinase domain.[6] This event triggers the activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are fundamental for regulating cell proliferation, survival, and differentiation.[1][7][8]
In various cancers, chromosomal rearrangements can lead to the fusion of an NTRK gene with an unrelated partner gene.[1] The resulting chimeric TRK fusion proteins are constitutively active, leading to ligand-independent signaling and uncontrolled cell growth, thus acting as potent oncogenic drivers.[1][9] TRK inhibitors function by blocking the ATP-binding site of the kinase domain, thereby preventing downstream signaling and inducing tumor regression.[9][10]
Synthetic Strategy: Leveraging the Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine scaffold is a bioisostere of purine and is recognized as a "hinge-binding" motif in many kinase inhibitors.[2][11] Its structure allows for the formation of critical hydrogen bonds with the kinase hinge region, providing a strong anchor for the inhibitor within the ATP-binding site. This makes it an excellent starting point for designing potent and selective inhibitors.[11][12][13]
Our strategy employs This compound as the key building block. The rationale for this choice is threefold:
-
The Pyrazolo[3,4-b]pyridine Core: Provides the essential scaffold for kinase interaction.[14]
-
The 3-Bromo Substituent: Serves as a versatile chemical handle for introducing molecular diversity. It is an ideal leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the formation of a new carbon-carbon bond.[15]
-
The N1-Tosyl Group: This sulfonyl group serves as a robust protecting group for the pyrazole nitrogen. This is critical because the N-H proton is acidic and could interfere with certain reaction conditions, particularly those involving strong bases or organometallic reagents. The tosyl group is stable under Suzuki coupling conditions and can be reliably removed in a final deprotection step.
The overall synthetic workflow involves a two-step process: a Suzuki coupling to build the core structure of the inhibitor, followed by deprotection to reveal the final active compound.
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Part A: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of this compound with a generic arylboronic acid.
Materials & Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 eq)
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath or microwave reactor
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., Na₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a ratio of approximately 4:1 (v/v) to achieve a concentration of ~0.1 M with respect to the starting bromide. The mixture should be stirred to ensure homogeneity.
-
Catalyst Addition: Add the palladium catalyst (Pd(dppf)Cl₂, 0.03 eq) to the flask. Briefly purge the flask with inert gas again.
-
Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring.[16] If using a microwave reactor, a typical condition would be 120 °C for 30-60 minutes.[15]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure tosyl-protected intermediate.
Part B: N1-Tosyl Deprotection
This protocol describes the removal of the tosyl protecting group to yield the final N-H pyrazolopyridine inhibitor.
Materials & Reagents:
-
Tosyl-protected intermediate from Part A (1.0 eq)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3.0 - 5.0 eq)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl, 1M solution) for neutralization
Procedure:
-
Reaction Setup: Dissolve the tosyl-protected intermediate in methanol or a mixture of methanol and tetrahydrofuran (THF) in a round-bottom flask.
-
Base Addition: Add an aqueous solution of NaOH (e.g., 2M solution, 4.0 eq).
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Carefully neutralize the mixture to pH ~7 using 1M HCl. Be cautious as this is an exothermic process.
-
Remove the organic solvent (methanol) under reduced pressure.
-
Extract the resulting aqueous residue multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography to yield the final TRK inhibitor.[17]
Data & Expected Results
The efficiency of the Suzuki coupling and deprotection steps can vary based on the specific arylboronic acid used. Below are representative parameters.
| Step | Key Reagent | Catalyst (Loading) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Coupling | Arylboronic Acid | Pd(dppf)Cl₂ (3 mol%) | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 65-90% |
| Deprotection | NaOH | N/A | NaOH | Methanol/H₂O | 40 | 2 | 80-95% |
Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound (typically >95% for biological testing).
Troubleshooting and Key Considerations
-
Low Suzuki Coupling Yield:
-
Homocoupling of Boronic Acid:
-
Cause: Often occurs if the reaction is run for too long or at too high a temperature.
-
Solution: Carefully monitor the reaction and stop it once the starting bromide is consumed. A slight excess of the boronic acid is standard, but a large excess can favor this side reaction.
-
-
Incomplete Deprotection:
-
Cause: Insufficient base or reaction time. Steric hindrance around the tosyl group.
-
Solution: Increase the equivalents of NaOH/KOH or increase the reaction temperature and/or time. Ensure adequate mixing.
-
-
Purification Challenges:
-
Cause: The final N-H pyrazolopyridine may have different solubility and chromatographic behavior than its protected precursor.
-
Solution: The N-H group can interact with silica gel. It may be beneficial to add a small amount of triethylamine (~0.5%) to the eluent during column chromatography to prevent peak tailing.
-
Conclusion
The synthetic route outlined in this application note provides a reliable and versatile method for the synthesis of novel TRK inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold. By utilizing this compound as a key intermediate, medicinal chemists can readily access a diverse range of potential drug candidates through a robust Suzuki-Miyaura cross-coupling reaction. This strategy facilitates the systematic exploration of the structure-activity relationship (SAR) required to optimize potency, selectivity, and pharmacokinetic properties in the pursuit of next-generation cancer therapeutics.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 3. Tropomyosin-Receptor-Kinases Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Tropomyosin receptor kinase A - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. targetedonc.com [targetedonc.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Experimental protocol for the removal of the tosyl group from 1-tosyl-1H-pyrazolo[3,4-b]pyridine.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core and the Necessity of N-Tosyl Deprotection
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine bases makes it a valuable template for the design of a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents. The synthesis of substituted pyrazolo[3,4-b]pyridines often involves the use of a protecting group on the pyrazole nitrogen to ensure regioselectivity and stability during subsequent chemical transformations.
The p-toluenesulfonyl (tosyl) group is a robust and commonly employed protecting group for nitrogen atoms within heterocyclic systems due to its stability under a variety of reaction conditions. However, the successful synthesis of the final active pharmaceutical ingredient (API) or chemical probe necessitates the efficient and clean removal of this tosyl group. The stability of the N-tosyl bond can also present a significant challenge, often requiring harsh reaction conditions that may not be compatible with other sensitive functional groups within the molecule.
This application note provides detailed, field-proven protocols for the deprotection of 1-tosyl-1H-pyrazolo[3,4-b]pyridine, a key intermediate in the synthesis of various targeted compounds. We will explore two primary methodologies: basic hydrolysis and reductive cleavage . The choice of method will ultimately depend on the overall chemical architecture of the substrate and the desired balance between reaction efficiency and functional group tolerance. For each protocol, we will delve into the causality behind the experimental choices, ensuring a thorough understanding of the underlying chemical principles.
Methodology 1: Basic Hydrolysis of the N-Tosyl Group
Basic hydrolysis offers a straightforward approach to cleave the N-S bond of the sulfonamide. The mechanism involves nucleophilic attack of a hydroxide or alkoxide ion on the electron-deficient sulfur atom, leading to the cleavage of the nitrogen-sulfur bond. The choice of base and solvent system is critical to achieve efficient deprotection while minimizing potential side reactions.
Protocol 1: Deprotection using Sodium Hydroxide in a Mixed Solvent System
This protocol is adapted from general procedures for sulfonamide cleavage and is suitable for substrates tolerant to strongly basic conditions.
Materials and Reagents:
-
1-Tosyl-1H-pyrazolo[3,4-b]pyridine
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Flash chromatography system (optional)
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-tosyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq).
-
Solvent Addition: Add a 4:1 mixture of methanol and water to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Reagent Addition: Add sodium hydroxide (3.0-5.0 eq) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the specific substrate.
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with an aqueous solution of hydrochloric acid (e.g., 1 M HCl) to a pH of ~7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1H-pyrazolo[3,4-b]pyridine.
Causality and Experimental Insights:
-
The use of a mixed methanol/water solvent system ensures the solubility of both the substrate and the sodium hydroxide.
-
Heating the reaction to reflux provides the necessary activation energy to overcome the stability of the N-tosyl bond.
-
The stoichiometry of the base is crucial; an excess is used to drive the reaction to completion.
-
Neutralization of the reaction mixture is important to prevent any potential degradation of the product during the work-up procedure.
Methodology 2: Reductive Cleavage of the N-Tosyl Group
Reductive cleavage provides a milder alternative to basic hydrolysis and is often compatible with a wider range of functional groups. This method typically involves the use of a reducing agent that can donate electrons to the sulfonamide, leading to the cleavage of the N-S bond.
Protocol 2: Deprotection using Magnesium in Methanol (Mg/MeOH)
This protocol utilizes magnesium metal in methanol, a well-established and cost-effective system for the reductive cleavage of sulfonamides.[3][4] The reaction is believed to proceed via a single-electron transfer (SET) mechanism from the magnesium surface to the sulfonamide.
Materials and Reagents:
-
1-Tosyl-1H-pyrazolo[3,4-b]pyridine
-
Magnesium (Mg) turnings or powder
-
Anhydrous Methanol (MeOH)
-
Ammonium chloride (NH₄Cl) solution (saturated aqueous)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Flash chromatography system (optional)
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add magnesium turnings (5.0-10.0 eq).
-
Solvent and Substrate Addition: Add anhydrous methanol to the flask, followed by the 1-tosyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq). The substrate can be added as a solid or as a solution in a minimal amount of anhydrous methanol.
-
Reaction Conditions: Stir the suspension at room temperature. The reaction is often accompanied by the evolution of hydrogen gas. Monitor the progress of the reaction by TLC. The reaction time can range from 30 minutes to several hours. For less reactive substrates, gentle heating or sonication can be applied to accelerate the reaction.[5]
-
Work-up:
-
Upon completion of the reaction, quench the excess magnesium by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the reaction mixture to remove any remaining magnesium and magnesium salts. Wash the filter cake with methanol.
-
Combine the filtrate and the washings and concentrate under reduced pressure.
-
To the residue, add water and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to obtain the pure 1H-pyrazolo[3,4-b]pyridine.
Causality and Experimental Insights:
-
The use of anhydrous methanol is important to prevent the rapid quenching of the magnesium.
-
The large excess of magnesium ensures that the reaction goes to completion.
-
The reaction is typically exothermic, and for larger-scale reactions, cooling may be necessary.
-
Quenching with ammonium chloride is a mild method to neutralize the reaction and dissolve the magnesium salts.
Data Presentation: Comparative Overview of Deprotection Protocols
| Parameter | Protocol 1: NaOH Hydrolysis | Protocol 2: Mg/MeOH Reduction |
| Reagents | Sodium hydroxide, Methanol, Water | Magnesium, Anhydrous Methanol |
| Temperature | Reflux (~65-70 °C) | Room Temperature (can be heated) |
| Reaction Time | Hours to Overnight | 30 minutes to several hours |
| Key Advantages | Simple reagents, straightforward setup | Mild conditions, good functional group tolerance |
| Potential Drawbacks | Harsh basic conditions, not suitable for base-labile groups | Requires anhydrous conditions, potential for slow reaction |
| Work-up | Neutralization, Extraction | Quenching, Filtration, Extraction |
Experimental Workflow Visualization
Mechanism Visualization
Conclusion and Recommendations
The selection of an appropriate deprotection strategy for 1-tosyl-1H-pyrazolo[3,4-b]pyridine is a critical consideration in any synthetic campaign. The protocols provided herein for basic hydrolysis and reductive cleavage represent two robust and reliable methods.
For substrates that are stable to strong bases, the sodium hydroxide-mediated hydrolysis is a simple and effective method. However, for molecules containing base-sensitive functional groups, the milder conditions of the magnesium-methanol reductive cleavage are highly recommended. It is always advisable to perform small-scale test reactions to determine the optimal conditions for a specific substrate. Careful monitoring of the reaction progress by TLC or LC-MS is essential to ensure complete conversion and to minimize the formation of byproducts.
These detailed application notes and protocols are intended to provide researchers, scientists, and drug development professionals with the necessary tools to confidently and efficiently perform this crucial deprotection step in their synthetic endeavors.
References
Application Notes and Protocols: Palladium Catalyst Selection for the Functionalization of 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[2] Derivatives of this scaffold have shown promise as anticancer, antiviral, and anti-inflammatory agents, as well as inhibitors for a range of kinases.[3] The ability to precisely install a variety of functional groups onto this core structure is paramount for developing novel therapeutics with improved potency and selectivity.
This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed functionalization of 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine. We will delve into the intricacies of catalyst and ligand selection for various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, to empower researchers in their synthetic endeavors.
Challenges in the Functionalization of this compound
The successful functionalization of this compound via palladium-catalyzed cross-coupling is not without its challenges. The electronic nature of the heterocyclic core and the presence of the N-tosyl protecting group significantly influence the reactivity of the substrate.
The pyrazolo[3,4-b]pyridine ring system is electron-deficient, which can impact the oxidative addition step in the catalytic cycle. Furthermore, the pyridine nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition.
The N-tosyl group, while an effective protecting group, introduces both electronic and steric effects. As a strong electron-withdrawing group, it can modulate the electron density of the pyrazole ring, affecting its reactivity in the cross-coupling reaction. Sterically, the bulky tosyl group can influence the accessibility of the adjacent C-3 position to the palladium catalyst, necessitating careful selection of ligands to overcome any steric hindrance.
Palladium Catalyst and Ligand Selection: A Mechanistic Approach
The success of a palladium-catalyzed cross-coupling reaction hinges on the judicious selection of the palladium precursor and, more critically, the ancillary ligand. The ligand plays a crucial role in stabilizing the palladium center, facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation/migratory insertion, and reductive elimination), and influencing the overall efficiency and selectivity of the reaction.
For an electron-deficient and potentially coordinating substrate like this compound, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands is often advantageous.[4][5] These ligands promote the formation of the active monoligated Pd(0) species, enhance the rate of oxidative addition to the C-Br bond, and facilitate the reductive elimination step.
Detailed Application Protocols
The following protocols are designed as starting points for the functionalization of this compound. Optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents may be necessary for specific substrates.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds. For the coupling of this compound with boronic acids or their derivatives, catalyst systems that are effective for heteroaryl chlorides are often a good choice due to the challenging nature of the substrate.[6]
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A | Condition B |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene/H₂O (10:1) | 1,4-Dioxane |
| Temperature | 100-110 °C | 100 °C |
| Typical Reaction Time | 4-12 h | 6-16 h |
Experimental Protocol (Condition A):
-
To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the desired boronic acid (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL).
-
Stir the mixture vigorously at 110 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization 1: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[7] For the coupling of this compound with primary or secondary amines, the use of bulky, electron-rich phosphine ligands is crucial to overcome the challenges associated with this substrate.[8]
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Condition A | Condition B |
| Palladium Precursor | Pd₂(dba)₃ (1.5 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (3.0 mol%) | RuPhos (4.0 mol%) |
| Base | NaOtBu (1.5 equiv) | LHMDS (1.5 equiv) |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 100 °C | 100 °C |
| Typical Reaction Time | 8-24 h | 12-24 h |
Experimental Protocol (Condition A):
-
In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3.0 mol%) to an oven-dried reaction vessel.
-
Add this compound (1.0 mmol, 1.0 equiv) and NaOtBu (1.5 mmol, 1.5 equiv).
-
Add the desired amine (1.2 mmol, 1.2 equiv).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the vessel and heat the reaction mixture at 100 °C for 8-24 hours, with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by flash column chromatography.
Visualization 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: C-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to synthesize arylalkynes.[9] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[10]
Table 3: Recommended Conditions for Sonogashira Coupling
| Parameter | Condition A |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2.5 mol%) |
| Copper Co-catalyst | CuI (5 mol%) |
| Base | Et₃N or DIPEA (3.0 equiv) |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 60 °C |
| Typical Reaction Time | 3-12 h |
Experimental Protocol:
-
To a degassed solution of this compound (1.0 mmol, 1.0 equiv) in THF (5 mL), add Pd(PPh₃)₂Cl₂ (0.025 mmol, 2.5 mol%) and CuI (0.05 mmol, 5 mol%).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) followed by Et₃N (3.0 mmol, 3.0 equiv).
-
Stir the reaction mixture at room temperature for 3-12 hours, or gently heat to 60 °C if the reaction is sluggish.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization 3: Sonogashira Coupling Catalytic Cycle
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction allows for the coupling of aryl halides with alkenes to form substituted alkenes.[11][12] Phosphine-free catalyst systems or those with specific phosphine ligands can be effective for this transformation.[13][14]
Table 4: Recommended Conditions for Heck Reaction
| Parameter | Condition A (Phosphine-free) | Condition B (with Ligand) |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | None | P(o-tol)₃ (4 mol%) |
| Base | Et₃N or K₂CO₃ (2.0 equiv) | NaOAc (2.0 equiv) |
| Solvent | DMF or NMP | Acetonitrile |
| Temperature | 100-120 °C | 80-100 °C |
| Typical Reaction Time | 12-24 h | 12-24 h |
Experimental Protocol (Condition A):
-
To a reaction vessel, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add the desired alkene (1.5 mmol, 1.5 equiv).
-
Add anhydrous DMF (5 mL).
-
Seal the vessel and heat the mixture at 120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization 4: Heck Reaction Catalytic Cycle
Caption: Generalized catalytic cycle for the Heck reaction.
Conclusion
The functionalization of the this compound scaffold is a critical step in the synthesis of novel compounds with potential therapeutic applications. The selection of an appropriate palladium catalyst system is paramount to achieving high yields and selectivity in cross-coupling reactions. By understanding the electronic and steric factors of the substrate and the mechanistic roles of different ligands, researchers can effectively navigate the challenges and successfully synthesize a diverse range of functionalized pyrazolo[3,4-b]pyridine derivatives. The protocols provided herein serve as a robust starting point for these synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Heck Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalysed coupling reaction of aminals with N-sulfonyl hydrazones to give allylic sulfones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Pd-catalyzed Heck-type cascade reactions with N-tosyl hydrazones: an efficient way to alkenes via in situ generated alkylpalladium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridine Derivatives from a Bromo Intermediate: An Application and Protocol Guide
Introduction: The Significance of 3-Amino-1H-pyrazolo[3,4-b]pyridines in Modern Drug Discovery
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development.[1][2] Its structural resemblance to purine has made it a cornerstone for the design of a wide array of bioactive molecules. These compounds have demonstrated significant therapeutic potential, acting as inhibitors of critical enzymes like glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs).[3] This has led to their investigation in the treatment of a range of diseases, including cancer, neurological disorders, and inflammatory conditions.[2][3]
The introduction of an amino group at the 3-position of the pyrazolo[3,4-b]pyridine core is a key synthetic transformation that unlocks access to a diverse range of derivatives with potent biological activities. This guide provides a detailed technical overview and a robust experimental protocol for the synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridine derivatives, starting from the readily accessible 3-bromo-1H-pyrazolo[3,4-b]pyridine intermediate. The focus will be on the widely utilized and highly efficient palladium-catalyzed Buchwald-Hartwig amination reaction.
Synthetic Strategy: From Bromo Intermediate to Amino Product
The conversion of 3-bromo-1H-pyrazolo[3,4-b]pyridine to its 3-amino derivatives is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and high-yielding route to aromatic amines under relatively mild conditions.[4]
The overall synthetic workflow can be visualized as a two-stage process:
Caption: Overall synthetic workflow.
Stage 1: Synthesis of the Key Intermediate: 3-Bromo-1H-pyrazolo[3,4-b]pyridine
The starting material for the amination reaction is 3-bromo-1H-pyrazolo[3,4-b]pyridine. This intermediate can be prepared from the parent heterocycle, 1H-pyrazolo[3,4-b]pyridine, through bromination. A common and effective method involves the use of a brominating agent such as N-bromosuccinimide (NBS) or liquid bromine.[3] Another approach utilizes phosphorus tribromide in a suitable solvent.[3]
Protocol for the Synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyridine:
Method A: Using Liquid Bromine
-
Dissolve 1H-pyrazolo[3,4-b]pyridine in a suitable solvent such as dichloromethane.
-
Slowly add liquid bromine to the solution, maintaining the temperature around 40°C.
-
After the addition is complete, heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 3-bromo-1H-pyrazolo[3,4-b]pyridine.[3]
Method B: Using Phosphorus Tribromide
-
Dissolve 1H-pyrazolo[3,4-b]pyridine in acetonitrile.
-
Add phosphorus tribromide to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully pour the reaction mixture into a cold, saturated sodium carbonate solution.
-
Filter the resulting mixture and extract the filtrate with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired bromo-intermediate.[3]
Stage 2: The Buchwald-Hartwig Amination
The core of this synthetic guide is the Buchwald-Hartwig amination, a powerful tool for the formation of C-N bonds. The reaction involves the palladium-catalyzed coupling of an aryl halide (in this case, 3-bromo-1H-pyrazolo[3,4-b]pyridine) with an amine.
Reaction Mechanism:
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a series of key steps:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the 3-bromo-1H-pyrazolo[3,4-b]pyridine to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired 3-amino-1H-pyrazolo[3,4-b]pyridine derivative, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Key Reaction Parameters and Their Justification:
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. The following table provides a summary of typical conditions and the rationale behind their choice.
| Parameter | Typical Reagents/Conditions | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | These are common and relatively stable sources of palladium that are reduced in situ to the active Pd(0) species. |
| Ligand | Xantphos, BINAP, RuPhos, BrettPhos | The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often required to promote both the oxidative addition and the final reductive elimination steps. For heteroaromatic substrates, ligands that stabilize the catalyst and prevent decomposition are essential. |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is necessary to deprotonate the amine in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield, and may need to be optimized for specific substrates. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are used to prevent unwanted side reactions and to ensure the solubility of the reactants and catalyst. |
| Temperature | 80-110 °C | Elevated temperatures are often required to drive the reaction to completion, particularly for less reactive substrates. |
Detailed Experimental Protocol for the Synthesis of a 3-(Alkylamino)-1H-pyrazolo[3,4-b]pyridine Derivative:
This protocol provides a general procedure for the Buchwald-Hartwig amination of 3-bromo-1H-pyrazolo[3,4-b]pyridine with a primary or secondary alkylamine.
Materials:
-
3-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)
-
Alkylamine (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Xantphos (4-10 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.5-2.0 equiv)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate, Xantphos, and sodium tert-butoxide.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add 3-bromo-1H-pyrazolo[3,4-b]pyridine and the corresponding alkylamine.
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the 3-bromo-1H-pyrazolo[3,4-b]pyridine.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel.[5][6] The choice of eluent will depend on the polarity of the product, but a gradient of hexane and ethyl acetate or dichloromethane and methanol is often effective. For basic amine compounds, it can be advantageous to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent streaking on the silica gel column.[5]
Challenges and Troubleshooting
While the Buchwald-Hartwig amination is a robust reaction, challenges can arise, particularly when working with heteroaromatic substrates like pyrazolo[3,4-b]pyridines.
-
Catalyst Inhibition: The nitrogen atoms within the pyrazolo[3,4-b]pyridine ring can coordinate to the palladium catalyst, leading to deactivation. The use of appropriate bulky and electron-rich ligands can help to mitigate this issue by sterically shielding the metal center.
-
Regioselectivity: In cases where there are multiple halogen substituents on the pyrazolo[3,4-b]pyridine ring, the regioselectivity of the amination can be a concern. The relative reactivity of the different C-Br bonds will determine the site of amination.
-
Side Reactions: Potential side reactions include hydrodehalogenation of the starting material (replacement of the bromine with a hydrogen atom) and dimerization of the starting material. Careful optimization of the reaction conditions, particularly the choice of ligand and base, can help to minimize these side reactions.
Conclusion
The synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridine derivatives from the corresponding bromo-intermediate via the Buchwald-Hartwig amination is a highly effective and versatile strategy. This approach provides access to a wide range of compounds with significant potential in drug discovery and development. By understanding the underlying reaction mechanism and carefully controlling the key reaction parameters, researchers can efficiently synthesize these valuable molecules for further investigation. This guide provides a solid foundation for the successful implementation of this important synthetic transformation in the laboratory.
References
Application Notes and Protocols: Sonogashira Coupling of 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of Alkynyl-Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds investigated for a range of therapeutic applications, including as kinase inhibitors for anticancer therapies.[1][2] The introduction of an alkynyl moiety onto this heterocyclic system via the Sonogashira coupling reaction significantly broadens the molecular diversity available to drug discovery programs.[1][3] This powerful carbon-carbon bond-forming reaction allows for the facile installation of a versatile chemical handle that can be further elaborated to fine-tune the pharmacological properties of the molecule. This application note provides a detailed experimental procedure for the Sonogashira coupling of 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine, a key intermediate in the synthesis of novel therapeutics.
The Sonogashira reaction is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] The reaction proceeds under relatively mild conditions and tolerates a wide variety of functional groups, making it an indispensable tool in modern organic synthesis.[5]
Reaction Mechanism: A Tale of Two Catalytic Cycles
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (in this case, this compound) to form a Pd(II) complex.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.[4] This step is crucial as it activates the alkyne for the subsequent transmetalation.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated product and regenerate the active Pd(0) catalyst, thus completing the cycle.
The tosyl group on the pyrazole nitrogen serves as a protecting group and can influence the electronic properties of the heterocyclic system, potentially impacting the reactivity of the C-Br bond.[6]
Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira coupling reaction.
Key Reaction Parameters
The success of the Sonogashira coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes the key components and their recommended ranges for the coupling of this compound.
| Parameter | Recommended Reagent/Condition | Typical Range | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂/PPh₃ | 1-5 mol% | Pd(PPh₃)₂Cl₂ is a common and effective catalyst. In situ generation from a palladium salt and phosphine ligand is also a viable option.[4][7] |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | 2-10 mol% | Essential for the formation of the copper acetylide intermediate, which facilitates the transmetalation step.[4][7] |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | 2-5 equivalents | Acts as a scavenger for the HBr generated during the reaction and facilitates the deprotonation of the terminal alkyne.[3][7] |
| Solvent | N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Anhydrous | Polar aprotic solvents are generally effective in dissolving the reactants and catalysts. Anhydrous conditions are recommended to prevent side reactions.[3][7] |
| Temperature | 60-100 °C | - | While some Sonogashira couplings can proceed at room temperature, heating is often required for less reactive aryl bromides to ensure a reasonable reaction rate.[7] |
| Atmosphere | Inert (Nitrogen or Argon) | - | Necessary to prevent the oxidation of the Pd(0) catalyst and the oxidative homocoupling of the alkyne (Glaser coupling). |
Detailed Experimental Protocol
This protocol is based on established procedures for the Sonogashira coupling of related heterocyclic bromides.[7]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (to make a ~0.2 M solution with respect to the starting bromide), freshly distilled Et₃N (3.0 equiv), and the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous ammonium chloride solution (to remove the copper catalyst) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-alkynyl-1-tosyl-1H-pyrazolo[3,4-b]pyridine.
Caption: Experimental workflow for the Sonogashira coupling reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the palladium catalyst is of good quality. Consider using a freshly opened bottle or a different batch. Ensure the reaction is performed under a strictly inert atmosphere. |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C, up to the boiling point of the solvent. | |
| Poor quality of reagents | Use freshly distilled and anhydrous solvents and bases. | |
| Formation of alkyne homocoupling product (Glaser coupling) | Presence of oxygen | Thoroughly degas the solvent and ensure a good inert atmosphere is maintained throughout the reaction. |
| Decomposition of starting material or product | Reaction temperature is too high | Reduce the reaction temperature. |
| Difficulty in purification | Co-elution of product with impurities | Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion
The Sonogashira coupling provides an efficient and versatile method for the synthesis of 3-alkynyl-1-tosyl-1H-pyrazolo[3,4-b]pyridines. By carefully controlling the reaction parameters and following the detailed protocol outlined in this application note, researchers can reliably access these valuable building blocks for the development of novel therapeutics. The robustness and broad functional group tolerance of this reaction make it a cornerstone in the synthetic organic chemist's toolbox.
References
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The heteroaromatic nature of the pyrazolo[3,4-b]pyridine core can introduce complexities not always seen with simpler aryl halides. This guide provides in-depth, experience-driven advice to diagnose and resolve common issues leading to low product yield.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding Suzuki coupling with this substrate.
Q1: Why is my Suzuki reaction with this compound failing or giving low yields?
Low yields in this specific coupling can stem from several factors. The electron-deficient nature of the pyrazolopyridine ring and the presence of multiple nitrogen atoms can lead to challenges such as catalyst poisoning or deactivation.[1][2] Additionally, the stability of the boronic acid coupling partner under the reaction conditions is a frequent cause of failure.[3][4] A systematic troubleshooting approach, as detailed in this guide, is essential.
Q2: What are the most critical parameters to control in this reaction?
The three most critical components to optimize are the palladium catalyst/ligand system , the base , and the solvent .[3][5] The interplay between these three factors is crucial for a successful outcome. Temperature and rigorous exclusion of oxygen are also vital for success.[3]
Q3: I see a significant amount of a side product that appears to be my starting material without the bromine. What is happening?
This is likely due to a dehalogenation side reaction.[5] This can occur when the palladium complex, after oxidative addition to your bromopyrazolopyridine, reacts with a hydride source in the mixture (which can be the solvent or base) leading to the removal of the bromine and its replacement with a hydrogen atom.[5] Optimizing the catalyst and reaction conditions can minimize this.
Q4: My boronic acid seems to be degrading. How can I tell and what can I do?
Boronic acid decomposition often manifests as the formation of a protodeboronated side product (where the boronic acid group is replaced by hydrogen) or homocoupled products (two boronic acid molecules coupling together).[6][7] To mitigate this, consider using more stable boronic esters (like pinacol or MIDA esters) or employing a "slow-release" strategy.[3][4] Ensuring anhydrous conditions and choosing a weaker base can also help.[3]
In-Depth Troubleshooting Guide
If the FAQs have not resolved your issue, this section provides a more detailed, symptom-based approach to troubleshooting.
Symptom 1: Low or No Product Formation with Recovery of Starting Materials
This scenario suggests that the catalytic cycle is not initiating or is proceeding very slowly. The primary areas to investigate are the catalyst system, base, and solvent.
1.1 Inactive or Inappropriate Catalyst System
The choice of palladium source and, more importantly, the ligand is critical for coupling with electron-deficient heteroaromatic halides.[8]
The "Why": Standard catalysts like Pd(PPh₃)₄ may be ineffective for this substrate. The electron-deficient pyrazolopyridine ring can make oxidative addition, the first step in the catalytic cycle, more challenging.[5][9] Furthermore, the nitrogen atoms in the ring system can coordinate to the palladium center, leading to catalyst deactivation.[2] Bulky, electron-rich phosphine ligands are often required to both promote the key catalytic steps and protect the palladium center.[1][8]
Troubleshooting Protocol: Catalyst and Ligand Screening
-
Assemble Parallel Reactions: Set up a small-scale array of reactions to screen different catalyst and ligand combinations.
-
Select Diverse Systems: Choose from different classes of catalysts and ligands. A recommended starting point is provided in the table below.
-
Maintain Consistency: Keep all other parameters (base, solvent, temperature, stoichiometry) constant across the screen.
-
Analyze Results: Use LC-MS or TLC to quickly assess which systems show product formation.
| Catalyst System | Ligand Type | Rationale & Comments |
| Pd(OAc)₂ + SPhos | Buchwald Ligand | A common and often effective combination for challenging couplings.[8] |
| Pd₂(dba)₃ + XPhos | Buchwald Ligand | XPhos is another bulky, electron-rich ligand known to be effective.[10][11] |
| Pd(PPh₃)₄ | Standard Phosphine | A good baseline, but may not be active enough. |
| Pd(dppf)Cl₂ | Ferrocenyl Ligand | Often robust and easy to handle.[8] |
dot
Caption: Catalyst screening workflow.
1.2 Suboptimal Base and Solvent Combination
The base and solvent are not merely additives; they play active roles in the catalytic cycle, particularly in the crucial transmetalation step.[12][13]
The "Why": The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation to the palladium center.[14][15] The solubility of the base and the boronate species is highly dependent on the solvent system. For heteroaromatic substrates, a combination of an organic solvent with a small amount of water is often beneficial as it can increase the solubility of inorganic bases.[16][17]
Troubleshooting Protocol: Base and Solvent Optimization
-
Select the Best Catalyst: Use the most promising catalyst system identified from the initial screen.
-
Vary the Base: Test a range of bases with varying strengths and solubilities.
-
Vary the Solvent System: For each base, test different solvents or solvent/water mixtures.
-
Monitor the Reaction: Pay close attention to both product formation and the consumption of starting materials.
| Base | Recommended Solvents | Comments |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A strong, effective base for many difficult couplings.[3] |
| K₂CO₃ | Dioxane/H₂O, DMF | A milder base, may be beneficial if protodeboronation is an issue.[18] |
| Cs₂CO₃ | Dioxane, Toluene | A strong base that can be very effective, though more expensive.[3] |
dot
Caption: Simplified Suzuki catalytic cycle.
Symptom 2: Formation of Side Products
The appearance of significant side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired coupling.
2.1 Protodeboronation of the Boronic Acid
This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[1] It is a very common issue, especially with heteroaryl boronic acids.[3]
The "Why": The C-B bond is susceptible to cleavage by proton sources, such as water or alcohols, especially at elevated temperatures and in the presence of a strong base.[3][6] If the rate of the desired Suzuki coupling is slow, the boronic acid has more time to decompose via this pathway.
Strategies to Minimize Protodeboronation:
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are significantly more stable than the corresponding boronic acids.[6][19] They act as a "slow-release" source of the active boron species under the reaction conditions.[4]
-
Use Anhydrous Conditions: While a small amount of water can be beneficial, excess water can promote protodeboronation. Ensure your solvents are dry.[3]
-
Optimize the Base: Strong bases like hydroxides can accelerate protodeboronation. Consider using weaker bases like K₂CO₃ or CsF.[3]
-
Lower the Temperature: Higher temperatures can increase the rate of protodeboronation.[3] Try running the reaction at the lowest temperature that still allows for efficient coupling (e.g., 80-100 °C).
2.2 Homocoupling of the Boronic Acid
This side reaction leads to the formation of a symmetrical biaryl product from the coupling of two boronic acid molecules.
The "Why": The presence of oxygen in the reaction mixture can promote the homocoupling of boronic acids, often catalyzed by Pd(II) species.[1][5]
Strategies to Minimize Homocoupling:
-
Thorough Degassing: It is crucial to rigorously degas the reaction mixture before heating. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.
-
Use High-Purity Reagents: Ensure your palladium catalyst and other reagents are not old or partially oxidized.
-
Use Pd(0) Precatalysts: Using a Pd(0) source like Pd₂(dba)₃ can sometimes reduce the amount of Pd(II) present at the start of the reaction.
By systematically addressing these common failure points, you can significantly improve the yield and reproducibility of your Suzuki coupling with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wwjmrd.com [wwjmrd.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Challenges in Buchwald-Hartwig Reactions with a Pyrazolopyridine Core
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for navigating the complexities of Buchwald-Hartwig amination reactions involving a pyrazolopyridine core. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful C-N bond-forming reaction for the synthesis of novel chemical entities. The unique electronic and structural properties of the pyrazolopyridine scaffold, a privileged motif in medicinal chemistry, present a specific set of challenges that require careful consideration and optimization.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to empower you to overcome these hurdles and achieve successful and reproducible outcomes in your synthetic endeavors.
Section 1: Frequently Asked questions (FAQs)
Here, we address some of the most common initial queries and concerns that arise when performing Buchwald-Hartwig reactions on pyrazolopyridine substrates.
Q1: What are the most common reasons for low to no conversion in my Buchwald-Hartwig reaction with a pyrazolopyridine substrate?
A1: Low or no conversion in these reactions typically stems from a few key issues. Firstly, catalyst deactivation is a primary concern. The nitrogen atoms within the pyrazolopyridine ring system can coordinate strongly to the palladium center, leading to the formation of inactive catalyst species.[3] Secondly, the electron-deficient nature of the pyrazolopyridine ring can render the oxidative addition step of the catalytic cycle sluggish. Finally, the choice of base is critical; an inappropriate base can either be too weak to facilitate the reaction or too strong, leading to substrate or product degradation.
Q2: How do I select the optimal ligand and palladium precatalyst for my specific pyrazolopyridine derivative?
A2: Ligand selection is paramount for a successful Buchwald-Hartwig amination on a pyrazolopyridine core. Bulky, electron-rich phosphine ligands are generally the preferred choice as they promote the formation of the active monoligated palladium species and accelerate the rates of both oxidative addition and reductive elimination.[4] For pyrazolopyridine substrates, ligands such as XPhos and RuPhos have shown promise.[5] The use of palladium precatalysts, such as the G3 or G4 palladacycles, is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)2 or Pd2(dba)3.[6] Precatalysts offer greater reliability and reproducibility by ensuring efficient and consistent generation of the active catalytic species.[6]
Q3: My pyrazolopyridine substrate is sensitive to strong bases. What are my options?
A3: For base-sensitive pyrazolopyridine substrates, it is crucial to move away from strong alkoxide bases like sodium tert-butoxide (NaOtBu). Weaker inorganic bases such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are excellent alternatives.[6] While these weaker bases may necessitate higher reaction temperatures or longer reaction times to achieve complete conversion, they significantly improve the functional group tolerance of the reaction.[6]
Q4: What are the most common side products I should be looking for?
A4: A few common side products can arise in Buchwald-Hartwig reactions. Hydrodehalogenation, where the halogen atom on your pyrazolopyridine is replaced by a hydrogen atom, is a frequent observation. This can be minimized by careful optimization of the base and reaction temperature. Another potential side reaction is the homocoupling of your amine or aryl halide starting materials. With certain aliphatic amines, β-hydride elimination can occur, leading to the formation of an enamine and the corresponding reduced pyrazolopyridine.[7]
Q5: How can I minimize catalyst deactivation when working with pyrazolopyridines?
A5: Minimizing catalyst deactivation is key. The use of bulky, electron-rich ligands helps to sterically shield the palladium center and disfavor the formation of inactive, off-cycle complexes with the pyrazolopyridine nitrogen atoms.[3] Employing a higher catalyst loading (e.g., 1-2 mol %) might be necessary for particularly challenging substrates. Ensuring a strictly inert atmosphere (e.g., argon or nitrogen) is also crucial, as oxygen can lead to the oxidation and deactivation of the active Pd(0) catalyst.
Section 2: In-Depth Troubleshooting Guide
This section provides a more detailed breakdown of common problems encountered during Buchwald-Hartwig aminations with pyrazolopyridine substrates, along with actionable troubleshooting steps.
Problem 1: Low or No Product Formation
Potential Cause 1.1: Catalyst Inactivation by Pyrazolopyridine Coordination
The lone pairs on the nitrogen atoms of both the pyrazole and pyridine rings can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity. This is a well-documented challenge for cross-coupling reactions on N-heterocyclic substrates.[3]
-
Troubleshooting Steps:
-
Ligand Choice: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos). These ligands promote the formation of a monoligated palladium complex, which is often more catalytically active and less susceptible to inhibition.
-
Use of Precatalysts: Utilize commercially available palladium precatalysts (e.g., XPhos Pd G3). These are often more robust and provide a more consistent source of the active Pd(0) catalyst compared to in situ generation.[6]
-
Protecting Groups: In some cases, temporary protection of one of the pyrazolopyridine nitrogens can be a viable strategy to prevent catalyst coordination.
-
Potential Cause 1.2: Inefficient Oxidative Addition
The electron-deficient nature of the pyrazolopyridine ring can make the initial oxidative addition of the palladium catalyst to the carbon-halogen bond a slow and challenging step.
-
Troubleshooting Steps:
-
Halide Choice: If possible, use a pyrazolopyridine bromide or iodide instead of a chloride. The C-Br and C-I bonds are weaker and generally undergo oxidative addition more readily than the C-Cl bond.
-
Ligand Electronics: Utilize ligands with strong electron-donating properties to increase the electron density on the palladium center, thereby promoting oxidative addition.
-
Potential Cause 1.3: Sub-optimal Base and Solvent Combination
The choice of base and solvent is highly interconnected and can significantly impact the reaction outcome.
-
Troubleshooting Steps:
-
Base Screening: If using a strong base like NaOtBu leads to decomposition, screen weaker inorganic bases such as Cs2CO3 and K3PO4.
-
Solvent Selection: Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[8] The solubility of the base and the palladium complexes can vary significantly between these solvents, so it is often worthwhile to screen them. For instance, Cs2CO3 has better solubility in dioxane than in toluene.
-
Problem 2: Formation of Side Products
Side Product 2.1: Hydrodehalogenation
This side reaction results in the replacement of the halogen on the pyrazolopyridine with a hydrogen atom. It is often more prevalent at higher temperatures and with certain bases.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Carefully decrease the reaction temperature in increments of 10 °C.
-
Base Optimization: Switching to a weaker or more sterically hindered base can sometimes suppress hydrodehalogenation.
-
Side Product 2.2: β-Hydride Elimination
This is a particular issue when using primary amines that have a hydrogen atom on the β-carbon. The palladium-amido intermediate can undergo β-hydride elimination to form an enamine and a palladium-hydride species, which then leads to the hydrodehalogenated pyrazolopyridine.[7]
-
Troubleshooting Steps:
-
Ligand Selection: The use of bulky ligands that favor a faster rate of reductive elimination over β-hydride elimination can be beneficial.
-
Amine Structure: If possible, consider using an amine that lacks β-hydrogens.
-
Section 3: Optimized Protocols and Methodologies
General Protocol for High-Throughput Ligand and Base Screening
For challenging pyrazolopyridine substrates, a high-throughput screening approach can rapidly identify optimal reaction conditions.
-
Array Preparation: In a glovebox, arrange an array of reaction vials (e.g., in a 96-well plate format).
-
Catalyst and Ligand Dispensing: To each vial, add the desired palladium precatalyst (e.g., 2 mol %) and ligand (e.g., 4 mol %).
-
Base Addition: Add the base to be screened (e.g., 2.0 equivalents) to each vial.
-
Substrate and Amine Addition: Add the halogenated pyrazolopyridine (1.0 equivalent) and the amine (1.2 equivalents) as solutions in the chosen solvent.
-
Reaction: Seal the plate and heat to the desired temperature with stirring for a set time (e.g., 12-24 hours).
-
Analysis: After cooling, the reaction mixtures can be analyzed by LC-MS or GC-MS to determine the conversion to the desired product.
Example Protocol: Buchwald-Hartwig Amination of a 5-Halo-1H-pyrazolo[3,4-c]pyridine
This protocol is adapted from a reported procedure for the functionalization of a pyrazolo[3,4-c]pyridine scaffold.[9]
-
Reaction Setup: To an oven-dried reaction vessel, add the 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv.), the desired amine (1.2 equiv.), the selected palladium precatalyst (e.g., XPhos Pd G3, 2 mol %), the chosen ligand (e.g., XPhos, 4 mol %), and the base (e.g., Cs2CO3, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyrazolopyridine.
Section 4: Key Reaction Parameters - A Deeper Dive
Table 1: Ligand Selection Guide for Pyrazolopyridine Substrates
| Ligand Family | Representative Ligands | Key Characteristics & Applications for Pyrazolopyridines |
| Bulky Biarylphosphines | XPhos, RuPhos, BrettPhos | Generally the first choice for N-heterocyclic substrates. Their bulk and electron-rich nature promote fast reductive elimination and can mitigate catalyst poisoning. |
| Chelating Bisphosphines | Xantphos | Can be effective in some cases, particularly with electron-deficient substrates. The defined bite angle can influence reactivity and selectivity. |
| Ferrocene-based | Josiphos-type ligands | Have shown utility for challenging couplings, including those with heteroaromatic substrates. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors that can be effective for the activation of less reactive aryl chlorides. |
Table 2: Base Selection Guide
| Base | pKa of Conjugate Acid | Advantages | Disadvantages for Pyrazolopyridines |
| Sodium tert-butoxide (NaOtBu) | ~19 | High reactivity, often allowing for lower reaction temperatures. | Can be too harsh for base-sensitive functional groups on the pyrazolopyridine core. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Strong, non-nucleophilic base. | Can also be too strong for sensitive substrates. |
| Cesium Carbonate (Cs2CO3) | ~10.3 | Good for base-sensitive substrates; good solubility in some organic solvents. | May require higher temperatures and longer reaction times. |
| Potassium Phosphate (K3PO4) | ~12.3 | Mild and effective for a wide range of functional groups. | Can have lower reactivity than stronger bases. |
Table 3: Solvent Considerations
| Solvent | Properties | Considerations for Pyrazolopyridine Reactions |
| Toluene | Non-polar, high boiling point. | A common and often effective choice. |
| 1,4-Dioxane | Polar aprotic, good at solvating inorganic bases. | Often a good choice when using Cs2CO3 or K3PO4. |
| Tetrahydrofuran (THF) | Polar aprotic, lower boiling point. | Can be used, but sometimes leads to lower yields compared to toluene or dioxane. |
| tert-Amyl alcohol | Polar protic. | Can be beneficial in certain cases, particularly with weaker bases. |
Section 5: Visualizing the Process
Below are diagrams to help visualize the key aspects of the Buchwald-Hartwig reaction and the troubleshooting process.
References
- 1. mdpi.com [mdpi.com]
- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Palladium Catalyst Loading for 3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support guide for optimizing palladium-catalyzed cross-coupling reactions involving 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine. This document provides in-depth, experience-driven advice in a question-and-answer format to help you navigate the nuances of working with this important heterocyclic building block.
Part 1: Foundational Concepts & Initial Considerations
Q1: Why is optimizing palladium catalyst loading particularly important for this compound?
Optimizing catalyst loading for this specific substrate is critical due to a combination of economic, efficiency, and mechanistic factors. The pyrazolo[3,4-b]pyridine core, like other nitrogen-containing heterocycles, presents a unique challenge. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially forming inactive or less active catalytic species.[1][2] This catalyst inhibition or "poisoning" can stall the reaction, leading to low yields.
Therefore, simply increasing the catalyst loading to compensate for a slow reaction is not always the most effective or economical solution. A carefully optimized loading ensures a balance between:
-
Reaction Efficiency: Sufficient active catalyst to drive the reaction to completion in a reasonable timeframe.
-
Cost-Effectiveness: Minimizing the use of expensive palladium and phosphine ligands.
-
Minimizing Side Reactions: Excessive catalyst loading can sometimes promote undesired pathways like homocoupling or decomposition.
-
Product Purity: Reducing the amount of residual palladium in the final product, which is a critical consideration in pharmaceutical and materials science applications.
The tosyl group on the pyrazole nitrogen withdraws electron density, which can influence the reactivity of the C-Br bond, making the choice of an appropriate catalyst system paramount.
Part 2: Catalyst System Selection
Q2: What are the recommended starting palladium catalysts and ligands for common cross-coupling reactions with this substrate?
The choice of catalyst and ligand is highly dependent on the specific transformation (e.g., Suzuki, Buchwald-Hartwig, Heck). The key is often to use bulky, electron-rich phosphine ligands that can promote the rate-determining oxidative addition step and shield the palladium center from inhibitory coordination by the substrate's pyridine nitrogen.[2][3]
Below is a table of recommended starting points. Note that these are general recommendations, and optimization is often necessary.
| Reaction Type | Recommended Pd Precursor | Recommended Ligand | Typical Loading (mol%) | Common Base | Common Solvent | Notes |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, RuPhos | 0.5 - 2 mol% | K₃PO₄, K₂CO₃, Cs₂CO₃ | Dioxane, Toluene, THF/H₂O | Bulky biarylphosphine ligands are often essential for coupling N-heterocyclic halides.[2][4] |
| Buchwald-Hartwig | Pd₂(dba)₃, Palladacycle Precatalysts (e.g., G3-XPhos) | Xantphos, Josiphos, BrettPhos | 1 - 3 mol% | NaOtBu, LHMDS, K₃PO₄ | Toluene, Dioxane | Strong, non-nucleophilic bases are required. The choice of ligand is crucial for coupling different amine classes.[5][6] |
| Heck | Pd(OAc)₂ | P(o-tolyl)₃, PPh₃, or Ligandless | 0.1 - 5 mol% | Et₃N, K₂CO₃ | DMF, NMP, Acetonitrile | Can sometimes be performed with simple Pd salts, but ligands may be needed to improve yield and selectivity.[7][8][9] |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, XPhos | 1 - 5 mol% | Et₃N, DiPEA | THF, Dioxane | Requires a copper co-catalyst (e.g., CuI). |
Part 3: Troubleshooting Guide
This section addresses common problems encountered during experiments. The following flowchart provides a logical path for diagnosing issues.
Caption: A logical workflow to diagnose and solve common issues in cross-coupling reactions.
Q3: My reaction has stalled with starting material remaining. Should I just add more catalyst?
This is a common impulse, but it's often not the best first step. If the reaction has stalled, it's likely that the initially added catalyst has deactivated. As mentioned, the pyridine nitrogen is a likely culprit.[1][2]
Causality: The active Pd(0) catalyst can be inhibited by coordination with the substrate. Simply adding more of the same Pd precursor (e.g., Pd(OAc)₂) without additional ligand may not solve the problem, as the new catalyst can suffer the same fate.
Recommended Actions:
-
Increase Ligand-to-Palladium Ratio: The phosphine ligand competes with the substrate for coordination to the palladium center. Increasing the ligand:Pd ratio (e.g., from 2:1 to 4:1) can help stabilize the active catalyst and prevent inhibition.[3]
-
Switch to a More Effective Ligand: If a simple ligand like PPh₃ is being used, switch to a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos). These ligands form more stable and highly active catalytic complexes that are less susceptible to inhibition.[2][10]
-
Use a Pre-catalyst: Modern palladacycle pre-catalysts are designed for high stability and efficient generation of the active Pd(0) species.[11] They often outperform catalysts generated in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, especially for challenging substrates.
Q4: I'm observing significant homocoupling of my boronic acid (Suzuki reaction). How does catalyst loading affect this?
Homocoupling is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), initiating an unwanted catalytic cycle.[4]
While not directly caused by high catalyst loading, excessive palladium can exacerbate the issue if other conditions (like the presence of oxygen) are favorable for this side reaction.
Recommended Actions:
-
Ensure Rigorously Anaerobic Conditions: This is the most critical factor. Degas your solvents thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and maintain a positive pressure of inert gas throughout the reaction.[4][12]
-
Optimize Catalyst Loading: Start with a lower catalyst loading (e.g., 0.5-1.0 mol%). A more active catalyst system (e.g., using a Buchwald ligand) will often allow for lower loadings, which can reduce the propensity for side reactions.
-
Control Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.[12]
Q5: My reaction is producing the dehalogenated starting material (hydrodehalogenation). What is the cause?
Hydrodehalogenation is the replacement of the bromine atom with a hydrogen. This side reaction can be caused by several factors, often related to trace amounts of water or other proton sources.
Causality: In the catalytic cycle, the Ar-Pd(II)-X intermediate can react with a proton source, leading to the release of the dehalogenated arene instead of proceeding through reductive elimination to form the product.
Recommended Actions:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dry your glassware. Ensure your base is anhydrous, as absorbed water can be a proton source.[12]
-
Check Reagent Purity: Impurities in the starting materials or reagents can sometimes act as hydrogen donors.
-
Screen Bases: The choice of base can influence the rate of this side reaction. If using a base like NaOtBu, consider screening other options like LHMDS or K₃PO₄.[12]
Part 4: Experimental Protocol Example
This section provides a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction.
General Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Detailed Steps:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), finely ground anhydrous potassium phosphate (K₃PO₄, 2.5 equiv.), Pd₂(dba)₃ (0.01 equiv., 1 mol% Pd), and XPhos (0.025 equiv., 2.5 mol%).
-
Inerting the Atmosphere: Seal the flask with a septum, and purge the vessel by alternating between vacuum and backfilling with an inert gas (e.g., Argon) three times. This step is critical to remove oxygen.[4]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is complete when the starting bromide is no longer observed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of Celite®, washing the pad with additional ethyl acetate to ensure all product is collected.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Common side reactions in the Suzuki coupling of bromopyridines.
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Bromopyridines are essential building blocks in medicinal chemistry, yet their successful coupling can be hampered by a range of side reactions.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format. It is structured to help you diagnose issues, understand the underlying chemical principles, and implement effective solutions in your experiments.
Troubleshooting Guides & FAQs
Here, we address the most common challenges and side reactions encountered when performing Suzuki couplings with bromopyridines.
Issue 1: Low or No Yield of the Desired Product
Question: My Suzuki coupling reaction with a bromopyridine is resulting in a low or non-existent yield. What are the primary causes, and how can I rectify this?
Answer: Low yields are a frequent hurdle in bromopyridine couplings. The root causes often trace back to catalyst inefficiency, suboptimal reaction conditions, or the inherent instability of the reagents. Here’s a systematic approach to troubleshooting:
1. Catalyst System: The Heart of the Reaction
The choice of palladium precursor and phosphine ligand is paramount, especially for electron-deficient substrates like bromopyridines.[1]
-
Problem: Inefficient formation of the active Pd(0) catalyst from a Pd(II) precatalyst, or a ligand that is not suited for the substrate.
-
Causality: The pyridine nitrogen's lone pair can coordinate to the palladium center, inhibiting its catalytic activity.[2] To overcome this, bulky and electron-rich phosphine ligands are often necessary. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle while sterically shielding the palladium from inhibitory coordination.[2][3]
-
Solutions:
-
Ligand Screening: There is no one-size-fits-all solution. A screen of different ligands is often the most effective first step.[1] Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos have proven effective in preventing pyridine coordination.[2][4]
-
Catalyst/Precatalyst Selection:
-
Catalyst Loading: For particularly challenging couplings, increasing the catalyst loading from the typical 1-2 mol% to 3-5 mol% can improve conversion.[1]
-
2. Reaction Conditions: The Supporting Cast
The base and solvent system play a critical role in the transmetalation step and overall reaction kinetics.
-
Problem: The selected base may be too weak or poorly soluble, or the solvent may not adequately dissolve all reaction components.
-
Causality: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex.[6][7] Proper solvent choice ensures all components are in solution and can interact effectively.
-
Solutions:
Issue 2: Pervasive Side Reactions Complicating the Product Mixture
Question: My reaction is messy, with several byproducts. What are the common side reactions with bromopyridines, and how can I suppress them?
Answer: Several side reactions can compete with the desired cross-coupling, leading to complex mixtures and reduced yields. The most common culprits are protodeboronation, homocoupling, and dehalogenation.
1. Protodeboronation: Loss of the Boron Reagent
This is the protonolysis of the C-B bond of the boronic acid, replacing it with a C-H bond, which effectively removes the nucleophilic partner from the reaction.[8][9]
-
Problem: Pyridinylboronic acids are particularly susceptible to protodeboronation, which consumes the starting material and forms a deboronated pyridine byproduct.[8][9]
-
Causality: The mechanism of protodeboronation for pyridineboronic acids can be complex. For 2-pyridineboronic acid, a highly reactive zwitterionic intermediate can form under neutral pH conditions, leading to rapid C-B bond cleavage.[9] This is a key reason for the instability of this class of reagents.[10]
-
Solutions:
-
Use More Stable Boron Reagents: Boronic esters, such as pinacol (B(pin)) or MIDA esters, are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[1][2][11] Potassium trifluoroborate salts also offer enhanced stability.[2][11]
-
Control Reaction pH: For some pyridineboronic acids, adjusting the pH away from neutral can slow the rate of decomposition by shifting the equilibrium away from the reactive zwitterionic species.[9]
-
Stoichiometry: Using a slight excess (1.2–1.5 equivalents) of the boronic acid derivative can help compensate for some decomposition and drive the reaction to completion.[1]
-
Rapid Catalysis: Employing highly active catalyst systems that promote fast cross-coupling can outcompete the slower protodeboronation side reaction.[8][12]
-
2. Homocoupling: Dimerization of Starting Materials
Homocoupling results in the formation of a symmetrical biaryl from the dimerization of two boronic acid molecules.[1]
-
Problem: Formation of a biaryl byproduct from the boronic acid reduces the yield of the desired cross-coupled product and can complicate purification.
-
Causality: This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[1][13] It can also occur via a stoichiometric reaction between Pd(II) and the boronic acid.[13] Electron-deficient arylboronic acids can be more prone to this side reaction.[14][15]
-
Solutions:
-
Rigorous Degassing: It is crucial to remove dissolved oxygen from the reaction mixture.[13] This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]
-
Use of a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to suppress homocoupling.[13]
-
Ligand Choice: In some cases, the choice of ligand can influence the extent of homocoupling. For instance, using a ligand like SPhos has been shown to favor the cross-coupling product over homocoupling.[4][15]
-
3. Dehalogenation (or Protodebromination): Loss of the Halide
This side reaction involves the replacement of the bromine atom on the pyridine ring with a hydrogen atom.[11][16]
-
Problem: Formation of the debrominated pyridine byproduct consumes the electrophilic starting material.
-
Causality: This can be caused by the presence of palladium hydride species in the reaction mixture, which can arise from the oxidation of other components like an amine base or an alcohol solvent.[11][16] Reductive elimination of the aryl group and the hydride from the palladium center leads to the dehalogenated product.[11]
-
Solutions:
-
Screening Bases and Solvents: The choice of base and solvent can influence the formation of palladium hydride species. Screening different combinations can help to minimize this side reaction.[16]
-
Careful Reagent Purity: Ensure all reagents and solvents are pure and anhydrous (unless water is an intended component of the solvent system), as impurities can sometimes contribute to catalyst decomposition and the formation of unwanted reactive species.
-
Visualizing the Troubleshooting Process
To aid in diagnosing issues with your Suzuki coupling of bromopyridines, the following workflow diagram outlines a systematic approach to troubleshooting.
Caption: A systematic workflow for troubleshooting common issues in the Suzuki coupling of bromopyridines.
Data Summary: Key Reaction Parameters
The following table provides a summary of common starting points for reaction parameters that can be optimized to minimize side reactions.
| Parameter | Recommendation | Rationale | Common Side Reactions Addressed |
| Boron Reagent | Pinacol or MIDA boronic esters | Increased stability compared to boronic acids.[1][2][11] | Protodeboronation |
| Palladium Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Prevents catalyst inhibition by pyridine nitrogen and promotes efficient catalytic turnover.[2][3] | Low Yield, Catalyst Deactivation |
| Base | Strong, inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Effectively generates the active boronate species for transmetalation.[1] | Low Yield |
| Atmosphere | Inert (Argon or Nitrogen) with thorough degassing | Removes oxygen, which promotes boronic acid homocoupling and catalyst oxidation.[1][13] | Homocoupling |
| Stoichiometry | 1.2-1.5 equivalents of boronic ester | Compensates for potential decomposition and drives the reaction to completion.[1] | Low Yield due to Protodeboronation |
Experimental Protocol: General Procedure for Suzuki Coupling of a Bromopyridine
This protocol provides a robust starting point for the Suzuki coupling of a bromopyridine with an arylboronic ester. Optimization of specific parameters may be required for your particular substrates.
-
Reagent Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv.), the arylboronic ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
-
Catalyst Addition:
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
-
Inert Atmosphere:
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
Add the previously degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS until the bromopyridine starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. benchchem.com [benchchem.com]
How to improve the solubility of 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine in organic solvents.
Welcome to the technical support guide for 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter solubility challenges with this key synthetic intermediate. Our goal is to provide not just solutions, but a foundational understanding of the compound's physicochemical properties to empower you to rationally design your experiments.
Understanding the Molecule: A Structural Approach to Solubility
The solubility behavior of this compound is dictated by the interplay of its three core components. A clear understanding of each part is the first step in troubleshooting.
| Molecular Component | Chemical Nature | Expected Impact on Solubility |
| Pyrazolo[3,4-b]pyridine Core | Aromatic, heterocyclic, contains nitrogen atoms (H-bond acceptors). | Contributes to some polarity. The parent core is soluble in solvents like chloroform and ethyl acetate[1]. |
| Bromo Group (-Br) | Halogen, weakly polar, lipophilic. | Increases molecular weight and lipophilicity (hydrophobicity), which generally decreases solubility in polar solvents[2][3]. |
| Tosyl Group (-SO₂-C₆H₄-CH₃) | Large, bulky, predominantly non-polar (tolyl) with a polar sulfonyl center. | Significantly increases the non-polar character and steric bulk. The sulfonyl moiety can interact with polar solvents, but the overall effect often favors solubility in moderately polar to non-polar organic solvents[4][5]. |
The combination of a flat, rigid aromatic system, a high molecular weight (352.21 g/mol ), and strong intermolecular forces (π-stacking, dipole-dipole) in the solid state can lead to high crystal lattice energy. Overcoming this energy is the primary barrier to dissolution. Therefore, solubility is often limited, even in seemingly appropriate solvents.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing very low solubility for my compound, even in solvents like Dichloromethane (DCM). What are the initial troubleshooting steps?
This is a common observation. Before exploring more complex solutions, it's crucial to address fundamental experimental factors. The following workflow provides a systematic approach to initial troubleshooting.
Caption: Initial workflow for troubleshooting solubility.
Causality Explained:
-
Purity: Insoluble impurities can coat your compound, preventing the solvent from interacting with it effectively.
-
Surface Area: Dissolution is a surface phenomenon. Increasing the surface-area-to-volume ratio by grinding the material accelerates the rate at which it dissolves, though it does not change the thermodynamic equilibrium solubility[6][7][8].
-
Energy & Time: Dissolution is often an endothermic process. Heating provides the energy needed to break the crystal lattice bonds. Vigorous stirring ensures that the solvent at the solid-liquid interface does not become saturated, allowing fresh solvent to continuously interact with the solid.
Q2: Which organic solvents are the best starting points for dissolving this compound?
Based on the molecule's hybrid polarity, a systematic solvent screen is the most effective strategy. We recommend starting with polar aprotic solvents, which are excellent at disrupting crystal packing and solvating both the polar and non-polar regions of the molecule.
| Solvent Class | Recommended Solvents | Rationale & Expected Performance |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM) | Highest Probability of Success. These solvents have strong dipole moments capable of interacting with the sulfonyl group and heterocyclic nitrogens. DCM is often effective for tosylated compounds[9][10]. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate Probability. Their ability to act as hydrogen bond acceptors can help solvate the molecule. THF is a common solvent for reactions involving tosylates[10]. |
| Esters | Ethyl Acetate | Moderate Probability. The parent pyrazolopyridine core shows solubility in ethyl acetate[1]. The large tosyl group may reduce solubility, but it is worth investigating. |
| Alcohols | Ethanol, Isopropanol | Low to Moderate Probability. While tosyl chloride is soluble in ethanol[4], the protic nature of alcohols may not be ideal for the overall structure unless used in a co-solvent system. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low Probability. These may solvate the tolyl portion of the molecule but are unlikely to effectively solvate the polar heterocyclic core. Best used as a co-solvent or anti-solvent. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low Probability. These are generally poor solvents for this compound and are primarily useful as anti-solvents for inducing crystallization. |
Q3: My compound is still not soluble enough for my reaction. How can I effectively use a co-solvent system?
Co-solvency is a powerful technique to fine-tune a solvent's polarity to match that of a solute[6]. The strategy involves using a minimal amount of a "strong" solvent in which the compound is highly soluble, and then diluting this mixture with a miscible "weaker" solvent that is compatible with your experimental conditions.
Caption: Logic diagram for developing a co-solvent system.
Experimental Protocol: Co-Solvent System Development
-
Solubilization: In a clean vial, add 10 mg of this compound.
-
Strong Solvent Addition: Add your chosen strong solvent (e.g., DMF) dropwise while stirring until the solid is completely dissolved. Record this volume (V₁). Aim for the most concentrated solution possible.
-
Co-Solvent Titration: Begin adding the desired co-solvent (e.g., THF) in measured increments (e.g., 0.5 x V₁, 1.0 x V₁, 1.5 x V₁, etc.).
-
Observation: After each addition, stir for 2-3 minutes and observe for any signs of precipitation (cloudiness, formation of solid).
-
Determination: The optimal co-solvent ratio is the maximum amount of co-solvent you can add while maintaining a homogeneous solution for the duration required by your experiment.
Example: If 10 mg of the compound dissolves in 0.2 mL of DMSO, and you can add up to 1.8 mL of THF before precipitation occurs, you have successfully created a 10% DMSO in THF (v/v) co-solvent system with a final compound concentration of 5 mg/mL.
References
- 1. 1H-PYRAZOLO[3,4-B]PYRIDINE CAS#: 271-73-8 [m.chemicalbook.com]
- 2. fiveable.me [fiveable.me]
- 3. issr.edu.kh [issr.edu.kh]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Tosyl group - Wikipedia [en.wikipedia.org]
- 6. pharmatutor.org [pharmatutor.org]
- 7. researchgate.net [researchgate.net]
- 8. ijmsdr.org [ijmsdr.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
Optimal base selection for Buchwald-Hartwig amination of 3-bromopyridines.
A Senior Application Scientist's Guide to Optimal Base Selection and Troubleshooting
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds critical to pharmaceuticals and materials science.[1][2] However, when applied to heteroaromatic halides like 3-bromopyridine, the reaction's success becomes exquisitely sensitive to the choice of base. The electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst present unique challenges.[3][4]
This guide provides a structured, in-depth resource for researchers navigating the complexities of base selection for this specific transformation. It is designed in a question-and-answer format to directly address the practical issues and frequently encountered problems in the lab.
Frequently Asked Questions (FAQs) on Base Selection
Q1: Why is base selection so critical for the amination of 3-bromopyridines compared to standard aryl bromides?
The primary challenge with pyridine substrates is catalyst inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming a stable, off-cycle complex that hinders catalytic activity.[3][4] The base plays a multifaceted role that extends beyond simply deprotonating the amine nucleophile.[5][6] An optimal base must be strong enough to facilitate the formation of the palladium-amido intermediate but must not exacerbate catalyst inhibition or promote unwanted side reactions.
Q2: What are the most common bases for this reaction, and what are their primary advantages and disadvantages?
The choice of base is highly dependent on the amine's pKa and the presence of base-sensitive functional groups. Strong, non-nucleophilic bases are typically employed.[4] Sodium tert-butoxide (NaOt-Bu) is the most common and often most effective base due to its high basicity, which promotes rapid reaction rates.[7][8] However, its high reactivity can be detrimental to substrates with sensitive functional groups like esters or enolizable ketones.[8][9] Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer greater functional group tolerance but may require higher temperatures or longer reaction times.[9]
Below is a comparative summary of commonly used bases:
| Base | pKₐH (Conjugate Acid) | Typical Use Cases | Advantages | Disadvantages & Incompatibilities |
| Sodium tert-butoxide (NaOt-Bu) | ~19 | General purpose, especially with aliphatic amines.[7] | Permits highest reaction rates and lowest catalyst loadings.[8] | Incompatible with many electrophilic functional groups (e.g., esters, nitriles, enolizable ketones).[8][9] Can promote side reactions. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Useful for substrates with protic functional groups (e.g., free -OH, -NH₂).[8][9] | High basicity; allows for low-temperature aminations.[8] | Solid is air and moisture sensitive; can be incompatible with some functional groups at elevated temperatures.[8] |
| Potassium Phosphate (K₃PO₄) | ~12.3 | Base-sensitive substrates; coupling of aryl amines. | Good functional group tolerance; mild. | Slower reaction rates; often requires higher temperatures and catalyst loadings. May have solubility issues.[9] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Base-sensitive substrates; coupling of amides and anilines.[7] | Excellent functional group tolerance; commercially available in high purity.[10] | Significantly slower reaction rates; may require more forcing conditions. Can form clumps, affecting reaction rate.[9] |
Q3: How do I decide between a strong base (like NaOt-Bu) and a weaker base (like K₃PO₄)?
The decision involves a trade-off between reaction rate and substrate compatibility. A logical workflow can guide this choice. The primary considerations are the pKa of your amine and the stability of your 3-bromopyridine substrate under basic conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Methods to Prevent Dehalogenation of 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in cross-coupling reactions. We will address the common and often frustrating side reaction of hydrodehalogenation, providing troubleshooting strategies, in-depth scientific explanations, and optimized protocols to maximize the yield of your desired product.
Part 1: Troubleshooting Guide
This section is formatted as a direct Q&A to address the most pressing issues encountered during experimentation.
Q1: I'm observing significant formation of the dehalogenated byproduct, 1-tosyl-1H-pyrazolo[3,4-b]pyridine, in my cross-coupling reaction. What are the most likely causes?
A1: The replacement of bromine with hydrogen (hydrodehalogenation) is a well-known side reaction in palladium-catalyzed cross-couplings.[1][2] The primary cause is the formation of a palladium-hydride (Pd-H) species, which can intercept your substrate intermediate and reductively eliminate the undesired product.
Key factors promoting this pathway include:
-
Substrate Reactivity: Your starting material, this compound, is an electron-deficient N-heterocycle. Such substrates are inherently more susceptible to dehalogenation.[1][3]
-
Reaction Conditions: High temperatures, prolonged reaction times, and certain bases or solvents can accelerate the formation of Pd-H species.[2]
-
Catalyst System: The choice of palladium source and, most critically, the phosphine ligand can dramatically influence the relative rates of the desired coupling versus the undesired dehalogenation.[4]
Q2: How can I adjust my Suzuki-Miyaura coupling conditions to minimize this side reaction?
A2: For Suzuki couplings, the goal is to facilitate rapid transmetalation and reductive elimination while suppressing the formation and reactivity of Pd-H species.
Consider the following adjustments:
-
Ligand Selection: Switch to a bulky, electron-rich biaryl monophosphine ligand. Ligands like SPhos, XPhos, or RuPhos are designed to accelerate the desired catalytic cycle, often outcompeting the dehalogenation pathway.[1]
-
Base Modification: Avoid strong alkoxide bases like sodium tert-butoxide (NaOtBu) if possible. Use a milder inorganic base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[1]
-
Solvent and Water Control: Use anhydrous aprotic solvents like dioxane, THF, or toluene. While some Suzuki reactions benefit from aqueous bases, trace water can also be a hydrogen source for dehalogenation.[1][4] If using an aqueous system, try varying the water ratio or using rigorously degassed solvents.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start around 80 °C and only increase if necessary.[1]
Q3: What are the best practices for a Buchwald-Hartwig amination with this substrate to avoid losing the bromine?
A3: The Buchwald-Hartwig amination is also prone to dehalogenation, especially with challenging substrates. The principles are similar to the Suzuki coupling: promote the C-N bond formation.
Key strategies include:
-
Modern Ligand Systems: Employ state-of-the-art biaryl phosphine ligands. The Buchwald group has developed specific ligands (e.g., BrettPhos) that are highly effective for coupling primary amines and can reduce side reactions.[5] For sterically hindered couplings, ligands from both the Buchwald and Hartwig groups have shown remarkable activity.[6]
-
Careful Base Selection: The choice of base is critical and highly context-dependent.[7] While strong bases like LiHMDS or NaOtBu are common, they can also be sources of β-hydride elimination leading to Pd-H. If you observe dehalogenation, consider a weaker base like K₃PO₄ or Cs₂CO₃, although this may require a higher reaction temperature.
-
Use a Pre-catalyst: Using a well-defined, air-stable palladium pre-catalyst can ensure the efficient generation of the active Pd(0) species and lead to more reproducible results, potentially minimizing side reactions that occur during catalyst activation.[1]
Part 2: In-Depth FAQs - The Science Behind the Solution
Understanding the underlying mechanisms is key to rational problem-solving in the lab.
FAQ 1: What is the primary mechanism of palladium-catalyzed hydrodehalogenation?
A1: The most accepted mechanism involves a palladium-hydride (Pd-H) intermediate.[1] After the initial oxidative addition of your this compound to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br complex is at a crucial junction. In the desired pathway, it undergoes transmetalation (Suzuki) or amine coordination/deprotonation (Buchwald-Hartwig), followed by reductive elimination to form the product.
However, if a Pd-H species is present, it can react with the Ar-Pd(II)-Br intermediate. This can lead to the formation of an Ar-Pd(II)-H species, which then undergoes rapid reductive elimination to yield the dehalogenated arene (Ar-H) and regenerates the Pd(0) catalyst, which is then free to continue this undesired cycle.[1] Sources for the hydride include the base (e.g., from β-hydride elimination of an alkoxide), the solvent (e.g., alcohols), or trace amounts of water.[1][4]
FAQ 2: Why is this compound particularly susceptible to dehalogenation?
A2: This substrate has two key features that increase its susceptibility:
-
Electron-Deficient Ring System: The pyrazolo[3,4-b]pyridine core is an electron-deficient heterocycle. This is further amplified by the strongly electron-withdrawing tosyl group on the pyrazole nitrogen. Electron-deficient aryl halides are known to be more prone to dehalogenation.[1][3] This is because the electron-poor nature of the aromatic ring can make the aryl-palladium intermediate more susceptible to competing pathways.
-
N-Heterocyclic Nature: The nitrogen atoms in the pyridine ring can coordinate to the palladium center. This coordination can sometimes inhibit the desired catalytic steps, providing a larger window of opportunity for the competing dehalogenation reaction to occur.[1]
FAQ 3: How do bulky, electron-rich biarylphosphine ligands help prevent dehalogenation?
A3: These ligands, central to modern cross-coupling chemistry, influence the reaction in several beneficial ways:
-
Accelerated Reductive Elimination: Their steric bulk and electron-donating properties promote the final, product-forming reductive elimination step. By making this step faster, they shorten the lifetime of the key Ar-Pd(II)-L intermediate, giving it less time to be intercepted by undesired pathways like dehalogenation.[6][8]
-
Stabilization of Monoligated Species: Many of these ligands are designed to favor a monoligated Pd(0) species, which is often the most active for the initial oxidative addition step. This can lead to a faster overall catalytic turnover.
-
Steric Shielding: The bulkiness of the ligand can sterically hinder the approach of hydride sources to the palladium center, further disfavoring the dehalogenation pathway.
Part 3: Recommended Protocols & Data
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol is a starting point designed to minimize hydrodehalogenation for the coupling of this compound with a generic arylboronic acid.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction flask. Using a pre-catalyst like SPhos Pd G3 is a simpler and often more effective alternative.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene (to a concentration of ~0.1 M).
-
Degassing: Further degas the assembled reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.[1]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure for purification by column chromatography.
Table 1: Influence of Reaction Parameters on Dehalogenation
| Parameter | Condition A (High Dehalogenation Risk) | Condition B (Low Dehalogenation Risk) | Rationale for Condition B |
| Ligand | PPh₃ | SPhos or XPhos | Bulky, electron-rich ligands accelerate reductive elimination, outcompeting dehalogenation.[1][6] |
| Base | NaOtBu or other strong alkoxides | K₃PO₄ or Cs₂CO₃ | Milder inorganic bases are less likely to act as hydride sources.[1] |
| Solvent | Ethanol or wet THF | Anhydrous, degassed Dioxane or Toluene | Aprotic solvents minimize potential hydride sources.[1] |
| Temperature | > 110 °C | 80 - 100 °C | Lower temperatures slow the rate of side reactions more than the desired coupling.[2] |
| Water | Adventitious water present | Rigorously dried reagents & solvent | Water can be a hydrogen source for Pd-H formation.[4] |
Part 4: Visual Guides
Diagram 1: Competing Catalytic Pathways
Caption: Pd-catalyzed cycle: desired coupling (green) vs. dehalogenation (red).
Diagram 2: Troubleshooting Workflow
Caption: Step-by-step workflow for troubleshooting dehalogenation.
References
Validation & Comparative
A Senior Application Scientist's Guide: Comparative Analysis of Suzuki and Stille Couplings for the Functionalization of 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine
Introduction: The Challenge of C-C Bond Formation in Heterocyclic Drug Scaffolds
In the landscape of modern drug discovery, palladium-catalyzed cross-coupling reactions represent an indispensable toolkit for the synthesis of complex molecular architectures.[1][2] These reactions provide a powerful means to construct carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, streamlining the path to novel therapeutic agents.[2] A particularly important scaffold in medicinal chemistry is the pyrazolo[3,4-b]pyridine core, a nitrogen-containing heterocycle found in a wide array of biologically active compounds.[3][4][5]
Our focus here is the functionalization of a key intermediate, 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine . The C3-bromo position serves as a versatile synthetic handle for introducing molecular diversity. Among the most robust and widely adopted methods for this transformation are the Suzuki-Miyaura and Stille cross-coupling reactions.[6][7]
This guide provides a comparative analysis of these two premier coupling strategies. We will delve into their mechanistic underpinnings, evaluate their performance based on experimental data from analogous systems, and offer field-proven insights to guide your selection and experimental design. The objective is not to declare a single "winner," but to equip researchers, scientists, and drug development professionals with the technical understanding to choose the optimal method for their specific synthetic challenge.
The Substrate: Understanding this compound
The pyrazolo[3,4-b]pyridine core is an electron-deficient heterocyclic system. The bromine atom at the C3 position is activated for oxidative addition to a palladium(0) catalyst, the crucial first step in both Suzuki and Stille couplings. The tosyl (-SO₂C₆H₄CH₃) group on the pyrazole nitrogen serves two primary functions:
-
Protection: It prevents unwanted side reactions at the N-H position.
-
Solubility & Crystallinity: It often enhances the solubility of the substrate in organic solvents and improves its crystallinity, aiding in purification.
The choice of coupling partner and reaction conditions must account for the electronic nature of this substrate and the stability of the tosyl protecting group.
The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
First reported by Suzuki and Miyaura in 1981, this reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide.[8] Its popularity stems from the stability, low toxicity, and commercial availability of the organoboron reagents.[6][9][10]
Mechanistic Rationale
The catalytic cycle for the Suzuki coupling proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[11] A key feature is the requirement of a base to activate the organoboron species, forming a borate complex that facilitates the transfer of the organic group to the palladium center during transmetalation.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. differencebetween.com [differencebetween.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
A Comparative Analysis of the Biological Activity of Tosylated versus Non-Tosylated Pyrazolo[3,4-b]pyridines in Anticancer Research
In the landscape of medicinal chemistry, the pyrazolo[3,4-b]pyridine scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1] Its derivatives have been extensively investigated for a wide range of biological activities, including as inhibitors of various kinases and as anticancer agents.[2][3] A key aspect of drug development is the strategic modification of a core scaffold to enhance its biological activity, selectivity, and pharmacokinetic properties. One such modification is the introduction of a tosyl (p-toluenesulfonyl) group, a modification that can significantly impact the physicochemical properties and, consequently, the biological activity of the parent molecule.
This guide provides an in-depth comparison of the biological activity of tosylated versus non-tosylated pyrazolo[3,4-b]pyridines, with a focus on their anticancer properties. We will delve into the synthesis of these compounds, present comparative biological data, and discuss the mechanistic rationale behind the observed differences in activity. This analysis is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structure-activity relationships of heterocyclic compounds.
The Influence of the Tosyl Group: A Physicochemical Perspective
The tosyl group is a versatile functional group in organic synthesis, often employed as a protecting group for amines and alcohols or to activate alcohols for nucleophilic substitution reactions.[4][5] However, when retained in the final molecular structure, the tosyl group can exert a profound influence on the molecule's biological activity through several mechanisms:
-
Steric Hindrance: The bulky nature of the tosyl group can introduce steric hindrance, which may either enhance or diminish binding to a biological target. This can lead to improved selectivity by preventing off-target interactions.
-
Electronic Effects: The sulfonyl group is strongly electron-withdrawing, which can alter the electron distribution within the pyrazolo[3,4-b]pyridine ring system. This can modulate the strength of hydrogen bonds and other non-covalent interactions with the target protein.
-
Lipophilicity: The tosyl group significantly increases the lipophilicity of a molecule. This can affect its ability to cross cell membranes, its distribution within the body, and its metabolism.[6]
-
Hydrogen Bonding: While the tosyl group itself is not a hydrogen bond donor, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, potentially forming additional interactions with the biological target.
The following sections will explore these concepts within the specific context of pyrazolo[3,4-b]pyridine derivatives, using a case study to illustrate the impact of tosylation on anticancer activity.
Synthesis of Tosylated and Non-Tosylated Pyrazolo[3,4-b]pyridines
The synthesis of pyrazolo[3,4-b]pyridines can be achieved through various synthetic routes.[7] For the purpose of this comparison, we will outline a general synthetic strategy for both tosylated and non-tosylated derivatives.
Synthesis of Tosylated Pyrazolo[3,4-b]pyridines
A key strategy for the synthesis of N-tosylated pyrazolo[3,4-b]pyridines involves the use of a tosylated pyrazole as a starting material. A study by Abdel-latif et al. provides a relevant example where 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile is used as a key intermediate.[8]
Experimental Protocol: Synthesis of 5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile [8]
-
A mixture of p-toluenesulfonyl hydrazide (0.05 mol) and tetracyanoethylene (0.05 mol) in 50 mL of ethanol is prepared.
-
The mixture is heated under reflux on a steam bath for 30 minutes.
-
The reaction mixture is then cooled.
-
The resulting solid product is collected by filtration and washed with ethanol to yield 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile.
This intermediate can then be reacted with various reagents to construct the fused pyridine ring, yielding a series of tosylated pyrazolo[3,4-b]pyridine derivatives.[8]
Synthesis of Non-Tosylated Pyrazolo[3,4-b]pyridines
The synthesis of non-tosylated pyrazolo[3,4-b]pyridines typically starts with a non-tosylated aminopyrazole derivative. The general strategy involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or a related synthon.[7]
Experimental Protocol: General Synthesis of Non-Tosylated Pyrazolo[3,4-b]pyridines [7]
-
A solution of a 5-aminopyrazole derivative and a 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid) is prepared.
-
A catalyst, if required, is added to the mixture.
-
The reaction mixture is heated under reflux for a specified period.
-
Upon completion, the reaction mixture is cooled, and the product is isolated, typically by filtration or extraction.
-
The crude product is then purified by recrystallization or column chromatography.
Comparative Biological Activity: A Case Study in Anticancer Efficacy
To illustrate the impact of the tosyl group on biological activity, we will examine the cytotoxicity of pyrazolo[3,4-b]pyridine derivatives synthesized from a tosylated precursor, as reported by Abdel-latif et al.[8] While a direct comparison with identical, non-tosylated analogues is not available in the literature, we can infer the potential influence of the tosyl group by analyzing the structure-activity relationships of the reported compounds.
The study by Abdel-latif et al. evaluated the cytotoxicity of several pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives against the human laryngeal epidermoid carcinoma cell line (Hep2).[8] The key starting material for these syntheses was 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile. The resulting heterocyclic compounds, which are derived from this tosylated precursor, exhibited a range of cytotoxic effects.
| Compound | Structure | Cytotoxicity against Hep2 cells (IC50) |
| Compound 3 | Pyrazolo[3,4-d]pyrimidine derivative | Significant effect |
| Compound 4 | Pyrazolo[3,4-d]pyrimidine derivative | Significant effect |
Data extracted from Abdel-latif et al. (2025).[8] Note: The original paper refers to these as having a "significant effect" without providing specific IC50 values in the abstract.
While the specific structures of the pyrazolo[3,4-b]pyridine derivatives and their corresponding cytotoxicity data are detailed within the full article, the abstract highlights that compounds derived from the tosylated pyrazole precursor display notable anticancer activity.[8]
To provide a comparative context, numerous studies have reported the anticancer activity of non-tosylated pyrazolo[3,4-b]pyridines. For instance, certain derivatives have shown potent inhibitory activity against various cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[2][9]
The presence of the tosyl group on the pyrazole nitrogen of the starting material in the study by Abdel-latif et al. is a critical feature.[8] If this group is retained in the final pyrazolo[3,4-b]pyridine products, it would be expected to significantly increase their lipophilicity and introduce steric bulk at the N1 position of the pyrazole ring. This could influence how the molecules interact with their biological targets. For example, in the context of kinase inhibition, the N1 position of the pyrazolo[3,4-b]pyridine core is often involved in forming hydrogen bonds with the hinge region of the kinase. A bulky tosyl group at this position could disrupt this interaction, potentially leading to a decrease in activity unless compensated by other favorable interactions. Conversely, the increased lipophilicity could enhance cell membrane permeability, leading to higher intracellular concentrations and improved cellular potency.
Mechanistic Insights: The Role of the Tosyl Group in Target Interaction
The precise mechanism by which the tosyl group modulates the biological activity of pyrazolo[3,4-b]pyridines is likely multifaceted and target-dependent. Below is a diagram illustrating the potential points of interaction for a hypothetical pyrazolo[3,4-b]pyridine kinase inhibitor with its target.
In the case of a non-tosylated pyrazolo[3,4-b]pyridine, the N-H group at the N1 position of the pyrazole ring is often a crucial hydrogen bond donor, interacting with the backbone of the kinase hinge region.
For a tosylated analogue, the bulky tosyl group at the N1 position would preclude this hydrogen bond donation. However, the increased lipophilicity conferred by the tosyl group could lead to enhanced hydrophobic interactions with the active site. Furthermore, the sulfonyl oxygens could act as hydrogen bond acceptors with nearby amino acid residues. The overall effect on binding affinity and inhibitory activity would depend on the balance of these lost and gained interactions.
Experimental Protocols for Biological Evaluation
To assess and compare the biological activity of tosylated and non-tosylated pyrazolo[3,4-b]pyridines, standardized in vitro assays are essential.
Cytotoxicity Assay (MTT Assay)
This assay is commonly used to determine the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7, A549) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (both tosylated and non-tosylated pyrazolo[3,4-b]pyridines) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Kinase Inhibition Assay
For compounds designed as kinase inhibitors, a direct enzymatic assay is necessary to determine their inhibitory potency.
Principle: A variety of assay formats can be used, such as those based on fluorescence resonance energy transfer (FRET), luminescence, or radioactivity. These assays typically measure the phosphorylation of a substrate by the target kinase in the presence and absence of the inhibitor.
General Protocol (Luminescence-based assay, e.g., Kinase-Glo®):
-
Reaction Setup: In a 96-well plate, the target kinase, its specific substrate, and ATP are combined in a reaction buffer.
-
Inhibitor Addition: The test compounds (tosylated and non-tosylated pyrazolo[3,4-b]pyridines) are added at various concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set period at a controlled temperature.
-
ATP Detection: A luciferase-based reagent (e.g., Kinase-Glo®) is added, which measures the amount of ATP remaining in the well. The amount of ATP consumed is directly proportional to the kinase activity.
-
Luminescence Measurement: The luminescence signal is measured using a luminometer.
-
Data Analysis: The kinase activity is calculated as a percentage of the control (no inhibitor), and the IC50 value is determined by plotting the percentage of kinase activity against the inhibitor concentration.
Conclusion
The introduction of a tosyl group to the pyrazolo[3,4-b]pyridine scaffold represents a significant structural modification with the potential to profoundly alter its biological activity. While the tosyl group can be a useful synthetic handle, its retention in the final molecule can lead to changes in steric profile, electronics, and lipophilicity.
Future research in this area should focus on the systematic synthesis and biological evaluation of matched pairs of tosylated and non-tosylated pyrazolo[3,4-b]pyridines. Such studies, coupled with molecular modeling and detailed mechanistic investigations, will provide a clearer understanding of the role of the tosyl group and enable the rational design of more potent and selective pyrazolo[3,4-b]pyridine-based therapeutics.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity | MDPI [mdpi.com]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Ligand Efficacy in the Cross-Coupling of 3-Bromopyridine
Introduction: The Challenge and Importance of 3-Substituted Pyridines
The pyridine motif is a cornerstone in modern medicinal chemistry and materials science. Specifically, 3-substituted pyridines are prevalent in a vast array of pharmaceuticals, including drugs for treating psoriasis, acne, and nicotinic receptor agonists.[1] The palladium-catalyzed cross-coupling reaction stands as one of the most powerful and versatile methods for constructing the carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds necessary to forge these complex molecules.[2][3]
However, 3-bromopyridine presents a unique and persistent challenge as a coupling partner. The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation.[4] This coordination competes with the desired catalytic cycle, often resulting in sluggish reactions, low yields, or the need for high catalyst loadings.
The key to overcoming this inherent challenge lies in the rational selection of the ligand bound to the palladium center. The ligand's steric and electronic properties directly influence the catalyst's stability, activity, and selectivity, ultimately determining the success of the transformation. This guide provides a comparative analysis of different classes of palladium ligands for the cross-coupling of 3-bromopyridine, offering experimental data and field-proven insights to aid researchers in catalyst selection and reaction optimization.
The Palladium Catalytic Cycle: A Mechanistic Overview
All palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, proceed through a generally accepted catalytic cycle.[5][6][7] Understanding this cycle is fundamental to appreciating the ligand's role.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromopyridine, forming a Pd(II) intermediate. This is often the rate-limiting step.[3]
-
Transmetalation (for C-C couplings) or Base-Mediated Amine Coordination (for C-N couplings): The coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, or an amine coordinates and is deprotonated.[2][8]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.[6]
A ligand's primary role is to stabilize the palladium center throughout this cycle, promote the desired oxidative addition and reductive elimination steps, and sterically shield the metal from inhibitory binding by the pyridine nitrogen.[4]
Caption: Figure 1: Generalized Palladium Cross-Coupling Cycle.
Ligand Comparison: Performance in 3-Bromopyridine Couplings
The choice of ligand is paramount. We will compare three major classes: simple triarylphosphines, sophisticated biaryl monophosphines (Buchwald ligands), and ferrocene-based diphosphines (Josiphos ligands).
Caption: Figure 2: Representative Ligand Classes.
Simple Phosphines (e.g., Triphenylphosphine, PPh₃)
Triphenylphosphine (PPh₃) is a classic, inexpensive, and readily available ligand. It is often effective in Sonogashira couplings where a copper co-catalyst is also employed.[9][10] However, for more challenging transformations like Suzuki and Buchwald-Hartwig reactions of 3-bromopyridine, its relatively small steric bulk and moderate electron-donating ability often fail to prevent catalyst inhibition, leading to lower yields.[4][11]
Biaryl Monophosphines (Buchwald Ligands)
The development of bulky and electron-rich biaryl monophosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[12] Ligands such as XPhos , SPhos , and RuPhos create a sterically hindered pocket around the palladium atom. This steric shield effectively prevents the pyridine nitrogen from coordinating to the metal center while promoting the crucial reductive elimination step.[4][13] These ligands have demonstrated superior performance, particularly in Buchwald-Hartwig aminations and challenging Suzuki-Miyaura couplings.[13][14][15] For instance, in the C,N-cross coupling of 3-bromo-2-aminopyridine with amines, RuPhos and BrettPhos precatalysts were shown to be highly effective, delivering high yields where other ligands failed.[13]
Ferrocene-Based Diphosphines (Josiphos Ligands)
Josiphos ligands are a class of chiral, bidentate ferrocenyl diphosphines.[16] Their unique structure and chirality have made them "privileged ligands" in asymmetric catalysis. While extensively used for enantioselective hydrogenations, their utility extends to cross-coupling reactions.[16][17] In the context of pyridine coupling, their strong binding and defined bite angle can stabilize the palladium catalyst effectively. Hartwig's group reported that palladium complexes with the Josiphos ligand CyPF-tBu are highly efficient for coupling aryl halides, including heteroaryl halides, with primary amines.[18]
Quantitative Data Comparison
The following table summarizes experimental data from the literature for various cross-coupling reactions of 3-bromopyridine and its derivatives, highlighting the performance of different ligand systems.
| Reaction Type | Ligand | Coupling Partner | Base | Temp (°C) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Buchwald-Hartwig | RuPhos (as precatalyst) | Morpholine | LiHMDS | 65 | 83 | 2 (Pd) | [13] |
| Buchwald-Hartwig | SPhos | Morpholine | LiHMDS | 65 | 76 | 2 (Pd) | [13] |
| Buchwald-Hartwig | BrettPhos (as precatalyst) | Cyclopentylamine | LiHMDS | 65 | 78 | 2 (Pd) | [13] |
| Suzuki-Miyaura | PPh₃ | Phenyltrifluoroborate | K₂CO₃ | 80 | 79 | 3 (Pd) | [11] |
| Suzuki-Miyaura | SPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | 100 | 92 | 2 (Pd) | [19] |
| Suzuki-Miyaura | XPhos | Thienylboronic acid | Cs₂CO₃ | 80 | 88 | 1.5 (Pd) | [19] |
| Sonogashira | PPh₃ | Terminal Alkynes | Et₃N | 100 | Good to High | 2.5 (Pd) | [9][10] |
| Cyanation | None | K₄[Fe(CN)₆] | - | 120 | 86 | 0.1 (Pd) | [20] |
This table is a representative summary. Yields are highly dependent on the specific substrate, reagents, and precise reaction conditions.
Experimental Protocols
The following protocols are provided as a validated starting point for researchers. Optimization may be required for specific substrates.
Protocol 1: Buchwald-Hartwig Amination using a RuPhos Precatalyst
This protocol is adapted from methodologies proven effective for the amination of aminopyridines.[13]
Caption: Figure 3: Workflow for Buchwald-Hartwig Amination.
Methodology:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the RuPhos precatalyst (e.g., 2 mol%) and the base (e.g., LiHMDS, 2.5 equivalents).
-
Reagent Addition: Add 3-bromopyridine (1.0 equivalent) and the desired amine (1.2 equivalents) to the tube.
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or Toluene, to make a ~0.5 M solution) via syringe.
-
Reaction: Place the tube in a preheated oil bath at the desired temperature (e.g., 65-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using an XPhos-based Catalyst
This protocol is a generalized procedure based on robust methods for coupling heteroaryl halides.[15][19]
Methodology:
-
Vessel Preparation: In a dry Schlenk tube under an argon atmosphere, combine 3-bromopyridine (1.0 equivalent), the arylboronic acid (1.2 equivalents), and a finely powdered base (e.g., K₃PO₄ or Cs₂CO₃, 2.5 equivalents).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the XPhos ligand (3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene or 1,4-Dioxane/H₂O 4:1, to make a ~0.2 M solution).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. Concentrate the organic layer and purify the residue by column chromatography.
Conclusion and Future Outlook
The cross-coupling of 3-bromopyridine, while challenging, is a highly achievable and crucial transformation in synthetic chemistry. The data conclusively show that while simple ligands like PPh₃ have their place, particularly in Sonogashira reactions, the superior performance for a broader range of C-N and C-C couplings is achieved with bulky, electron-rich biaryl monophosphine ligands such as XPhos, SPhos, and RuPhos.[13][19] Their ability to prevent catalyst poisoning by the pyridine nitrogen is the primary reason for their success. The development of pre-catalysts, which are air-stable and generate the active Pd(0) species in situ, has further simplified these procedures, making them more reliable and reproducible for researchers.[13] As ligand design continues to evolve, we can anticipate the development of even more efficient and versatile catalysts that will operate under milder conditions with lower catalyst loadings, further expanding the synthetic chemist's toolkit.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. dspace.mit.edu [dspace.mit.edu]
- 19. benchchem.com [benchchem.com]
- 20. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
A Comparative Guide to Kinase Selectivity Profiling of Novel Pyrazolo[3,4-b]pyridine Derivatives
This guide provides an in-depth comparison and methodological framework for assessing the kinase selectivity of novel pyrazolo[3,4-b]pyridine derivatives. We will explore the rationale behind experimental design, present detailed protocols for robust data generation, and offer insights into the interpretation of selectivity profiles, equipping researchers in drug discovery with the tools to effectively characterize this important class of kinase inhibitors.
Introduction: The Imperative of Selectivity in Kinase Drug Discovery
Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes in modern drug discovery.[3] The development of small-molecule kinase inhibitors has revolutionized cancer therapy; however, a significant challenge remains: achieving selectivity.[2][4] The high degree of conservation in the ATP-binding site across the kinome means that many inhibitors are promiscuous, leading to off-target effects, toxicity, and a complicated interpretation of their biological activity.[2][3]
Therefore, rigorous kinase selectivity profiling is not merely a characterization step but a foundational pillar of the drug discovery process. It allows for the identification of compounds with the desired therapeutic action while minimizing the potential for adverse effects.[4] This guide focuses on the pyrazolo[3,4-b]pyridine scaffold, a versatile "privileged" heterocyclic core that has proven highly effective in the design of potent kinase inhibitors.[5][6] Its ability to form multiple hydrogen-bonding interactions, particularly with the hinge region of the kinase ATP-binding pocket, makes it a recurring and successful motif in inhibitor design.[5][7]
Here, we will compare two hypothetical pyrazolo[3,4-b]pyridine derivatives, PBP-A (designed for maximum potency) and PBP-B (an analog designed for improved selectivity), to illustrate the principles and practices of comprehensive kinase profiling.
The Profiling Strategy: A Multi-Faceted Approach
A robust kinase selectivity profile cannot be determined by a single experiment. It requires a tiered approach, beginning with potent activity confirmation on the primary target and expanding to a broad assessment across the kinome. This ensures that resources are focused on compounds with the most promising therapeutic window.
Experimental Methodologies
The trustworthiness of a selectivity profile is entirely dependent on the quality of the experimental data. Below are detailed protocols for the core biochemical assays required for this workflow.
Protocol: In Vitro Biochemical IC50 Determination (Luminescence-Based)
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by quantifying the amount of ADP produced in the enzymatic reaction.[8] The ADP-Glo™ Kinase Assay is used as a representative example.
Rationale: This assay is chosen for its high sensitivity, broad applicability to different kinases, and non-radioactive format, making it suitable for high-throughput applications.[1][9] The concentration of ATP is kept at or near the Michaelis constant (Km) for the specific kinase to ensure that the assay is sensitive to competitive inhibitors.[10]
Materials:
-
Recombinant Kinase of interest (e.g., Mps1)
-
Kinase-specific substrate peptide
-
ATP, ultra-pure
-
Test Compounds (PBP-A, PBP-B) dissolved in 100% DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: a. Prepare a 10 mM stock solution of PBP-A and PBP-B in 100% DMSO. b. Create a 10-point, 3-fold serial dilution series of each compound in DMSO. This will be the source for your final assay concentrations.
-
Assay Setup (384-well plate): a. Add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells. b. Prepare a kinase solution containing the kinase in kinase assay buffer. Add 2 µL of this solution to each well. c. Incubate the plate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Kinase Reaction Initiation: a. Prepare a substrate/ATP mixture in kinase assay buffer. The ATP concentration should be empirically determined to be near the Km for the target kinase. b. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. c. Incubate the plate at 30°C for 60 minutes. The reaction time should be within the initial velocity region, determined empirically.[10]
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity. c. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each compound.[11]
Protocol: Large-Panel Kinome Screening
Rationale: To understand the broader selectivity profile, compounds that show high potency on the primary target should be screened against a large panel of kinases.[12][13] This is typically performed by specialized vendors at a single, high concentration (e.g., 1 µM). The goal is not to determine an IC50 for every kinase, but to identify potential off-target "hits" that warrant further investigation.[14]
Procedure:
-
Compound Submission: Provide PBP-A and PBP-B to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins).
-
Screening: The service will perform a radiometric ([³³P]-ATP) or mobility shift assay against their kinase panel (typically >300 kinases) at a fixed concentration (e.g., 1 µM).
-
Data Reporting: Results are typically provided as "% Inhibition" at the tested concentration. A common threshold for identifying a "hit" is >50% or >75% inhibition.
Data Comparison: PBP-A (Potent) vs. PBP-B (Selective)
Following the workflow, we obtained the following hypothetical but illustrative data for our two compounds against their primary target, Mps1, and a selection of common off-targets identified from the kinome screen.
Table 1: Comparative Kinase Inhibition Data (IC50, nM)
| Kinase Target | PBP-A (Potent) IC50 (nM) | PBP-B (Selective) IC50 (nM) | Rationale for Inclusion |
| Mps1 (Primary Target) | 2.6 | 8.1 | Key mitotic checkpoint kinase.[15] |
| TRKA | 55 | > 10,000 | Off-target often seen with this scaffold.[16] |
| CDK2 | 120 | 2,150 | Cell cycle kinase, high ATP-site homology. |
| PIM1 | 98 | 1,800 | Proto-oncogene, common off-target.[5] |
| SRC | 250 | > 10,000 | Prototypical non-receptor tyrosine kinase. |
| VEGFR2 | 310 | 8,500 | Key angiogenesis kinase, selectivity is vital.[17] |
Interpretation of Results
-
PBP-A (Potent Inhibitor): This compound demonstrates excellent potency against the primary target Mps1, with an IC50 of 2.6 nM.[15] However, the large-panel screen and subsequent IC50 follow-up reveal significant off-target activity against multiple kinases from different families (TRKA, CDK2, PIM1, SRC, VEGFR2). While potent, its promiscuity makes it a poor tool for specifically interrogating Mps1 biology in a cellular context and carries a higher risk of off-target toxicity.[2][4]
-
PBP-B (Selective Inhibitor): The structural modifications made to create PBP-B resulted in a modest 3-fold reduction in potency against Mps1 (IC50 = 8.1 nM). Critically, however, this was accompanied by a dramatic improvement in selectivity. The off-target activities are reduced by orders of magnitude, with IC50 values largely in the micromolar range. This "cleaner" profile makes PBP-B a much more reliable chemical probe for studying Mps1 function and a more promising starting point for therapeutic development.
Conclusion and Future Directions
The kinase selectivity profiling of novel pyrazolo[3,4-b]pyridine derivatives is a critical activity in drug discovery. As demonstrated by our comparative analysis of PBP-A and PBP-B, the goal is not merely to achieve the highest possible potency, but to optimize the balance between on-target efficacy and off-target safety. A compound with a slightly lower on-target IC50 but a vastly superior selectivity profile is often the more viable clinical candidate.
The workflow and protocols detailed in this guide provide a self-validating system for generating robust and interpretable data. By combining potent primary target assays with comprehensive kinome-wide screening, researchers can make informed decisions, prioritize the most promising compounds, and ultimately accelerate the development of safer and more effective kinase-targeted therapies. The next logical step for a compound like PBP-B would be to confirm its selectivity and target engagement in cellular models, for instance, by measuring the inhibition of phosphorylation of a known Mps1 substrate.[4][18]
References
- 1. Services | IC50 Determination | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine: A Versatile Intermediate for Accelerated Drug Discovery
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry and drug development.[1][2] As a bioisostere of purine bases like adenine and guanine, this heterocyclic system readily interacts with a multitude of biological targets, including a wide range of kinases.[2] Consequently, molecules incorporating this framework have demonstrated significant therapeutic potential as anticancer, antiviral, anti-inflammatory, and neuroprotective agents.[3][4] The development of efficient and versatile synthetic routes to construct libraries of substituted pyrazolo[3,4-b]pyridines is therefore a critical endeavor for medicinal chemists.
This guide focuses on validating 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine as a superior synthetic intermediate for this purpose. We will objectively compare its performance against common alternatives and provide the supporting experimental data and protocols necessary for its successful implementation in a research setting.
The Intermediate of Choice: this compound
The strategic placement of a bromine atom at the C3 position and a tosyl (p-toluenesulfonyl) group on the N1 nitrogen makes this intermediate exceptionally well-suited for diversification through modern cross-coupling methodologies.
-
The C3-Bromo Group: Serves as a versatile synthetic handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions. Its reactivity is a reliable balance between stability for purification and sufficient reactivity for high-yielding transformations.
-
The N1-Tosyl Group: Functions as a robust protecting group that also modulates the electronic properties of the heterocyclic core. As an electron-withdrawing group, it can influence the regioselectivity and efficiency of subsequent reactions. Its removal can typically be achieved under standard conditions if the final product requires a free N-H.
Caption: Key reactive sites of the intermediate.
Comparative Analysis: Performance Against Alternatives
The choice of an intermediate is a critical decision in any synthetic campaign. Here, we compare this compound to other potential starting materials.
| Feature / Intermediate | This compound | 3-iodo-1-tosyl-1H-pyrazolo[3,4-b]pyridine | 3-chloro-1-tosyl-1H-pyrazolo[3,4-b]pyridine | 3-bromo-1H-pyrazolo[3,4-b]pyridine (Unprotected) |
| Reactivity in Cross-Coupling | Excellent. A good balance of reactivity and stability. | Very High. More reactive, but can lead to faster catalyst decomposition and side reactions (e.g., dehalogenation).[5] | Low. Often requires specialized, highly active catalysts and harsher conditions, limiting functional group tolerance. | Moderate to Good. N-H can interfere with some catalytic cycles, often requiring an extra equivalent of base or in-situ protection. |
| Stability & Handling | High. Typically a stable, crystalline solid that is easy to handle and purify. | Moderate. More sensitive to light and degradation compared to the bromo-analog. | High. Very stable. | High. Stable solid. |
| Cost & Availability | Moderate. Readily synthesized from available starting materials.[6] | Higher. Iodine reagents are generally more expensive. | Lower. Chlorinating agents are inexpensive. | Moderate. The direct precursor to the N-tosylated version. |
| Synthetic Versatility | High. Amenable to a wide range of Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[7][8][9] | High. Similar scope but may require more careful optimization to control reactivity. | Limited. Substrate scope is often narrower due to the need for aggressive catalytic systems. | Good. Versatile, but potential for N-arylation or other side reactions involving the unprotected nitrogen. |
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The true power of this compound lies in its utility in the three cornerstone cross-coupling reactions of modern organic synthesis.
Caption: Synthetic pathways using the intermediate.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the C3 position and various aryl or heteroaryl boronic acids/esters.[10] This is invaluable for exploring structure-activity relationships (SAR) by introducing diverse aromatic substituents.
Supporting Experimental Data (Representative Examples)
| Entry | Arylboronic Acid | Catalyst System | Base / Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ / Dioxane:H₂O | 92% |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ / Dioxane:H₂O | 89% |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ / DME:H₂O | 85%[10] |
| 4 | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ / DME:H₂O | 81%[10] |
Sonogashira Coupling for Alkynyl Scaffolds
The Sonogashira coupling enables the introduction of terminal alkynes, creating rigid, linear extensions from the C3 position.[11] These alkynyl-substituted pyrazolopyridines are key precursors for constructing more complex molecules, including triazoles via "click chemistry".[3]
Supporting Experimental Data (Representative Examples)
| Entry | Terminal Alkyne | Catalyst System | Base / Solvent | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI (5 mol%) | Et₃N / DMF | 91%[12] |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂, CuI (5 mol%) | Et₃N / DMF | 88% |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂, CuI (5 mol%) | Et₃N / DMF | 85%[9] |
| 4 | 1-Heptyne | Pd(PPh₃)₂Cl₂, CuI (5 mol%) | Et₃N / DMF | 90% |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is arguably the most powerful method for forging C-N bonds, allowing for the coupling of a vast range of primary and secondary amines at the C3 position.[13][14] This reaction is fundamental for introducing functionalities that can modulate solubility, basicity, and hydrogen-bonding capabilities of the final compound.
Supporting Experimental Data (Representative Examples)
| Entry | Amine | Catalyst System | Base / Solvent | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃, XPhos (2 mol%) | NaOt-Bu / Toluene | 95% |
| 2 | Aniline | Pd₂(dba)₃, XPhos (2 mol%) | NaOt-Bu / Toluene | 87%[8] |
| 3 | Benzylamine | Pd₂(dba)₃, XPhos (2 mol%) | NaOt-Bu / Toluene | 91% |
| 4 | tert-Butyl carbamate | Pd₂(dba)₃, XPhos (2 mol%) | Cs₂CO₃ / Dioxane | 84% |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible. Each step includes a rationale to explain the experimental choices, adhering to the principles of scientific integrity.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), and potassium carbonate (2.5 equiv).
-
Inerting: Seal the flask with a septum and cycle between vacuum and an inert atmosphere (Nitrogen or Argon) three times.
-
Rationale: Palladium(0), the active catalytic species, is sensitive to oxygen. Removing oxygen is critical to prevent catalyst deactivation and ensure reproducible results.
-
-
Solvent Addition: Add a degassed 9:1 mixture of 1,4-dioxane and water via syringe.
-
Rationale: The aqueous base is necessary for the transmetalation step of the Suzuki catalytic cycle. Degassing the solvent further minimizes oxygen exposure.
-
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 equiv).
-
Rationale: Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst that is reliably reduced in situ to the active Pd(0) species. The dppf ligand is robust and promotes efficient coupling for a wide range of substrates.[10]
-
-
Reaction: Heat the mixture to 90 °C with vigorous stirring until the starting material is consumed as monitored by TLC or LC-MS (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Rationale: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine, facilitating its coordination to the palladium center.[15] Sterically hindered biarylphosphine ligands like XPhos are highly effective for C-N coupling, promoting fast reductive elimination and accommodating a wide range of amines.[8]
-
-
Inerting: Seal the tube and cycle between vacuum and an inert atmosphere (Nitrogen or Argon) three times.
-
Reagent Addition: Add anhydrous, degassed toluene, followed by the amine (1.2 equiv) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring until the starting material is consumed (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with saturated aqueous ammonium chloride. Separate the layers and wash the organic phase with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Conclusion
This compound stands out as a highly versatile and reliable synthetic intermediate. Its optimal balance of stability and reactivity, combined with its proven efficacy in the three most critical palladium-catalyzed cross-coupling reactions, allows for the rapid and efficient generation of diverse chemical libraries. For researchers and drug development professionals aiming to explore the rich chemical space of the pyrazolo[3,4-b]pyridine scaffold, this intermediate represents a strategic and powerful tool to accelerate the discovery of novel therapeutic agents.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scirp.org [scirp.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Navigating the Synthesis of Pyrazolo[3,4-b]pyridines: A Comparative Guide to Nitrogen Protecting Groups
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including kinase inhibitors and anticancer agents.[1][2] The synthesis and functionalization of this bicyclic heterocycle are pivotal in drug discovery and development. A critical aspect of these synthetic strategies is the judicious use of nitrogen protecting groups on the pyrazole moiety. The choice of protecting group can profoundly influence the regioselectivity of subsequent reactions, the overall yield, and the stability of intermediates throughout a synthetic sequence.
This guide provides a comprehensive comparative analysis of various nitrogen protecting groups commonly employed for the pyrazolo[3,4-b]pyridine scaffold. We will delve into the experimental nuances of their introduction and removal, their stability under diverse reaction conditions, and their impact on the reactivity of the heterocyclic system. This is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in the design and execution of synthetic routes toward novel pyrazolo[3,4-b]pyridine derivatives.
The Strategic Importance of N-Protection
The pyrazolo[3,4-b]pyridine ring system possesses two nitrogen atoms within the pyrazole subunit, N1 and N2. The unsubstituted N-H is acidic and can interfere with a variety of synthetic transformations, such as metal-catalyzed cross-coupling reactions, lithiation, and strong base-mediated reactions. Furthermore, the presence of the N-H group can lead to undesired side reactions and impact the regiochemical outcome of functionalization attempts. Calculations have shown that the 1H-tautomer of pyrazolo[3,4-b]pyridine is significantly more stable than the 2H-tautomer, making N1 the more common site of protection.[3]
The ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to a wide range of reaction conditions.
-
Readily removed under mild conditions that do not affect other functional groups in the molecule.
-
Influence the reactivity of the scaffold in a predictable and beneficial manner.
This guide will focus on a comparative study of four key protecting groups: para-Methoxybenzyl (PMB), tert-Butoxycarbonyl (Boc), Benzyl (Bn), and Tosyl (Ts).
Comparative Analysis of Protecting Groups
The selection of an appropriate N-protecting group is contingent upon the specific synthetic strategy. The following sections provide a detailed comparison of the most commonly used protecting groups for the pyrazolo[3,4-b]pyridine scaffold.
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Start -> Planned_Reaction; Planned_Reaction -> Acid_Stable [label="Acidic Conditions"]; Planned_Reaction -> Base_Stable [label="Basic Conditions"]; Planned_Reaction -> Reductive_Stable [label="Reductive Conditions"]; Planned_Reaction -> Oxidative_Stable [label="Oxidative Conditions"];
Acid_Stable -> Select_Bn [label="Yes"]; Acid_Stable -> Select_Tosyl [label="Yes"]; Acid_Stable -> Select_Boc [label="No"]; Acid_Stable -> Select_PMB [label="No"];
Base_Stable -> Select_PMB [label="Yes"]; Base_Stable -> Select_Bn [label="Yes"]; Base_Stable -> Select_Tosyl [label="Yes"]; Base_Stable -> Select_Boc [label="Yes"];
Reductive_Stable -> Select_Boc [label="Yes"]; Reductive_Stable -> Select_Tosyl [label="Yes"]; Reductive_Stable -> Select_PMB [label="No"]; Reductive_Stable -> Select_Bn [label="No"];
Oxidative_Stable -> Select_Boc [label="Yes"]; Oxidative_Stable -> Select_Tosyl [label="Yes"]; Oxidative_Stable -> Select_Bn [label="No"]; Oxidative_Stable -> Select_PMB [label="No"];
Select_PMB -> End; Select_Boc -> End; Select_Bn -> End; Select_Tosyl -> End; } Caption: Decision workflow for selecting a suitable N-protecting group.
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability Profile | Key Considerations |
| PMB (para-Methoxybenzyl) | NaH, PMB-Cl, DMF, 0-25 °C[4] | CF₃COOH, 60 °C[4] | Labile to: Strong acids, Oxidative conditions. Stable to: Bases, Reductive conditions (non-catalytic). | Good for syntheses requiring basic conditions. The electron-donating methoxy group facilitates cleavage under milder acidic conditions compared to the unsubstituted benzyl group. |
| Boc (tert-Butoxycarbonyl) | NaBH₄, Boc₂O; or DMAP, Boc₂O, CH₂Cl₂ | 4 M HCl in 1,4-dioxane, rt[5] | Labile to: Strong acids. Stable to: Bases, Catalytic hydrogenation, Most oxidizing and reducing agents. | Widely used due to its stability and mild acidic deprotection. Its steric bulk can influence the regioselectivity of subsequent reactions. |
| Benzyl (Bn) | NaH, BnBr, DMF | Catalytic Hydrogenation (H₂, Pd/C); Strong acids (e.g., HBr) | Labile to: Catalytic hydrogenation, Strong acids. Stable to: Bases, Most oxidizing and reducing agents. | A robust protecting group, but its removal via hydrogenolysis may not be compatible with other reducible functional groups. |
| Tosyl (Ts) | Ts-Cl, Base (e.g., Pyridine, Et₃N) | Strong reducing agents (e.g., sodium naphthalenide); Strong acids (harsh conditions); Mildly with carboxylic anhydrides and pyridine.[6] | Labile to: Strong reducing agents. Stable to: Strong acids, Bases, Oxidative conditions, Catalytic hydrogenation. | Very stable group, often used when harsh conditions are required in the synthetic route. Deprotection can be challenging. |
In-Depth Analysis of Protecting Groups
para-Methoxybenzyl (PMB)
The PMB group is a popular choice for protecting the pyrazole nitrogen in the pyrazolo[3,4-b]pyridine scaffold, particularly when subsequent reactions are to be carried out under basic conditions.
Protection: The introduction of the PMB group is typically achieved by deprotonation of the N-H with a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF), followed by the addition of PMB-Cl.[4]
Deprotection: The key advantage of the PMB group over the simple benzyl group is the ease of its removal. The electron-donating para-methoxy group destabilizes the benzylic cation, facilitating cleavage under acidic conditions. Treatment with trifluoroacetic acid (TFA) at elevated temperatures is an effective method for deprotection.[4]
Causality of Choice: The PMB group is often selected when acidic deprotection is desired, but the conditions need to be milder than those required for debenzylation. Its stability to basic and many reductive conditions makes it versatile. However, its lability towards oxidative conditions limits its use in the presence of strong oxidizing agents.
tert-Butoxycarbonyl (Boc)
The Boc group is one of the most widely used protecting groups in organic synthesis due to its predictable reactivity and stability profile.
Protection: The Boc group can be introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or by reductive amination protocols.[5]
Deprotection: The Boc group is readily cleaved under acidic conditions, typically using a solution of HCl in an organic solvent like 1,4-dioxane or ethyl acetate.[5] This orthogonality makes it highly valuable in multi-step syntheses.
Causality of Choice: The Boc group's stability towards a broad range of reagents, including bases, nucleophiles, and many oxidizing and reducing agents, makes it a workhorse in complex molecule synthesis. Its removal under mild acidic conditions that often leave other functional groups intact is a significant advantage.
Benzyl (Bn)
The benzyl group is a robust and reliable protecting group for nitrogen heterocycles.
Protection: Similar to the PMB group, benzylation is typically achieved using benzyl bromide (BnBr) in the presence of a base like NaH in DMF.
Deprotection: The most common method for benzyl group removal is catalytic hydrogenation (e.g., H₂, Pd/C). This method is very mild and efficient but is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, and some nitro groups. Alternatively, strong acids can be used, but this may not be suitable for sensitive substrates.
Causality of Choice: The benzyl group is chosen for its high stability across a wide pH range and towards many reagents. It is particularly useful when strong basic or nucleophilic conditions are required in the synthetic sequence. The primary consideration for its use is the compatibility of the deprotection by hydrogenolysis with other functionalities in the molecule.
Tosyl (Ts)
The tosyl group is an electron-withdrawing sulfonyl protecting group known for its exceptional stability.
Protection: The tosyl group is introduced by reacting the pyrazolo[3,4-b]pyridine with tosyl chloride (TsCl) in the presence of a base like pyridine.
Deprotection: The stability of the tosyl group makes its removal challenging. Harsh conditions such as strong reducing agents or very strong acids are often required. However, milder methods using carboxylic anhydrides in the presence of pyridine have been reported for the cleavage of the N-tosyl group on imidazole rings, which could potentially be applied to the pyrazolo[3,4-b]pyridine system.[6]
Causality of Choice: The tosyl group is employed when extreme stability is paramount. It can withstand a wide range of reaction conditions, including strongly acidic and oxidative environments where other protecting groups might fail. The major drawback is the often harsh conditions required for its removal, which may not be compatible with complex molecules.
Experimental Protocols
Protocol 1: PMB Protection of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine[4]
dot graph "PMB_Protection_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#34A853", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Start [label="Start: 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Dissolve in DMF"]; Step2 [label="Cool to 0 °C"]; Step3 [label="Add NaH portionwise"]; Step4 [label="Stir for 30 min at 0 °C"]; Step5 [label="Add PMB-Cl dropwise"]; Step6 [label="Warm to 25 °C and stir for 2 h"]; Step7 [label="Quench with water"]; Step8 [label="Extract with EtOAc"]; Step9 [label="Purify by column chromatography"]; End [label="Product: 5-bromo-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1 -> Step2 -> Step3 -> Step4 -> Step5 -> Step6 -> Step7 -> Step8 -> Step9 -> End; } Caption: Workflow for PMB protection.
-
To a solution of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine in dry DMF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portionwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add p-methoxybenzyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-PMB protected pyrazolo[3,4-b]pyridine. (Yield: 50.2%)[4]
Protocol 2: PMB Deprotection[4]
-
Dissolve the N-PMB protected pyrazolo[3,4-b]pyridine derivative in trifluoroacetic acid.
-
Heat the reaction mixture to 60 °C and stir for 8 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify by column chromatography to yield the deprotected pyrazolo[3,4-b]pyridine. (Yields: 48.5–52.3%)[4]
Protocol 3: Boc Deprotection[5]
-
Dissolve the N-Boc protected pyrazolo[3,4-b]pyridine derivative in a 4 M solution of HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and adjust the pH to ~8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to afford the deprotected product.
Conclusion and Future Perspectives
The choice of a nitrogen protecting group for the pyrazolo[3,4-b]pyridine scaffold is a critical decision that must be guided by the overall synthetic plan. The PMB and Boc groups offer a good balance of stability and ease of removal under relatively mild acidic conditions, making them suitable for a wide range of applications. The Benzyl group provides enhanced stability but requires hydrogenolysis for cleavage, which may limit its compatibility with certain functional groups. The Tosyl group, while exceptionally robust, presents a significant challenge in its removal and should be reserved for instances where extreme stability is essential.
Future research in this area could focus on the development of novel protecting groups with unique orthogonality and milder deprotection conditions. Furthermore, a more systematic study on the influence of different N-protecting groups on the regioselectivity of electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions on the pyrazolo[3,4-b]pyridine core would be of great value to the medicinal chemistry community. Such studies would further empower synthetic chemists to design more efficient and elegant routes to this important class of bioactive molecules.
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
A Comparative Guide to HPLC Methods for Purity Assessment of 3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is non-negotiable. This principle extends with equal importance to its precursors and key intermediates. 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine is a vital heterocyclic building block used in the synthesis of various therapeutic agents, particularly kinase inhibitors for oncology and other treatments.[1] The presence of impurities, even in trace amounts, can have significant ramifications, potentially altering the efficacy, safety, and stability of the final drug product.
Therefore, robust and reliable analytical methods are essential for quantifying the purity of this intermediate and for detecting and identifying any process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and specificity.[2][3]
This guide provides an in-depth comparison of two distinct Reversed-Phase HPLC (RP-HPLC) methods for the purity assessment of this compound. We will explore the rationale behind the method development, compare their performance based on key validation parameters, and provide detailed protocols to enable their implementation in a quality control (QC) or research setting.
Understanding the Analyte: A Structural Perspective
The choice of an analytical method is fundamentally guided by the physicochemical properties of the analyte. The structure of this compound features:
-
A Heterocyclic Core (pyrazolo[3,4-b]pyridine): This fused aromatic ring system contains multiple nitrogen atoms and is inherently chromophoric, making it ideal for UV detection.
-
A Hydrophobic Tosyl Group: The p-toluenesulfonyl (tosyl) group significantly increases the molecule's non-polar character, promoting strong retention on reversed-phase stationary phases like C18.
-
A Bromo Substituent: The bromine atom further adds to the molecular weight and hydrophobicity.
Given these features, RP-HPLC is the most logical and effective chromatographic approach.[4][5]
Comparison of HPLC Methods: Isocratic vs. Gradient Elution
We will compare two RP-HPLC methods:
-
Method A (Isocratic): A simple, rapid method using a constant mobile phase composition. It is best suited for routine QC testing where the impurity profile is well-defined and known impurities are resolved from the main peak.
-
Method B (Gradient): A more powerful, stability-indicating method that employs a variable mobile phase composition. This method is essential during development and for stability studies, as it can separate a wide range of potential impurities with diverse polarities.[2]
Performance Comparison
The following table summarizes the typical performance characteristics of the two methods, validated according to the International Council for Harmonisation (ICH) guidelines.[6][7][8][9]
| Parameter | Method A (Isocratic RP-HPLC) | Method B (Gradient RP-HPLC) | Rationale for Performance |
| Specificity | Good for known impurities. May fail to resolve late-eluting or highly polar impurities. | Excellent. Capable of separating a wide range of impurities, including potential degradation products. The gradient ensures that both polar and non-polar compounds are eluted as sharp peaks. | |
| Analysis Time | ~10 minutes | ~25 minutes | The isocratic method is faster as it does not require gradient ramping or column re-equilibration time. |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods demonstrate excellent linearity over a typical concentration range (e.g., LOQ to 150% of the target concentration). |
| Precision (%RSD) | < 1.0% | < 1.0% | Both methods are highly precise for the quantification of the main component. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | High accuracy is achievable with both methods when properly validated. |
| LOQ | ~0.05% | ~0.01% | The gradient method often provides a lower limit of quantitation (LOQ) because peaks are sharper and baseline noise can be better managed.[2] |
| Robustness | Moderate. Small changes in mobile phase composition can significantly impact retention times. | High. Less sensitive to minor variations in mobile phase composition and temperature due to the nature of the gradient. | |
| Application | Routine Quality Control, In-process checks | Method Validation, Stability Studies, Impurity Profiling, Reference Standard Characterization | The choice of method depends on the intended purpose, balancing speed with resolving power. |
Method Development Rationale: The "Why" Behind the Parameters
The development of a robust HPLC method is a systematic process. The choices of column, mobile phase, and detector settings are interconnected and driven by the analyte's chemistry and the analytical goal.
Caption: Relationship between analyte properties, HPLC parameters, and performance.
-
Stationary Phase (Column): A C18 (octadecyl) column is the workhorse for reversed-phase chromatography and serves as the ideal starting point. Its long alkyl chains provide strong hydrophobic interactions with the non-polar tosyl group and the brominated pyridine core, ensuring adequate retention.[4][5]
-
Mobile Phase:
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency.
-
Aqueous Phase: A buffered aqueous phase is crucial for ensuring reproducible chromatography. A phosphate buffer is suitable for UV detection, while a volatile buffer like ammonium formate is ideal if the method needs to be compatible with mass spectrometry (LC-MS) for impurity identification.
-
pH: The pH of the mobile phase is controlled to keep the analyte and any impurities in a consistent ionization state. For this molecule, a slightly acidic pH (e.g., 3.0) is a good starting point to ensure sharp peaks.
-
-
Detector: A Photodiode Array (PDA) detector is highly recommended during method development. It allows for the determination of the maximum absorption wavelength (λmax) for the main peak and can also help assess peak purity by comparing spectra across a single peak. For routine analysis, a standard UV detector set at the determined λmax is sufficient.
Experimental Protocols
The following protocols are self-validating systems, incorporating system suitability tests (SST) as mandated by pharmacopeias like the USP.[10][11][12] The SST ensures the chromatographic system is performing adequately before any samples are analyzed.
Workflow for HPLC Purity Analysis
References
- 1. Page loading... [wap.guidechem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 5. Reversed Phase Chromatography | https://separations.asia.tosohbioscience.com [separations.asia.tosohbioscience.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. usp.org [usp.org]
- 11. <621> CHROMATOGRAPHY [drugfuture.com]
- 12. agilent.com [agilent.com]
Comparing the inhibitory potency of different pyrazolo[3,4-b]pyridine regioisomers.
An In-Depth Guide to the Inhibitory Potency of Pyrazolo[3,4-b]pyridine Regioisomers
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of enzymes crucial in pathophysiology. Its rigid, planar structure and distribution of hydrogen bond donors and acceptors make it an ideal starting point for designing potent and selective therapeutic agents.[1][2] A key structural feature of this scaffold is its potential for regioisomerism, primarily existing as 1H- and 2H-tautomers. While theoretical calculations and experimental observations have largely established the greater stability of the 1H-tautomer, understanding the profound impact of this isomeric form on biological activity is critical for rational drug design.[2][3][4]
This guide provides a comparative analysis of the inhibitory potency of pyrazolo[3,4-b]pyridine regioisomers, drawing upon experimental data from studies on various enzyme targets, including protein kinases and phosphodiesterases. We will explore the structural nuances that dictate inhibitory activity and provide detailed experimental protocols for assessing compound potency.
The Decisive Role of the 1H-Pyrazolo[3,4-b]pyridine Tautomer in Kinase Inhibition
Protein kinases, which catalyze the phosphorylation of substrate proteins, are a major class of drug targets, particularly in oncology. A common mechanism for small molecule kinase inhibitors is the competition with adenosine triphosphate (ATP) for binding within the enzyme's catalytic site. The 1H-pyrazolo[3,4-b]pyridine core has proven to be an exceptionally effective "hinge-binding" motif, a structural element that forms critical hydrogen bonds with the backbone of the kinase hinge region.
The significance of the 1H-regioisomer is explicitly demonstrated in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. Studies have shown that the N(1)-H of the pyrazole ring is essential for potent inhibitory activity.[5] This proton acts as a crucial hydrogen bond donor, anchoring the inhibitor to the kinase hinge. Any modification that removes this proton, such as methylation to form an N-methyl derivative, leads to a dramatic or complete loss of activity. For example, the N-methylation of a potent 1H-pyrazolo[3,4-b]pyridine-based FGFR inhibitor resulted in a compound with an IC50 value greater than 5 µM, effectively rendering it inactive.[5] This underscores that the specific regioisomeric form is not a trivial detail but a fundamental determinant of the molecule's ability to engage its target.
Similarly, in the context of Cyclin-Dependent Kinase 2 (CDK2) inhibition, X-ray crystallography has revealed that 1H-pyrazolo[3,4-b]pyridine analogues bind in the ATP purine site, forming essential hydrogen bonds with the backbone of Leu83 in the hinge region.[6] This interaction is predicated on the presence of the N(1)-H proton.
Caption: Core structures of 1H- and 2H-pyrazolo[3,4-b]pyridine regioisomers.
Structure-Activity Relationship (SAR) Across Different Targets
Beyond the foundational importance of the 1H-tautomer, the inhibitory potency of pyrazolo[3,4-b]pyridine derivatives is finely tuned by the nature and position of various substituents.
FGFR Kinase Inhibitors
As established, the N(1)-H is paramount. Further SAR studies on a series of 1H-pyrazolo[3,4-b]pyridine derivatives revealed that substitutions at other positions are also critical. For instance, replacing the core scaffold with a 1H-indazole resulted in an 11-fold loss in enzymatic potency, highlighting the contribution of the pyridine ring.[5] Additionally, modifications to a phenyl ring substituent attached to the core significantly impacted both enzymatic and cellular potency.[7]
| Compound | Core Scaffold | N1-Substitution | FGFR1 IC50 (nM) | Reference |
| 5 | 1H-Pyrazolo[3,4-b]pyridine | H | 2.9 | [5] |
| 10 | 1H-Pyrazolo[3,4-b]pyridine | CH₃ | >5000 | [5] |
| 4a | 1H-Indazole | H | 32.1 | [5] |
| Table 1. Comparison of core scaffolds and N1-substitution on FGFR1 inhibitory potency. The data clearly illustrates the essential nature of the N(1)-H proton for high-affinity binding. |
Tropomyosin Receptor Kinase (TRK) Inhibitors
For TRK inhibitors, the pyrazolo[3,4-b]pyridine scaffold serves a dual function: the pyrazole portion acts as a hydrogen bond center, while the pyridine ring is thought to engage in a π-π stacking interaction with a phenylalanine residue (Phe589) in the active site.[8] This dual engagement contributes to the high potency observed in many compounds from this class.
| Compound | R¹ Substituent | R² Substituent | TRKA IC50 (nM) | Reference |
| C03 | 2-fluorophenyl | 1H-pyrazol-4-yl | 56 | [8][9] |
| C09 | 2-fluorophenyl | 1-methyl-1H-pyrazol-4-yl | 57 | [8] |
| C10 | 2-fluorophenyl | 2-methoxypyridin-5-yl | 26 | [8] |
| Table 2. SAR of 1H-pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors. Potency is maintained and modulated by substituents on the pyridine portion of the core. |
Phosphodiesterase 4 (PDE4) Inhibitors
The pyrazolo[3,4-b]pyridine scaffold is also effective for targeting phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP). In the development of PDE4B inhibitors, extensive investigation into the 5-position of the core revealed that a range of substituted heterocycles could be accommodated, leading to compounds with potent, sub-nanomolar inhibition of TNF-α production.[10]
Caption: The pyrazolo[3,4-b]pyridine N(1)-H acts as a key H-bond donor to the kinase hinge.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
To quantitatively compare the inhibitory potency of different compounds, a robust and sensitive assay is required. The HTRF assay is a widely used method in drug discovery for its high throughput, low background, and homogeneous format (no wash steps). The protocol below is a representative workflow for evaluating inhibitors against a protein kinase.[8]
Objective: To determine the IC50 value (the concentration of an inhibitor that reduces enzyme activity by 50%) of pyrazolo[3,4-b]pyridine derivatives against a target kinase.
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium cryptate-labeled anti-phospho-specific antibody binds to the phosphorylated peptide. A streptavidin-conjugated fluorophore (e.g., XL665) binds to the biotin tag on the peptide. When both are bound, they are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) between the europium donor and the XL665 acceptor upon excitation. The resulting signal is proportional to the extent of substrate phosphorylation.
Materials:
-
Target Kinase (e.g., TRKA)
-
Biotinylated Substrate Peptide
-
ATP
-
Test Compounds (Pyrazolo[3,4-b]pyridine derivatives)
-
Staurosporine (Positive Control Inhibitor)
-
DMSO (Vehicle Control)
-
HTRF Detection Reagents:
-
Europium (Eu³⁺) cryptate-labeled anti-phospho-antibody
-
Streptavidin-XL665
-
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells for vehicle control (DMSO only) and positive control (Staurosporine).
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and biotinylated substrate peptide in assay buffer. Add this mix to all wells containing the test compounds.
-
Initiation of Reaction: Prepare a solution of ATP in assay buffer at a concentration close to its Km value for the target kinase. Add the ATP solution to all wells to start the enzymatic reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Prepare a master mix of the HTRF detection reagents (Eu³⁺-antibody and SA-XL665) in detection buffer. Add this mix to all wells to stop the reaction and initiate the detection process.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow for antibody-antigen binding.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at both 620 nm (europium) and 665 nm (FRET signal).
-
Data Analysis:
-
Calculate the ratio of the 665 nm to 620 nm signals and normalize the data.
-
The 0% inhibition control (vehicle) represents maximal enzyme activity, and the 100% inhibition control (high concentration of Staurosporine) represents background signal.
-
Plot the normalized response versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Caption: Experimental workflow for a typical HTRF kinase inhibition assay.
Conclusion
The inhibitory potency of pyrazolo[3,4-b]pyridine derivatives is fundamentally governed by their regioisomeric structure. The 1H-tautomer is consistently the biologically active form in kinase inhibition, where its N(1)-H proton serves as an indispensable hydrogen bond donor for anchoring to the enzyme's hinge region. While this specific isomeric form provides the foundation for activity, the ultimate potency and selectivity are achieved through meticulous optimization of substituents at various positions around the core scaffold. This interplay between the core regioisomer and its peripheral functionality allows for the development of highly potent inhibitors for a diverse range of therapeutic targets, from kinases to phosphodiesterases. The use of robust biochemical assays, such as the HTRF assay, is essential for accurately quantifying these structure-activity relationships and guiding the design of next-generation therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. dau.url.edu [dau.url.edu]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine
This document provides a detailed, procedural guide for the safe and compliant disposal of 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine. As a brominated, tosylated heterocyclic compound, this chemical possesses specific characteristics that necessitate a rigorous and informed approach to waste management. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. Our objective is to provide clear, actionable intelligence that ensures personnel safety and environmental compliance, reinforcing our commitment to supporting your work beyond the product itself.
Core Principles: Hazard Profile and Risk Assessment
The parent compound, 3-bromo-1H-pyrazolo[3,4-b]pyridine, is classified as acutely toxic if swallowed.[1] Related brominated pyridine structures are known to cause skin and eye irritation and may be harmful if swallowed, inhaled, or in contact with skin.[2][3][4][5] The tosyl group is a sulfonate ester derivative and, while primarily known as a good leaving group in organic synthesis, its waste products must be managed carefully.[6]
Based on this analysis, all waste streams containing this compound must be treated as hazardous. The primary regulatory and safety driver for its disposal is its classification as a halogenated organic compound due to the presence of the carbon-bromine bond.[7][8]
Table 1: Inferred Hazard Profile and GHS Classifications
| Hazard Category | GHS Classification | Rationale and Key Considerations |
|---|---|---|
| Acute Toxicity | Category 3 or 4, Oral | The parent heterocycle is classified as Acute Toxicity 3 (Oral)[1]. Related compounds are harmful if swallowed[2][4]. Assume all waste is toxic. |
| Skin Irritation | Category 2 | Brominated pyridines and related compounds are known skin irritants[3][6][9]. Avoid all skin contact. |
| Eye Irritation | Category 2A | Causes serious eye irritation[3][6][9]. Mandates the use of safety goggles or face shields. |
| Environmental Hazard | WGK 3 | The parent compound is classified as WGK 3, severely hazardous to water[1]. Do not dispose of down the drain under any circumstances[10][11]. |
This risk assessment dictates that the compound and its associated waste must never enter standard waste streams or sanitary sewers. All disposal procedures must adhere to the guidelines set forth by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[12][13][14]
The Cornerstone of Compliance: Waste Segregation
Proper segregation is the most critical step in managing chemical waste. Mixing halogenated waste with non-halogenated waste needlessly increases disposal costs and creates a more complex waste stream for disposal facilities.[10] The following decision workflow must be followed for any material contaminated with this compound.
Diagram 1: Waste Segregation and Container Selection Workflow.
Step-by-Step Disposal Protocols
Adherence to a defined protocol is essential for safety and reproducibility. The following procedures cover the most common scenarios for disposing of this compound.
Protocol 1: Disposal of Unused/Expired Solid Compound
This protocol applies to the pure, solid chemical that is no longer needed.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile is acceptable for incidental contact).[15] All handling should occur within a chemical fume hood.[16]
-
Container Preparation: Select a designated hazardous waste container compatible with solid halogenated organic compounds. This is typically a high-density polyethylene (HDPE) pail or a metal drum with a liner.[6]
-
Labeling: Before adding any waste, label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards ("Toxic," "Irritant").[12][17]
-
Waste Transfer: Carefully transfer the solid compound from its original container into the designated hazardous waste container using a dedicated spatula or scoop.
-
Seal and Store: Securely seal the container. Store it in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.[6][16]
-
Disposal Request: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[16]
Protocol 2: Disposal of Solutions in Organic Solvents
This protocol applies to reaction mixtures or solutions containing the title compound.
-
PPE: Wear appropriate PPE as described in Protocol 1.
-
Waste Classification: The entire solution must be classified as Halogenated Organic Liquid Waste , regardless of the solvent used (e.g., a solution in acetone is still treated as halogenated waste).[7][10]
-
Container Selection: Use a designated container for halogenated liquid waste, typically a coated glass or HDPE carboy. Ensure the container material is compatible with the solvent used.[16][17]
-
Labeling: Label the container with "Hazardous Waste: Halogenated Liquids." List all chemical constituents, including solvents and the full name "this compound," with approximate percentages.
-
Waste Transfer: Carefully pour the liquid waste into the container using a funnel. Avoid splashing. Do not overfill the container (leave at least 10% headspace).
-
Seal and Store: Securely cap the container immediately after adding waste.[17] Store in a designated satellite accumulation area with secondary containment.
-
Disposal Request: Arrange for pickup via your institution's EHS office or a licensed contractor.
Protocol 3: Disposal of Contaminated Labware and PPE
This protocol covers disposable items that have come into direct contact with the compound.
-
Gross Decontamination: Where feasible, rinse contaminated glassware with a small amount of a suitable solvent (e.g., acetone) and dispose of the rinsate as halogenated liquid waste (see Protocol 2). This minimizes the amount of residual chemical on the solid items.
-
Container Selection: Use a designated container for solid hazardous waste, such as a lined cardboard box or a plastic drum.[6]
-
Labeling: Label the container "Hazardous Waste: Contaminated Solid Waste" and list the primary chemical contaminant ("Contaminated with this compound").
-
Collection: Place all contaminated disposable items, including gloves, weigh boats, pipette tips, and contaminated wipes, directly into this container.[6][15]
-
Seal and Store: Once full, seal the container or liner. Store in the satellite accumulation area.
-
Disposal Request: Arrange for pickup by a licensed hazardous waste contractor.
A Note on Chemical Neutralization
While chemical neutralization can be a valid disposal strategy for some laboratory reagents, it is not recommended for this compound without a specific, validated institutional protocol. [6] Attempting degradation via hydrolysis with strong acids or bases is complex and could generate unknown, potentially hazardous byproducts.
The primary and recommended disposal method is incineration by a licensed hazardous waste facility, which is the standard treatment for halogenated organic wastes.[18][19] This process ensures the complete destruction of the compound into less harmful components under controlled conditions.
By following these detailed procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your responsibility for environmental stewardship.
References
- 1. 3-Bromo-1H-pyrazolo 3,4-b pyridine AldrichCPR 68618-36-0 [sigmaaldrich.com]
- 2. 3-Bromo-1H-pyrazolo(3,4-b)pyridine | C6H4BrN3 | CID 12459810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | C7H6BrN3 | CID 278149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine | C6H5BrN4 | CID 9834334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bucknell.edu [bucknell.edu]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. fishersci.com [fishersci.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. lobachemie.com [lobachemie.com]
- 12. usbioclean.com [usbioclean.com]
- 13. osha.gov [osha.gov]
- 14. needle.tube [needle.tube]
- 15. angenechemical.com [angenechemical.com]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
